molecular formula C12H17NO B1590101 4-(3-Methylphenyl)piperidin-4-ol CAS No. 71916-57-9

4-(3-Methylphenyl)piperidin-4-ol

Cat. No.: B1590101
CAS No.: 71916-57-9
M. Wt: 191.27 g/mol
InChI Key: DDGOHIWHCKUFKW-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-3-2-4-11(9-10)12(14)5-7-13-8-6-12/h2-4,9,13-14H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOHIWHCKUFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543375
Record name 4-(3-Methylphenyl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71916-57-9
Record name 4-(3-Methylphenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(3-Methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of the synthesis of a key derivative, 4-(3-Methylphenyl)piperidin-4-ol. We will dissect the predominant synthesis mechanism—the Grignard reaction—from first principles, offering not just a procedural outline but a causal explanation for each experimental choice. This document is designed to serve as a practical and authoritative resource, detailing the reaction mechanism, a validated step-by-step laboratory protocol, critical process optimization parameters, and common troubleshooting strategies. By grounding our discussion in established chemical literature, we aim to equip researchers with the expertise necessary to confidently and efficiently synthesize this and related compounds.

Introduction: The Significance of the 4-Arylpiperidin-4-ol Core

The piperidine ring is a fundamental building block in the development of pharmaceuticals, particularly for targeting the central nervous system (CNS).[1][2] When substituted at the 4-position with both an aryl group and a hydroxyl group, the resulting tertiary alcohol structure, known as a 4-arylpiperidin-4-ol, becomes a pharmacophore of significant interest.[3] This arrangement can profoundly influence a molecule's binding properties, metabolic stability, and overall pharmacological profile.

The specific compound, this compound, incorporates a meta-tolyl group. The placement of this methyl substituent can modulate electronic properties and steric interactions with biological targets, potentially leading to enhanced receptor selectivity and potency.[3] Derivatives of the 4-phenylpiperidine core have yielded compounds with significant activity as opioid receptor antagonists and dopamine D2 receptor ligands, highlighting the therapeutic potential unlocked by subtle structural modifications.[3][4][5]

The most reliable and versatile method for constructing this C-C bond and generating the tertiary alcohol is the nucleophilic addition of an organometallic species to a ketone, specifically, a Grignard reaction between an N-protected 4-piperidone and a suitable arylmagnesium halide.[3][6]

The Core Synthesis Mechanism: A Grignard-Mediated Approach

The synthesis hinges on the Grignard reaction, a powerful tool for forming carbon-carbon bonds.[7] The reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbonyl carbon of a ketone.[8][9]

The Reactants: A Tale of a Nucleophile and an Electrophile

The Electrophile: N-Protected 4-Piperidone The ketone component is an N-protected 4-piperidone. The nitrogen atom of the piperidine ring is basic and nucleophilic, and it possesses an acidic proton when secondary. A protecting group is therefore essential. Without it, the highly basic Grignard reagent would simply deprotonate the piperidine nitrogen, consuming the reagent in a non-productive acid-base reaction and failing to produce the desired alcohol.[6]

Common protecting groups include:

  • Benzyl (Bn): Introduced by reacting 4-piperidone with benzyl bromide or chloride.[10] It is stable under the basic Grignard reaction conditions and can be readily removed later via catalytic hydrogenation.[11] For the purpose of this guide, we will focus on 1-Benzyl-4-piperidone as the electrophilic substrate.

  • tert-Butoxycarbonyl (Boc): A common alternative, stable to the reaction conditions but easily removed with acid.

The Nucleophile: 3-Methylphenylmagnesium Bromide The nucleophile is the Grignard reagent, formed by the reaction of an aryl halide with magnesium metal in an ethereal solvent.[12] For this synthesis, 3-bromotoluene reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) or diethyl ether to form 3-methylphenylmagnesium bromide. The reaction proceeds on the surface of the magnesium, where the metal inserts into the carbon-halogen bond.[9] This process inverts the polarity of the carbon atom, transforming it from an electrophilic site in 3-bromotoluene to a potent, carbanion-like nucleophile in the Grignard reagent.[9] Strict anhydrous (water-free) conditions are critical, as any trace of water will protonate and destroy the Grignard reagent.[7][12]

The Mechanistic Pathway

The reaction proceeds in two distinct phases: nucleophilic addition followed by an acidic workup.

  • Nucleophilic Attack: The nucleophilic carbon of the 3-methylphenylmagnesium bromide attacks the electrophilic carbonyl carbon of the 1-benzyl-4-piperidone. This addition breaks the carbonyl's π bond, pushing the electrons onto the oxygen atom.[7]

  • Formation of the Tetrahedral Intermediate: This step results in a magnesium alkoxide, a tetrahedral intermediate where the oxygen atom is coordinated to the MgBr⁺ cation.[8] This intermediate is stable until a proton source is introduced.

  • Aqueous Acidic Workup: The reaction is quenched by the slow addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[6][13] The alkoxide is protonated to yield the final tertiary alcohol, 1-benzyl-4-(3-methylphenyl)piperidin-4-ol. The workup also neutralizes any remaining Grignard reagent.

The overall mechanism is visualized in the diagram below.

Caption: The Grignard reaction mechanism for synthesizing 4-aryl-4-hydroxypiperidines.

A Validated Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis. It is imperative that all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

Workflow Overview

Synthesis Workflow Synthesis Workflow A Step 1: Grignard Reagent Formation (3-Bromotoluene + Mg in THF) C Step 3: Grignard Addition (Slowly add Grignard reagent to piperidone) A->C B Step 2: Piperidone Solution Preparation (1-Benzyl-4-piperidone in THF, cool to 0°C) B->C D Step 4: Reaction Quench (Slow addition of sat. aq. NH₄Cl) C->D Stir at RT E Step 5: Extraction & Workup (Extract with Ethyl Acetate, wash, dry) D->E F Step 6: Purification (Solvent removal, column chromatography) E->F G Step 7 (Optional): Deprotection (Hydrogenolysis to remove Benzyl group) F->G If N-H is desired H Final Product This compound F->H Protected Product G->H Deprotected Product

Caption: A high-level workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Preparation of 3-Methylphenylmagnesium Bromide

  • To a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium surface; the color will fade as the reaction initiates.[6]

  • Add anhydrous tetrahydrofuran (THF) to the flask.

  • In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 3-bromotoluene solution to the magnesium. Initiation is indicated by gentle refluxing. If it does not start, gentle warming may be required.

  • Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[6]

Step 2: Grignard Addition to 1-Benzyl-4-piperidone

  • In a separate dry, three-necked flask under nitrogen, prepare a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice/water bath. For less reactive or sterically hindered Grignard reagents, cooling to -78 °C (dry ice/acetone bath) is recommended to minimize side reactions.[6]

  • Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula or dropping funnel.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[6]

Step 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[13]

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel to afford the pure 1-benzyl-4-(3-methylphenyl)piperidin-4-ol.

Process Optimization and Troubleshooting

Achieving high yield and purity requires careful control over reaction parameters. The following table summarizes key variables, potential side reactions, and optimization strategies.

Parameter / IssueRationale & CausalityTroubleshooting & Optimization Strategy
Magnesium Activation The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.[9]Gently crush turnings before use or add a chemical initiator like iodine or 1,2-dibromoethane to expose a fresh metal surface.[6]
Solvent Choice Ethereal solvents (THF, Diethyl Ether) are crucial as they solvate and stabilize the Grignard reagent through coordination, preventing its aggregation and increasing reactivity.[6][12]THF is often preferred over diethyl ether due to its higher boiling point (allowing for higher reflux temperatures) and better solvating power.[6]
Reaction Temperature Low temperatures (-78 °C to 0 °C) for the addition step are critical to control the reaction rate and suppress side reactions.[6]The Grignard reagent can act as a base. At higher temperatures, it is more likely to deprotonate the α-protons of the piperidone (enolization) rather than add to the carbonyl.[6][8]
Side Reaction: Enolization The Grignard reagent abstracts an α-proton from the piperidone, forming an enolate. Upon workup, this reverts to the starting ketone, lowering the yield.[6]Use lower reaction temperatures. This favors the kinetically controlled nucleophilic addition over the thermodynamically controlled deprotonation.
Side Reaction: Wurtz Coupling The Grignard reagent can react with unreacted aryl halide to form a biaryl byproduct (e.g., 3,3'-dimethylbiphenyl).[6]Ensure slow, controlled addition of the aryl halide during Grignard formation to maintain a low concentration relative to magnesium.
Side Reaction: Reduction If the Grignard reagent possesses β-hydrogens (not the case for our aryl Grignard), it can reduce the ketone to a secondary alcohol via hydride transfer.[8]This is not a major concern for aryl Grignards but is a critical consideration when using alkyl Grignards like ethyl- or isopropylmagnesium bromide.

Conclusion

The synthesis of this compound via the Grignard addition of 3-methylphenylmagnesium bromide to an N-protected 4-piperidone is a robust and well-established method. Success is predicated on a thorough understanding of the underlying mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and precise temperature control. By mastering this core methodology and being cognizant of potential side reactions, researchers can efficiently access this valuable molecular scaffold, paving the way for further exploration in drug discovery and development.

References

An In-Depth Technical Guide to 4-(3-Methylphenyl)piperidin-4-ol: Synthesis, Chemical Properties, and Reactivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(3-methylphenyl)piperidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore its key chemical and physical properties, and analyze its reactivity, offering valuable insights for researchers and professionals engaged in drug discovery and development. The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore, and understanding the nuances of this particular derivative is crucial for the rational design of novel therapeutic agents.[1]

Introduction: The Significance of the 4-Aryl-4-Hydroxypiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties.[1] When functionalized at the 4-position with both an aryl group and a hydroxyl moiety, the resulting 4-aryl-4-hydroxypiperidine core becomes a key building block for compounds targeting the central nervous system, among other therapeutic areas. Notably, this scaffold is present in a number of analgesic and antipsychotic drugs.[2] The introduction of a 3-methylphenyl group, as in the case of this compound, offers a unique substitution pattern that can influence receptor binding affinity and selectivity, as well as metabolic stability.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug development. While specific experimentally determined data for this compound is not extensively published, we can infer its properties based on its structure and data from analogous compounds.

PropertyValue/InformationSource/Justification
Molecular Formula C₁₂H₁₇NOPubChem
Molecular Weight 191.27 g/mol PubChem
Appearance Likely a white to off-white crystalline solidAnalogy to similar compounds like 4-(4-chlorophenyl)piperidin-4-ol.[3]
Melting Point Not specifically reported; likely in the range of 130-150 °CAnalogy to 4-(4-chlorophenyl)piperidin-4-ol (137-140 °C).[3]
Boiling Point Not reported; expected to be high due to the polar functional groups.General chemical principles.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents.The presence of the hydroxyl and amine groups suggests polarity, while the aromatic ring and piperidine core provide some lipophilicity.
pKa Not specifically reported; the piperidine nitrogen is expected to have a pKa in the range of 8.5-9.5.Analogy to other N-unsubstituted piperidines.

Synthesis of this compound

The most common and efficient method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide to a ketone. In the case of this compound, the key precursors are an N-protected 4-piperidone and a Grignard reagent derived from 3-bromotoluene.

Reaction Scheme

Synthesis of this compound cluster_0 Grignard Reagent Formation cluster_1 Grignard Addition cluster_2 Deprotection 3-bromotoluene 3-Bromotoluene Grignard 3-Methylphenyl- magnesium bromide 3-bromotoluene->Grignard + Mg, THF Mg Mg THF Anhydrous THF Intermediate Magnesium alkoxide intermediate N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Intermediate + 3-Methylphenyl- magnesium bromide Product N-Boc-4-(3-methylphenyl) -piperidin-4-ol Intermediate->Product Aqueous workup (e.g., NH4Cl) Protected_Product N-Boc-4-(3-methylphenyl) -piperidin-4-ol Final_Product 4-(3-Methylphenyl) -piperidin-4-ol Protected_Product->Final_Product Acidic conditions (e.g., HCl in Dioxane)

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard reactions with 4-piperidones.

Materials:

  • 3-Bromotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid in dioxane (e.g., 4 M)

  • Diethyl ether

Procedure:

Part 1: Formation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • In the dropping funnel, add a solution of 3-bromotoluene (1.0 eq) in anhydrous THF.

  • Add a small portion of the 3-bromotoluene solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

  • Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part 2: Grignard Addition to N-Boc-4-piperidone

  • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Cool the N-Boc-4-piperidone solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared Grignard reagent to the cooled N-Boc-4-piperidone solution via a cannula.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Part 3: Work-up and Deprotection

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-4-(3-methylphenyl)piperidin-4-ol.

  • Dissolve the crude product in a minimal amount of diethyl ether and add an excess of hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.

Chemical Reactivity of this compound

The reactivity of this compound is primarily dictated by the presence of the secondary amine of the piperidine ring and the tertiary hydroxyl group.

Reactions of the Piperidine Nitrogen

The secondary amine is nucleophilic and can undergo a variety of reactions, most notably N-alkylation and N-acylation.

  • N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides in the presence of a base (e.g., potassium carbonate, triethylamine) to introduce a wide range of substituents. This is a common strategy in drug development to modulate the pharmacological properties of the molecule.

  • N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding N-acyl derivatives. This can be used to introduce amide functionalities or as a protecting group strategy.

  • Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium ion, which can then be reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-substituted derivatives.

Reactivity_of_Piperidine_Nitrogen cluster_0 N-Alkylation cluster_1 N-Acylation cluster_2 Reductive Amination Start This compound Alkylation R-X, Base Start->Alkylation Acylation RCOCl or (RCO)2O Start->Acylation Reductive_Amination RCHO, NaBH(OAc)3 Start->Reductive_Amination Product_Alkylation N-Alkyl derivative Alkylation->Product_Alkylation Product_Acylation N-Acyl derivative Acylation->Product_Acylation Product_Reductive_Amination N-Alkyl derivative Reductive_Amination->Product_Reductive_Amination

Caption: Key reactions involving the piperidine nitrogen.

Reactions of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is a key functional handle for further molecular elaboration.

  • Etherification: While direct etherification can be challenging, under specific conditions (e.g., Williamson ether synthesis with a strong base and an alkyl halide), the hydroxyl group can be converted to an ether.

  • Esterification: The hydroxyl group can be esterified using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine.

  • Dehydration: Treatment with a strong acid and heat can lead to dehydration, resulting in the formation of an alkene. The regioselectivity of this elimination will depend on the reaction conditions and the stability of the resulting double bond.

  • Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by a nucleophile.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group (typically in the δ 7.0-7.5 ppm region), a singlet for the methyl group protons (around δ 2.3 ppm), and multiplets for the piperidine ring protons. The proton of the hydroxyl group would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, and the carbons of the piperidine ring. The quaternary carbon bearing the hydroxyl and aryl groups would have a characteristic chemical shift in the δ 70-80 ppm range.

  • IR Spectroscopy: The infrared spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A band around 2900-3000 cm⁻¹ would be attributed to the C-H stretching of the aliphatic and aromatic moieties.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (191.27 g/mol ). Fragmentation patterns would likely involve the loss of water and cleavage of the piperidine ring.

Applications in Drug Discovery

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry. Derivatives of this compound are of interest for their potential to interact with various biological targets.

  • Opioid Receptor Modulation: The 4-phenylpiperidine core is a well-known pharmacophore for opioid receptor ligands. Modifications at the 3-position of the phenyl ring and on the piperidine nitrogen can lead to compounds with potent and selective activity as either agonists or antagonists.

  • Anticancer Agents: The piperidine nucleus is found in numerous anticancer agents.[4] The lipophilicity and structural rigidity imparted by the this compound scaffold can be exploited in the design of novel compounds that target cancer-related proteins.

  • CNS Disorders: Due to their ability to cross the blood-brain barrier, piperidine derivatives are frequently explored for the treatment of central nervous system disorders. The specific substitution pattern of this compound may offer advantages in targeting specific receptors in the brain.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the following guidelines are based on the known hazards of similar piperidine derivatives.[5][6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis via the Grignard reaction is a well-established and versatile method. The reactivity of its secondary amine and tertiary hydroxyl group provides ample opportunities for further chemical modification and the creation of diverse chemical libraries for drug screening. A thorough understanding of its chemical properties and reactivity is essential for any researcher or drug development professional working with this important scaffold.

References

The 4-Aryl-Piperidin-4-ol Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Structure in Medicinal Chemistry

The 4-aryl-piperidin-4-ol motif is a quintessential "privileged structure" in medicinal chemistry, a core molecular framework that has proven to be a versatile scaffold for the development of a wide array of therapeutic agents. Its inherent three-dimensional structure, featuring a piperidine ring, a quaternary carbon center, a hydroxyl group, and an aromatic ring, provides a rich platform for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide delves into the discovery, history, synthesis, and diverse pharmacological applications of this remarkable chemical entity, offering a comprehensive resource for professionals in the field of drug discovery and development.

A Historical Journey: From Serendipity to Rational Design

The story of 4-aryl-piperidin-4-ol derivatives is intricately linked with the quest for potent analgesics. While it is challenging to pinpoint the single earliest synthesis of the core scaffold, its prominence in medicinal chemistry began in earnest with the exploration of synthetic opioids.

The journey can be traced back to the synthesis of meperidine (pethidine) in 1938 by Otto Eisleb.[1] Although not a 4-aryl-piperidin-4-ol, meperidine's 4-aryl-piperidine core was a crucial stepping stone. This discovery demonstrated that simpler, fully synthetic molecules could elicit morphine-like analgesic effects, breaking the reliance on complex opium alkaloids.[1]

The pivotal moment for the 4-aryl-piperidin-4-ol scaffold arrived in 1959, when Dr. Paul Janssen and his team at Janssen Pharmaceutica synthesized fentanyl.[2][3] This was a landmark achievement born from systematic structure-activity relationship (SAR) studies of meperidine-related compounds.[4] Janssen's insight was to replace the ester group of meperidine with a more stable propionanilide moiety and to introduce a 4-hydroxyl group, leading to a compound with analgesic potency approximately 100 times that of morphine.[3] This discovery not only revolutionized anesthesiology and pain management but also firmly established the 4-aryl-piperidin-4-ol core as a critical pharmacophore for potent opioid receptor agonists.[5]

Following the success of fentanyl, a plethora of analogues were developed, including sufentanil, alfentanil, and remifentanil, each with unique pharmacokinetic and pharmacodynamic profiles tailored for specific clinical applications.[5] This intensive research further solidified the importance of this chemical class in modern medicine.

The Art of Synthesis: Crafting the 4-Aryl-Piperidin-4-ol Core

The construction of the 4-aryl-4-hydroxypiperidine scaffold is a key challenge in the synthesis of these derivatives. Several classical and modern synthetic methodologies have been employed, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, scale of the reaction, and the availability of starting materials.

The Workhorse: The Grignard Reaction

The most common and versatile method for the synthesis of 4-aryl-4-hydroxypiperidines is the Grignard reaction. This involves the nucleophilic addition of an arylmagnesium halide to a suitably N-protected 4-piperidone.

General Reaction Scheme:

Key Considerations for the Grignard Synthesis:

  • N-Protecting Group: The choice of the nitrogen protecting group is crucial to prevent side reactions and to be easily removable if necessary. Common protecting groups include benzyl (Bn) and tert-butyloxycarbonyl (Boc).

  • Reaction Conditions: The reaction is typically carried out in anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. Low temperatures (-78 °C to 0 °C) are often employed during the addition to minimize side reactions like enolization of the piperidone.

  • Aryl Halide: Aryl bromides are commonly used to prepare the Grignard reagent due to their balance of reactivity and stability.

  • Work-up: The reaction is quenched with an aqueous solution of ammonium chloride to neutralize the magnesium alkoxide and facilitate the isolation of the tertiary alcohol.

Experimental Protocol: Synthesis of N-Boc-4-phenyl-4-hydroxypiperidine via Grignard Reaction

  • Preparation of Phenylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a crystal of iodine to activate the magnesium surface.

    • Add a solution of bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction.

    • Once the reaction begins, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to N-Boc-4-piperidone:

    • In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled piperidone solution via a cannula.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-4-phenyl-4-hydroxypiperidine.

The Reformatsky Reaction: An Alternative Approach

The Reformatsky reaction provides an alternative route to 4-aryl-4-hydroxypiperidine derivatives, particularly when functional groups sensitive to Grignard reagents are present. This reaction involves the use of an organozinc reagent, which is generally less reactive and more chemoselective than its magnesium counterpart.[6][7] The classical Reformatsky reaction utilizes an α-halo ester and zinc metal to form a zinc enolate, which then adds to a ketone or aldehyde.[6]

General Reaction Scheme (adapted for this scaffold):

References

4-(3-Methylphenyl)piperidin-4-ol biological screening assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Screening of 4-(3-Methylphenyl)piperidin-4-ol

Abstract

The 4-phenylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. This technical guide provides a comprehensive framework for the biological screening of a novel derivative, this compound. While specific biological activity data for this compound is not extensively documented in public literature, its structural features—a piperidin-4-ol core and a meta-substituted methylphenyl group—suggest a high probability of interaction with key neurological targets.[1] This document outlines a logical, multi-tiered screening cascade designed to elucidate the pharmacological profile of this compound. It provides not just the "how" but the "why" behind each experimental choice, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: Rationale for Screening this compound

The piperidine ring is a cornerstone of neuropharmacology, valued for its conformational flexibility and its ability to present substituents in precise three-dimensional orientations.[2][3] The 4-aryl-4-hydroxypiperidine motif, in particular, is a well-established pharmacophore. The presence of a hydroxyl group at the C4 position can facilitate hydrogen bonding with target proteins, while the aryl group can engage in various interactions, including pi-stacking and hydrophobic interactions.

The specific compound, this compound, incorporates a meta-methyl group on the phenyl ring. This seemingly minor modification can significantly influence the molecule's electronic properties and steric profile, potentially leading to enhanced potency or selectivity for its biological target(s) compared to unsubstituted or differently substituted analogs.[1] For instance, similar 4-phenylpiperidine structures have shown significant activity at dopamine D2 receptors, suggesting a potential line of investigation.[1]

This guide proposes a systematic screening approach, beginning with broad, high-throughput primary assays to identify potential biological targets, followed by more specific secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

The Screening Cascade: A Multi-Tiered Approach

A logical and efficient screening cascade is crucial for characterizing a novel compound. Our approach begins with a wide net to identify potential target classes and progressively narrows the focus to confirm and detail the compound's activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Confirmatory Assays cluster_2 Tier 3: Selectivity & Mechanism of Action Broad Target Class Profiling Broad Target Class Profiling GPCR Panel GPCR Panel Broad Target Class Profiling->GPCR Panel Identify G-Protein Coupled Receptor Activity Ion Channel Panel Ion Channel Panel Broad Target Class Profiling->Ion Channel Panel Identify Ion Channel Modulation Transporter Panel Transporter Panel Broad Target Class Profiling->Transporter Panel Identify Transporter Inhibition Hit Confirmation Hit Confirmation Broad Target Class Profiling->Hit Confirmation Identified 'Hits' Dose-Response Assays Dose-Response Assays Hit Confirmation->Dose-Response Assays Determine Potency (IC50/EC50) Lead Characterization Lead Characterization Hit Confirmation->Lead Characterization Confirmed & Potent 'Hits' Orthogonal Assays Orthogonal Assays Dose-Response Assays->Orthogonal Assays Confirm Mechanism with Different Technology Selectivity Profiling Selectivity Profiling Lead Characterization->Selectivity Profiling Assess Off-Target Effects Downstream Signaling Assays Downstream Signaling Assays Selectivity Profiling->Downstream Signaling Assays Elucidate Cellular Pathway

Caption: A multi-tiered workflow for the biological screening of novel compounds.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to broadly survey major classes of neurological targets to identify a "hit"—a reproducible, statistically significant interaction. Given the structure of this compound, the most probable target classes are G-Protein Coupled Receptors (GPCRs), ion channels, and monoamine transporters.

GPCR Profiling

GPCRs are the largest family of cell surface receptors and are common targets for neuroactive drugs.[4][5] A broad panel screen is the most efficient starting point.

Radioligand binding assays are considered the gold standard for determining the affinity of a compound for a receptor.[6] They directly measure the interaction between the test compound and the receptor.

Principle: This assay measures the ability of this compound to displace a known radiolabeled ligand from its target receptor. A reduction in the bound radioactivity indicates that the test compound is binding to the receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available membrane preparations from cell lines stably overexpressing the target GPCRs (e.g., dopamine, serotonin, opioid, and adrenergic receptor subtypes).

  • Assay Buffer: Prepare a buffer appropriate for the specific receptor being tested, ensuring optimal pH and ionic strength for receptor integrity and ligand binding.

  • Incubation: In a 96-well filter plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors), and a single high concentration (e.g., 10 µM) of this compound.

  • Control Wells:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled competing ligand to saturate the target receptors.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula: % Inhibition = 100 * (1 - [(Compound CPM - NSB CPM) / (Total CPM - NSB CPM)]) A common hit threshold is ≥50% inhibition.

Ion Channel Profiling

Ion channels are critical for neuronal excitability, and many piperidine-based drugs modulate their function.[7][8][9]

These assays provide a functional readout of ion channel activity by measuring changes in membrane potential or the flux of specific ions (e.g., Ca²⁺, K⁺, Na⁺).[10][11]

Principle: Cells expressing the target ion channel are loaded with a dye that changes its fluorescence intensity in response to changes in either the cell's membrane potential or the intracellular concentration of a specific ion. A change in fluorescence upon addition of the test compound indicates modulation of the channel.

Experimental Protocol: Fluorescent Ion Flux Assay (e.g., Potassium Channel)

  • Cell Culture: Plate cells stably expressing the target potassium channel (e.g., hERG, KCNQ) in a 96- or 384-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent indicator (as thallium is a surrogate for potassium in many flux assays). Incubate at 37°C for 60-90 minutes.[10]

  • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) to the appropriate wells.

  • Stimulation: Use a fluorescence plate reader with automated liquid handling to add a stimulus solution containing thallium sulfate. This will trigger ion flux through any open channels.

  • Detection: Immediately begin recording fluorescence intensity over time.

  • Data Analysis: An increase in fluorescence compared to vehicle control wells suggests channel inhibition, while a decrease may indicate channel activation. The response is quantified by analyzing the area under the curve or the peak fluorescence intensity.

Monoamine Transporter Profiling

The monoamine transporters (for dopamine, serotonin, and norepinephrine) are key targets for antidepressants and stimulants. The piperidine scaffold is present in several monoamine reuptake inhibitors.

MAOs are enzymes that metabolize monoamines. Inhibition of MAO increases neurotransmitter levels and is a therapeutic strategy for depression and neurodegenerative diseases.[12][13][14][15]

Principle: This fluorometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity. A decrease in H₂O₂ production in the presence of the test compound indicates MAO inhibition.[14][16]

Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Enzyme Preparation: Use recombinant human MAO-A or MAO-B enzymes.

  • Reaction Mixture: In a 96-well black plate, prepare a reaction mixture containing the MAO enzyme, a suitable substrate (e.g., p-tyramine), and a probe that reacts with H₂O₂ to produce a fluorescent product.

  • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM).

  • Controls:

    • Positive Control: A known MAO inhibitor (e.g., clorgyline for MAO-A, pargyline for MAO-B).[14]

    • Negative Control: Vehicle (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Detection: Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 535/587 nm).[16]

  • Data Analysis: Calculate the percent inhibition by comparing the fluorescence of the compound-treated wells to the vehicle control wells.

Tier 2: Hit Confirmation and Potency Determination

Any "hits" from Tier 1 must be rigorously validated. This involves confirming the activity and determining the compound's potency.

G Primary Hit Primary Hit Resynthesis & Purity Check Resynthesis & Purity Check Primary Hit->Resynthesis & Purity Check Validate Compound Integrity Dose-Response Curve Dose-Response Curve Resynthesis & Purity Check->Dose-Response Curve Generate 8-10 Point Curve IC50/EC50 Determination IC50/EC50 Determination Dose-Response Curve->IC50/EC50 Determination Non-linear Regression Orthogonal Assay Orthogonal Assay IC50/EC50 Determination->Orthogonal Assay Confirm with Different Technology (e.g., Binding vs. Functional) Confirmed Hit Confirmed Hit Orthogonal Assay->Confirmed Hit

Caption: Workflow for hit confirmation and potency determination.

Dose-Response Assays

Instead of a single concentration, the compound is tested across a range of concentrations (typically 8-12 points, using serial dilutions) to generate a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Protocol: The protocols are identical to the primary assays, but instead of a single concentration of this compound, a concentration gradient is used.

Data Analysis: The data are plotted with the log of the compound concentration on the x-axis and the percent inhibition or activation on the y-axis. A sigmoidal curve is fitted to the data using non-linear regression to determine the IC₅₀ or EC₅₀ value.

Parameter Description Significance
IC₅₀ The concentration of an inhibitor where the response is reduced by half.A measure of the compound's potency as an inhibitor. A lower IC₅₀ indicates higher potency.
EC₅₀ The concentration of a drug that gives half-maximal response.A measure of the compound's potency as an agonist or activator. A lower EC₅₀ indicates higher potency.
Hill Slope A measure of the steepness of the curve.Can provide insights into the binding cooperativity of the compound. A slope of ~1 suggests a 1:1 interaction.
Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay technology, it is crucial to confirm the hit using an orthogonal assay—a method based on a different biological principle.

  • Example: If a hit is identified in a functional GPCR assay (e.g., measuring a second messenger like cAMP), it should be confirmed with a direct binding assay (like the radioligand assay described above).[17] This dual confirmation provides strong evidence that the compound's activity is genuine.

Tier 3: Selectivity and Mechanism of Action

Once a hit is confirmed and its potency is established, the focus shifts to understanding its selectivity and how it works at a cellular level.

Selectivity Profiling

A therapeutically useful drug should be selective for its intended target to minimize off-target side effects.

Protocol: The confirmed hit is screened against a panel of related receptors, channels, or transporters. For example, if the compound is a potent D2 receptor antagonist, it should be tested against other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors, adrenergic receptors, and muscarinic receptors.

Data Presentation: Selectivity Profile

Target IC₅₀ / Kᵢ (nM) Fold Selectivity (vs. Primary Target)
Dopamine D2 15-
Dopamine D3 15010-fold
Serotonin 5-HT2A > 10,000>667-fold
Adrenergic α1 2,500167-fold
hERG Channel > 10,000>667-fold

This is example data.

Downstream Signaling Pathway Analysis

For functional modulators (agonists or antagonists), it is important to understand which intracellular signaling pathways are affected.

G cluster_0 GPCR Signaling Agonist Agonist GPCR GPCR Agonist->GPCR Binds & Activates G-Protein (Gα, βγ) G-Protein (Gα, βγ) GPCR->G-Protein (Gα, βγ) Conformational Change Effector (e.g., Adenylyl Cyclase) Effector (e.g., Adenylyl Cyclase) G-Protein (Gα, βγ)->Effector (e.g., Adenylyl Cyclase) Modulates Activity Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP)

Caption: A simplified diagram of a GPCR signaling pathway.

Recommended Assay: cAMP Assay

Principle: Many GPCRs signal by modulating the intracellular concentration of cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it. Assays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite) can quantify these changes.

Protocol:

  • Culture cells expressing the target receptor in a multi-well plate.

  • Pre-treat cells with the test compound (this compound).

  • Stimulate the cells with an appropriate agonist (for antagonists) or forskolin (to measure Gi-mediated inhibition).

  • Lyse the cells and add detection reagents (e.g., a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer).

  • After incubation, read the plate on a TR-FRET-capable reader. A decrease in the FRET signal indicates an increase in cellular cAMP.

Conclusion

This technical guide presents a robust, logical, and scientifically grounded strategy for the comprehensive biological screening of this compound. By employing a tiered approach—from broad primary screening to specific mechanistic studies—researchers can efficiently and accurately define the pharmacological profile of this novel compound. This systematic process is fundamental to identifying its therapeutic potential and advancing it through the drug discovery pipeline.

References

The 4-(3-Methylphenyl)piperidin-4-ol Scaffold: A Technical Guide to a Privileged Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(3-methylphenyl)piperidin-4-ol core is a significant pharmacophore in modern medicinal chemistry, offering a versatile and functionally rich scaffold for the design of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of this pharmacophore, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its critical role in interacting with key biological targets, dissect its structure-activity relationships (SAR), and provide detailed experimental protocols for its synthesis and biological evaluation. The unique combination of a piperidine ring, a tertiary alcohol, and a meta-substituted methylphenyl group bestows upon this scaffold favorable physicochemical and pharmacokinetic properties, making it a compelling starting point for the development of next-generation drugs targeting a range of diseases, particularly those involving the central nervous system.

Introduction: The Piperidine Scaffold and the Emergence of a Key Pharmacophore

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer desirable properties such as aqueous solubility, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2] The 4-aryl-4-piperidinol subclass, in particular, has a rich history in drug discovery, forming the backbone of numerous successful drugs.

The this compound pharmacophore distinguishes itself through a unique constellation of features. The tertiary alcohol at the 4-position is not merely a polar handle; it often enhances metabolic stability by being resistant to oxidation and sterically hindering glucuronidation.[3][4] The piperidine nitrogen provides a key site for modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Crucially, the 3-methylphenyl (m-tolyl) group introduces a lipophilic pocket-filling element that can significantly influence receptor affinity and selectivity through specific hydrophobic and steric interactions.[5] This guide will explore the synergistic interplay of these structural components and their collective contribution to the pharmacological activity of this important scaffold.

Synthetic Strategies: Accessing the this compound Core

The primary and most efficient method for synthesizing the this compound core is through the Grignard reaction. This involves the nucleophilic addition of a 3-methylphenylmagnesium halide to a suitably N-protected 4-piperidone.

Key Synthetic Workflow

The general synthetic workflow can be visualized as a two-step process: formation of the Grignard reagent followed by its reaction with the piperidone substrate.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection (Optional) 3-Bromotoluene 3-Bromotoluene 3-Methylphenylmagnesium Bromide 3-Methylphenylmagnesium Bromide 3-Bromotoluene->3-Methylphenylmagnesium Bromide Mg, Anhydrous Ether N-Boc-4-(3-methylphenyl)piperidin-4-ol N-Boc-4-(3-methylphenyl)piperidin-4-ol 3-Methylphenylmagnesium Bromide->N-Boc-4-(3-methylphenyl)piperidin-4-ol Anhydrous Ether N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->N-Boc-4-(3-methylphenyl)piperidin-4-ol This compound This compound N-Boc-4-(3-methylphenyl)piperidin-4-ol->this compound Acidic Conditions (e.g., HCl)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of N-Boc-4-(3-methylphenyl)piperidin-4-ol

This protocol provides a step-by-step methodology for the synthesis of the N-Boc protected intermediate, a versatile precursor for further derivatization.

Materials:

  • 3-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Cover the magnesium with anhydrous diethyl ether.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 3-bromotoluene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.

    • Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with N-Boc-4-piperidone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the N-Boc-4-piperidone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(3-methylphenyl)piperidin-4-ol as a white solid.

The Pharmacophore in Action: Targeting Key Biological Systems

The this compound scaffold has proven to be a highly effective pharmacophore for modulating the activity of several key protein families, most notably G-protein coupled receptors (GPCRs) and ion channels.

Opioid Receptor Modulation: A Scaffold for Analgesia and Beyond

A significant body of research has focused on the development of 4-arylpiperidin-4-ol derivatives as modulators of opioid receptors (μ, δ, and κ).[6] The this compound core provides a foundational structure for both opioid agonists and antagonists, with the ultimate pharmacological profile being heavily dependent on the substitution at the piperidine nitrogen.

Structure-Activity Relationship (SAR) Highlights:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is a primary determinant of agonist versus antagonist activity. Small alkyl groups (e.g., methyl) can lead to agonist or partial agonist activity, while larger, more complex substituents, such as a phenylpropyl group, often confer potent antagonist properties.

  • Aryl Group Substitution: The position and nature of substituents on the phenyl ring are critical for receptor affinity and selectivity. The 3-methyl group in the this compound scaffold is thought to interact with a hydrophobic pocket in the opioid receptor binding site, contributing to overall affinity.

  • Piperidine Ring Substitution: Additional substitutions on the piperidine ring can further refine the pharmacological profile. For instance, the introduction of methyl groups at the 3- and 4-positions of the piperidine ring in related 4-(3-hydroxyphenyl)piperidines has been shown to be crucial for pure antagonist activity.

Table 1: Representative SAR Data for Opioid Receptor Ligands with a 4-Arylpiperidin-4-ol Core

CompoundN-SubstituentPhenyl SubstitutionPiperidine Ring SubstitutionActivity Profile
A Methyl3-HydroxyUnsubstitutedμ-Opioid Agonist
B Phenylpropyl3-Hydroxytrans-3,4-DimethylPotent Pan-Opioid Antagonist[7]
C Methyl3-MethylUnsubstitutedLikely μ-Opioid Modulator
Dopamine Receptor Ligands: Implications for Neurological Disorders

Derivatives of the 4-arylpiperidine scaffold have also been extensively explored as ligands for dopamine receptors, particularly the D2 subtype.[5] These compounds have potential applications in the treatment of a range of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The this compound core can be derivatized to yield potent and selective dopamine receptor antagonists. For instance, pridopidine, a compound with a related 4-(3-(methylsulfonyl)phenyl)piperidine structure, acts as a "dopaminergic stabilizer".[5]

NMDA Receptor Antagonism: Neuroprotective Potential

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is another important target for 4-arylpiperidine derivatives.[8] Overactivation of NMDA receptors is implicated in a variety of neurodegenerative conditions. The this compound scaffold can serve as a starting point for the design of NMDA receptor antagonists with potential neuroprotective effects.

Biological Evaluation: Unveiling the Pharmacological Profile

A thorough biological evaluation is essential to characterize the pharmacological properties of novel compounds based on the this compound scaffold. This typically involves a combination of in vitro binding and functional assays.

Receptor Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for its target receptor. These assays involve competing a radiolabeled ligand with the unlabeled test compound for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

Functional Assays: The [35S]GTPγS Binding Assay

For GPCRs, such as opioid and dopamine receptors, the [35S]GTPγS binding assay is a widely used functional assay to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.[9] This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

Experimental Protocol: [35S]GTPγS Binding Assay for Opioid Receptors

Materials:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

  • [35S]GTPγS (radiolabeled)

  • GDP (Guanosine diphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, NaCl)

  • Test compounds (e.g., derivatives of this compound)

  • Standard agonist (e.g., DAMGO for μ-opioid receptor)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, GDP, and varying concentrations of the test compound in the assay buffer.

  • Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Signaling Pathways: From Receptor Binding to Cellular Response

The interaction of a ligand with its target receptor initiates a cascade of intracellular signaling events that ultimately lead to a physiological response. For GPCRs like the μ-opioid receptor, agonist binding triggers a conformational change that leads to the activation of heterotrimeric G-proteins.

Canonical G-protein Signaling Pathway for μ-Opioid Receptor Agonists

G cluster_0 cluster_1 Cell Membrane cluster_2 Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP G_alpha_i->AC Inhibits K_channel K+ Channel G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->cAMP AC Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Reduced Signaling K_channel->Cellular_Response K+ Efflux Ca_channel->Cellular_Response Reduced Ca2+ Influx

Caption: Canonical G-protein signaling pathway of the μ-opioid receptor.

Upon agonist binding, the μ-opioid receptor activates inhibitory G-proteins (Gαi/o).[1] The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[10] The net result of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effects of opioid agonists.

Conclusion and Future Directions

The this compound pharmacophore represents a privileged scaffold in drug discovery, offering a robust platform for the design of novel therapeutics targeting a range of debilitating diseases. Its synthetic accessibility, coupled with its favorable physicochemical and pharmacokinetic properties, makes it an attractive starting point for medicinal chemistry campaigns. The insights into the structure-activity relationships of this core, particularly in the context of opioid, dopamine, and NMDA receptor modulation, provide a clear roadmap for the rational design of next-generation drugs with improved efficacy and safety profiles.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel N-Substituents: The continued exploration of diverse and innovative substituents on the piperidine nitrogen will undoubtedly lead to the discovery of ligands with unique pharmacological profiles, including biased agonism and allosteric modulation.

  • Fine-Tuning Aryl Substitution: A more systematic investigation of the steric and electronic effects of substituents on the phenyl ring, beyond the 3-methyl group, will enable the development of ligands with enhanced receptor selectivity.

  • Application to New Biological Targets: While the utility of this scaffold for CNS targets is well-established, its potential for modulating other protein families remains largely unexplored.

  • Advanced Drug Delivery Strategies: The development of novel drug delivery systems for compounds containing this pharmacophore could further enhance their therapeutic potential by improving their bioavailability and targeting to specific tissues.

References

CAS number and molecular weight of 4-(3-Methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(3-Methylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its core physicochemical properties, provides a detailed, field-proven synthetic protocol via Grignard reaction, and discusses the analytical techniques essential for its structural elucidation and characterization. As a key structural motif, the 4-aryl-piperidin-4-ol scaffold serves as a foundational building block for a diverse range of biologically active molecules. This guide explains the causality behind critical experimental choices and offers insights grounded in established chemical principles, serving as a vital resource for professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the 4-Aryl-Piperidin-4-ol Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceutical sciences, forming the core of numerous approved drugs.[1] Within this class, the 4-aryl-piperidin-4-ol motif is a particularly privileged structure. It incorporates a piperidin-4-ol core, a known pharmacophore, with an aryl group and a hydroxyl group attached to the same quaternary carbon.[1] This arrangement creates a tertiary alcohol, a feature that profoundly influences the molecule's three-dimensional conformation, binding properties, and metabolic stability.[1]

This compound is a specific analogue that presents unique characteristics. The methyl group at the meta-position of the phenyl ring can modulate electronic properties and steric interactions with biological targets, potentially leading to enhanced potency or selectivity for specific receptors.[1] Historically, modifications of the 4-phenylpiperidine structure led to landmark therapeutics, including potent synthetic opioid analgesics.[1] Modern research continues to leverage this scaffold for developing novel agents targeting a range of receptors, making a thorough understanding of its synthesis and properties essential for innovation.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and analytical characterization.

PropertyValueSource(s)
CAS Number 71916-57-9[1][2]
Molecular Formula C₁₂H₁₇NO[2]
Molecular Weight 191.27 g/mol [1][2]
Canonical SMILES CC1=CC=CC(=C1)C2(CCNCC2)O
InChI Key DDGOHIWHCKUFKW-UHFFFAOYSA-N[1][2]
Synonyms 4-(m-Tolyl)piperidin-4-ol, 4-(3-methylphenyl)-4-piperidinol[2]

Synthesis Methodology: A Validated Protocol

The construction of the 4-aryl-4-hydroxypiperidine scaffold is most reliably achieved through the nucleophilic addition of an organometallic reagent to an N-protected 4-piperidone precursor. The Grignard reaction is the preeminent choice for this transformation due to its high yield, operational simplicity, and the commercial availability of starting materials.

Rationale for the Synthetic Route

The chosen strategy involves two primary stages: the formation of a Grignard reagent from 3-bromotoluene and its subsequent reaction with N-benzyl-4-piperidone.

  • N-Protection: The piperidine nitrogen is basic and nucleophilic, which would cause it to react with and quench the highly reactive Grignard reagent. Therefore, protecting the nitrogen is mandatory. The benzyl (Bn) group is an ideal protecting group for this synthesis as it is robust, stable to the strongly basic conditions of the Grignard reaction, and can be readily removed via catalytic hydrogenation if the free amine is desired for subsequent derivatization.

  • Grignard Reagent Formation: 3-methylphenylmagnesium bromide is formed by reacting 3-bromotoluene with magnesium metal.[1] This reaction requires strictly anhydrous conditions, as any protic solvent (like water or alcohols) will immediately protonate and destroy the Grignard reagent.[3]

  • Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-benzyl-4-piperidone. This step forms a new carbon-carbon bond and creates a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

SynthesisWorkflow cluster_reagent Grignard Reagent Preparation cluster_reaction Nucleophilic Addition cluster_deprotection Optional Deprotection A 3-Bromotoluene Grignard 3-Methylphenyl- magnesium Bromide A->Grignard + Mg, Ether B Magnesium (Mg) B->Grignard C Anhydrous Diethyl Ether C->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Piperidone N-Benzyl-4-Piperidone Piperidone->Intermediate Product 1-Benzyl-4-(3-methylphenyl)- piperidin-4-ol Intermediate->Product Protonation FinalProduct This compound Product->FinalProduct H₂, Pd/C Workup Aqueous Acidic Workup (e.g., NH4Cl soln.) Workup->Intermediate

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of 3-Methylphenylmagnesium Bromide (Grignard Reagent)

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried (120°C overnight) and cooled under a stream of dry nitrogen to exclude atmospheric moisture.

  • Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of 3-bromotoluene (1.0 eq.) in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

  • Addition: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the grey, cloudy mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-Benzyl-4-(3-methylphenyl)piperidin-4-ol

  • Cooling: Cool the freshly prepared Grignard solution to 0°C using an ice bath.

  • Substrate Addition: Prepare a solution of N-benzyl-4-piperidone (0.9 eq.) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Cool the reaction mixture again to 0°C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic salt solution protonates the alkoxide and hydrolyzes any unreacted Grignard reagent without being overly acidic, which could cause dehydration of the tertiary alcohol product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Step 3 (Optional): N-Debenzylation

  • Setup: Dissolve the purified 1-benzyl-4-(3-methylphenyl)piperidin-4-ol in methanol or ethanol.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC analysis indicates the complete consumption of the starting material.

  • Filtration & Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each type of proton. A singlet around δ 2.3-2.4 ppm would correspond to the methyl (–CH₃) protons on the phenyl ring. The aromatic protons of the m-substituted ring will appear as a complex multiplet pattern between δ 7.0-7.5 ppm. The protons on the piperidine ring will typically appear as broad multiplets in the δ 1.5-3.5 ppm region due to complex spin-spin coupling and conformational dynamics. A broad singlet, which may be exchangeable with D₂O, will correspond to the hydroxyl (–OH) proton.

  • ¹³C NMR (Carbon-13 NMR): The spectrum will show a signal for the methyl carbon around δ 21-22 ppm. The aliphatic carbons of the piperidine ring will appear in the δ 35-65 ppm range. The quaternary carbon bearing the hydroxyl and aryl groups (C-OH) is a key diagnostic peak, expected around δ 70-75 ppm. The aromatic carbons will resonate in the δ 120-145 ppm region.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides confirmation of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. A C-O stretching vibration for the tertiary alcohol should be visible in the 1100-1200 cm⁻¹ range.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.28.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial intermediate or building block. Its value lies in the versatility of its structure for further chemical modification.

  • Scaffold for Opioid Analgesics: The 4-arylpiperidine core is central to the pharmacophore of pethidine-like opioid analgesics. The hydroxyl group and the meta-methyl substitution pattern can be exploited to fine-tune binding affinity and selectivity for mu, delta, and kappa opioid receptors.

  • Ligands for Sigma Receptors: The 4-phenylpiperidine framework is also a key component in many high-affinity sigma receptor ligands.[4] These receptors are implicated in a variety of central nervous system functions, and their modulation is a target for novel antipsychotic and neuroprotective agents.

  • Probes for CNS Targets: The ability to derivatize the piperidine nitrogen allows for the introduction of various pharmacophoric elements, enabling the synthesis of compound libraries for screening against a wide array of CNS targets, including dopamine and serotonin receptors. The core scaffold provides a rigid anchor to orient these functionalities in three-dimensional space.

Conclusion

This compound represents a strategically important molecule in the field of medicinal chemistry. Its synthesis, primarily achieved via a robust Grignard reaction with an N-protected 4-piperidone, is a well-established and scalable process. A thorough understanding of its synthesis, the rationale behind the procedural steps, and its comprehensive spectroscopic characterization are fundamental for any research program aiming to utilize this scaffold. As a versatile building block, it provides a validated starting point for the development of novel therapeutic agents, particularly those targeting the central nervous system.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific analogue, 4-(3-Methylphenyl)piperidin-4-ol, presents a unique combination of a tertiary alcohol and a substituted aromatic ring, features that can significantly influence its physicochemical properties and, consequently, its behavior as a potential drug candidate. A comprehensive understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals. Poor aqueous solubility can hinder oral bioavailability and complicate formulation, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide provides an in-depth exploration of the critical solubility and stability characteristics of this compound. It is designed to be a practical resource, offering not just methodologies but also the scientific rationale behind the experimental choices, thereby empowering researchers to design and execute robust characterization studies.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic physicochemical properties of a compound is essential before embarking on extensive solubility and stability studies. While experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structure and data from closely related analogues.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₇NODefines the elemental composition.
Molecular Weight 191.27 g/mol Influences diffusion and membrane transport.
pKa (acidic) ~14-15The tertiary alcohol is weakly acidic.
pKa (basic) ~9-10The piperidine nitrogen is basic and will be protonated at physiological pH.
LogP ~2.5 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

Note: These values are estimations based on computational models and data for analogous structures.

The basicity of the piperidine nitrogen is a key determinant of the compound's behavior. At physiological pH (around 7.4), this nitrogen will be predominantly protonated, which is expected to enhance aqueous solubility.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, and overall bioavailability. A thorough assessment of both thermodynamic and kinetic solubility is crucial during early-stage drug development.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. In contrast, kinetic solubility measures the concentration at which a compound, typically dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate. Kinetic solubility assays are high-throughput and often used in early discovery screening, but they can overestimate the true solubility as they may reflect the solubility of an amorphous or metastable form.

Thermodynamic_Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis Start Start Weigh_Solid Weigh excess solid This compound Start->Weigh_Solid Add_Solvent Add precise volume of test solvent Equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) Add_Solvent->Equilibrate Separate Separate solid and supernatant (centrifugation/filtration) Equilibrate->Separate Dilute Dilute supernatant Separate->Dilute Quantify Quantify concentration (e.g., HPLC-UV) Dilute->Quantify Result Thermodynamic Solubility Value Quantify->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Ethanol

  • Propylene Glycol

  • HPLC-grade water, acetonitrile, and relevant mobile phase additives

  • Shaking incubator or orbital shaker

  • Centrifuge and/or syringe filters (0.22 µm)

  • Calibrated HPLC system with UV detector

Methodology:

  • Preparation: Add an excess amount of solid this compound to vials containing a known volume of each test solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtering the solution through a chemically compatible 0.22 µm syringe filter.

  • Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility as the average concentration from multiple replicates.

Table 2: Illustrative Solubility Data for this compound

Solvent SystempHTemperature (°C)Illustrative Solubility (µg/mL)
Water~8-925< 50
PBS7.425100 - 200
SGF1.237> 1000
SIF6.837200 - 400
EthanolN/A25> 10,000
Propylene GlycolN/A25> 5,000

Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.

The significantly higher solubility in acidic media (SGF) is anticipated due to the protonation of the basic piperidine nitrogen, forming a more water-soluble salt.

Stability Profile

Assessing the chemical stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, governed by international guidelines such as those from the International Council for Harmonisation (ICH). Forced degradation, or stress testing, is a critical component of this assessment.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing. The primary goals of these studies are:

  • To identify potential degradation products.

  • To establish degradation pathways.

  • To demonstrate the specificity of stability-indicating analytical methods.

  • To gain insights into the intrinsic stability of the molecule.

A degradation of 5-20% is generally considered optimal for these studies to ensure that the degradation products are detectable without being overly complex due to secondary degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Drug Substance/ Product Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal Stress (e.g., 60-80°C) Start->Thermal Photolytic Photolytic Stress (ICH Q1B) Start->Photolytic Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Identify & Characterize Degradants Analysis->Evaluation Outcome Stability Profile & Degradation Pathway Evaluation->Outcome

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, or a mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Calculate the percentage degradation and identify the retention times of any new peaks (degradation products). Mass spectrometry (LC-MS) is invaluable for the structural elucidation of these degradants.

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated:

  • Oxidation: The tertiary alcohol is generally resistant to oxidation under mild conditions. However, strong oxidizing agents or radical-mediated pathways could potentially lead to C-C bond cleavage. The piperidine ring itself can be susceptible to oxidation, potentially at the carbon atoms alpha to the nitrogen.

  • Dehydration: Under acidic conditions and heat, the tertiary alcohol could undergo dehydration to form an alkene.

  • Ring Opening: More strenuous conditions could lead to the opening of the piperidine ring. Studies on the atmospheric degradation of piperidine suggest that H-abstraction can lead to ring-opening.

Degradation_Pathway Start This compound C₁₂H₁₇NO Dehydration Dehydration Product C₁₂H₁₅N Start->Dehydration Acid, Heat Oxidation Oxidized Product (e.g., N-oxide) C₁₂H₁₇NO₂ Start->Oxidation Oxidizing Agent Ring_Opening Ring-Opened Product Start->Ring_Opening Harsh Conditions

Caption: Predicted Degradation Pathways for this compound.

Analytical Methodology: Stability-Indicating HPLC Method

A robust analytical method is essential to accurately quantify the parent compound and separate it from any degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable technique for this purpose.

Table 3: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately lipophilic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the basic analyte.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10-90% B over 20 minutesAllows for the elution of both the parent compound and potentially more or less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 220 nm and 254 nmThe phenyl ring provides UV absorbance. Multiple wavelengths can aid in peak identification.
Injection Volume 10 µLStandard injection volume.

This method would need to be validated according to ICH guidelines to ensure it is "stability-indicating," meaning it can accurately measure the decrease in the amount of the active drug substance due to degradation.

Conclusion

The solubility and stability of this compound are critical attributes that will dictate its potential for successful development as a therapeutic agent. This technical guide has outlined a comprehensive strategy for the characterization of these properties. By employing robust methodologies for determining thermodynamic solubility and conducting thorough forced degradation studies, researchers can build a comprehensive data package. This information is invaluable for guiding lead optimization, selecting appropriate formulation strategies, and ensuring the development of a safe, effective, and stable drug product. The experimental protocols and theoretical considerations presented herein provide a solid framework for any scientist working with this important class of molecules.

Unlocking the Therapeutic Potential of 4-Aryl-Piperidin-4-ol Compounds: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Aryl-Piperidin-4-ol Scaffold - A Privileged Motif in Drug Discovery

The 4-aryl-piperidin-4-ol scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its inherent three-dimensional structure and the presence of key pharmacophoric features—a basic nitrogen atom, a hydroxyl group, and an aromatic ring—provide a versatile platform for interaction with a diverse array of biological targets. This guide offers an in-depth exploration of potential therapeutic targets for compounds featuring this scaffold, moving beyond a simple catalog of possibilities to provide a strategic framework for their identification, validation, and functional characterization. We will delve into the causal logic behind experimental choices, presenting a self-validating system of protocols designed for researchers, scientists, and drug development professionals.

I. The Target Landscape: Deconvoluting the Polypharmacology of 4-Aryl-Piperidin-4-ol Compounds

The inherent structural features of the 4-aryl-piperidin-4-ol motif predispose it to interact with several key classes of therapeutic targets, primarily within the central nervous system (CNS). Structure-activity relationship (SAR) studies on related piperidine analogs have revealed a rich polypharmacology, with significant activities observed at G-protein coupled receptors (GPCRs) and the enigmatic sigma-1 receptor.[1][2][3]

A. G-Protein Coupled Receptors (GPCRs): A Major Hub of Activity

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The 4-aryl-piperidin-4-ol scaffold, with its protonatable nitrogen and potential for hydrogen bonding and aromatic interactions, is well-suited to engage the binding pockets of various GPCRs.

The piperidine core is a classic feature of many opioid analgesics. Derivatives of 4-arylpiperidine have shown a range of activities at opioid receptors, from potent agonism to balanced modulation of multiple receptor subtypes.[1][3] The orientation of the aryl group and substitutions on the piperidine nitrogen are critical determinants of affinity and efficacy.

Signaling Pathways: Opioid receptors primarily couple to inhibitory G-proteins (Gi/o).[4][5] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6][7] Additionally, the βγ subunits of the G-protein can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4][7] This cascade of events ultimately leads to neuronal hyperpolarization and reduced neurotransmitter release.

Opioid_Receptor_Signaling cluster_membrane Plasma Membrane MOR Opioid Receptor (μ, δ, κ) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx Ligand 4-Aryl-piperidin-4-ol (Agonist) Ligand->MOR Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition K_ion->Neuronal_Inhibition

Caption: Gi/o-coupled opioid receptor signaling pathway.

The 5-HT2C receptor, a member of the Gq-coupled GPCR family, is a key target for drugs treating obesity, depression, and other neuropsychiatric disorders.[8] The structural similarity of 4-aryl-piperidines to known serotonergic agents suggests that the 4-aryl-piperidin-4-ol scaffold could yield potent and selective 5-HT2C receptor modulators.

Signaling Pathways: The canonical signaling pathway for the 5-HT2C receptor involves coupling to Gq/11 proteins.[9][10] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC).[8] More recent studies have revealed that the 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and can signal through β-arrestin pathways, highlighting the potential for biased agonism.[10][11]

Caption: Gq-coupled 5-HT2C receptor signaling pathway.

The dopamine D4 receptor, a Gi/o-coupled GPCR, is a target for antipsychotic drugs and has been implicated in cognitive processes.[12] The aryl-piperidine motif is present in several known D4 ligands, making this receptor a plausible target for 4-aryl-piperidin-4-ol compounds.

Signaling Pathways: Similar to opioid receptors, D4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[13][14][15] They can also modulate potassium and calcium channels.[16] The D4 receptor is known for its high degree of polymorphism, which can influence its signaling properties.[17]

D4_Receptor_Signaling cluster_membrane Plasma Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand 4-Aryl-piperidin-4-ol (Modulator) Ligand->D4R Binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits Downstream_Effectors Downstream Effectors G_beta_gamma->Downstream_Effectors Modulates ATP ATP ATP->AC cAMP->Downstream_Effectors Modulates

Caption: Gi-coupled dopamine D4 receptor signaling pathway.

B. Sigma-1 Receptor: An Intracellular Chaperone with Therapeutic Promise

The sigma-1 receptor is a unique intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface.[18][19] It is not a GPCR but rather a ligand-operated chaperone protein that modulates a variety of cellular processes, including calcium signaling, ion channel function, and neuronal plasticity.[20][21] The 4-aryl-piperidin-4-ol scaffold has been found in potent sigma-1 receptor ligands, suggesting this as a key area of investigation.[22]

Signaling Pathways: Upon ligand binding, the sigma-1 receptor can translocate within the cell and interact with a multitude of client proteins.[18] One of its key functions is the modulation of inositol trisphosphate (IP3) receptors, thereby regulating calcium release from the endoplasmic reticulum.[19] It also directly interacts with and modulates various ion channels, including voltage-gated potassium and calcium channels.[20]

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (K⁺, Ca²⁺, etc.) Sigma1R->Ion_Channels Modulates Ca_ion_ER Ca²⁺ IP3R->Ca_ion_ER Release Ligand 4-Aryl-piperidin-4-ol (Ligand) Ligand->Sigma1R Binds Ca_ion_cyto Cytosolic Ca²⁺ Ca_ion_ER->Ca_ion_cyto Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_ion_cyto->Cellular_Response Ion_Channels->Cellular_Response

Caption: Overview of sigma-1 receptor signaling modulation.

II. A Step-by-Step Guide to Target Identification and Validation

A robust and multi-pronged approach is essential to confidently identify and validate the therapeutic targets of novel 4-aryl-piperidin-4-ol compounds. The following experimental workflow provides a logical progression from initial target identification to detailed functional characterization.

Target_ID_Workflow Start Novel 4-Aryl-piperidin-4-ol Compound Phase1 Phase 1: Target Identification Start->Phase1 Affinity_Chromo Affinity Chromatography Phase1->Affinity_Chromo CETSA Cellular Thermal Shift Assay (CETSA) Phase1->CETSA Phase2 Phase 2: Target Validation Affinity_Chromo->Phase2 CETSA->Phase2 Binding_Assay Radioligand Binding Assay Phase2->Binding_Assay Phase3 Phase 3: Functional Characterization Binding_Assay->Phase3 Functional_Assay Functional Assays (cAMP, Ca²⁺ flux, etc.) Phase3->Functional_Assay Kinome_Profiling Kinome Profiling Phase3->Kinome_Profiling End Validated Target(s) & Mechanism of Action Functional_Assay->End Kinome_Profiling->End

Caption: Experimental workflow for target identification and validation.

Phase 1: Unbiased Target Identification

The initial step is to identify potential protein interactors of your compound in a complex biological matrix without prior bias.

This classical biochemical technique remains a powerful tool for isolating binding partners of a small molecule.[23][24]

Protocol: Photo-Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of the 4-aryl-piperidin-4-ol compound that incorporates a photoreactive group (e.g., benzophenone, diazirine) and an affinity tag (e.g., biotin) at a position determined by SAR studies to be non-essential for biological activity.[24]

  • Immobilization: Covalently attach the affinity probe to a solid support, such as agarose or magnetic beads.[23]

  • Incubation: Incubate the immobilized probe with a relevant cell or tissue lysate.

  • Photo-Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the probe and its binding partners.[24]

  • Washing: Perform stringent washing steps to remove non-specifically bound proteins.

  • Elution: Elute the covalently bound proteins under denaturing conditions.

  • Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

CETSA is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[25][26]

Protocol: Isothermal Dose-Response CETSA

  • Cell Culture and Treatment: Culture cells of interest and treat with a range of concentrations of the 4-aryl-piperidin-4-ol compound or vehicle control.

  • Heating: Heat the intact cells at a specific temperature that induces partial denaturation of the target protein.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in each sample using a specific antibody-based method, such as Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Phase 2: Direct Target Validation

Once potential targets are identified, it is crucial to validate the direct binding of the compound to these proteins.

This gold-standard technique provides quantitative information on the affinity of a ligand for its receptor.[27][28][29]

Protocol: Competitive Radioligand Binding Assay for a GPCR

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or from a relevant tissue source.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-DAMGO for μ-opioid receptors), and a range of concentrations of the unlabeled 4-aryl-piperidin-4-ol compound.[30]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competing compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Compound Target Receptor Ki (nM) Reference
Analog of Tetrahydroquinoline 1μ-Opioid Receptor0.29 - 29[1]
Analog of Tetrahydroquinoline 1δ-Opioid Receptor6.6 - 150[1]
Loperamide Analogμ-Opioid Receptor(Qualitative)[2]

Table 1: Representative Binding Affinities of Piperidine Derivatives at Opioid Receptors

Phase 3: Functional Characterization

Demonstrating that binding to a target translates into a functional cellular response is the final and most critical step.

A variety of assays can be used to measure the downstream consequences of GPCR activation.

  • cAMP Assays (for Gi/o- and Gs-coupled receptors): These assays measure the inhibition or stimulation of adenylyl cyclase activity. For Gi/o-coupled receptors like opioid and D4 receptors, a decrease in forskolin-stimulated cAMP levels upon agonist treatment is expected.[13][17]

  • Calcium Flux Assays (for Gq-coupled receptors): For Gq-coupled receptors like 5-HT2C, activation leads to an increase in intracellular calcium, which can be measured using fluorescent calcium indicators.[31][32][33][34]

Protocol: Calcium Flux Assay for 5-HT2C Receptors

  • Cell Culture: Culture cells stably expressing the 5-HT2C receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the 4-aryl-piperidin-4-ol compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC50 for receptor activation.

To assess the selectivity of compounds that may have off-target effects on protein kinases, kinome profiling can be employed. This involves screening the compound against a large panel of kinases to identify any unintended inhibitory activity. This is particularly relevant if the initial target identification suggests a kinase as a potential hit or if the compound shows unexpected cellular phenotypes.

Conclusion: A Roadmap to Novel Therapeutics

The 4-aryl-piperidin-4-ol scaffold represents a fertile ground for the discovery of novel therapeutics. By systematically exploring the potential target landscape, with a primary focus on GPCRs and the sigma-1 receptor, and employing a rigorous and multi-faceted experimental approach for target identification, validation, and functional characterization, researchers can effectively unlock the full therapeutic potential of this privileged chemical motif. The methodologies and insights provided in this guide serve as a comprehensive roadmap for navigating the complexities of drug discovery and ultimately translating promising compounds into clinically valuable medicines.

References

Methodological & Application

Application Note: Synthesis of 4-(3-Methylphenyl)piperidin-4-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(3-methylphenyl)piperidin-4-ol, a tertiary alcohol with significant potential as a key intermediate in the development of novel therapeutics. The described protocol utilizes a Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document outlines the reaction mechanism, detailed step-by-step procedures for the preparation of the Grignard reagent and its subsequent reaction with an N-protected piperidin-4-one, safety protocols, and analytical methods for product characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.

Introduction

The 4-arylpiperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including opioid receptor modulators and potent antiproliferative agents.[1][2] The specific analogue, this compound, serves as a valuable building block for creating a diverse library of compounds for drug discovery programs. The Grignard reaction is a powerful tool for the synthesis of such tertiary alcohols, involving the nucleophilic addition of an organomagnesium halide to a ketone.[3][4] This note details a reliable protocol for the synthesis of this compound, emphasizing safety, efficiency, and high purity of the final product.

Reaction Mechanism

The synthesis proceeds in two main stages: the formation of the Grignard reagent (3-tolylmagnesium bromide) and its subsequent nucleophilic addition to a protected piperidin-4-one.

Stage 1: Formation of 3-Tolylmagnesium Bromide

Magnesium metal reacts with 3-bromotoluene in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 3-tolylmagnesium bromide.[5] This reaction involves the insertion of magnesium into the carbon-bromine bond.

Stage 2: Nucleophilic Addition to N-Boc-4-piperidone

The highly nucleophilic carbon of the 3-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone.[6] This addition breaks the carbonyl π-bond, forming a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the desired tertiary alcohol, N-Boc-4-(3-methylphenyl)piperidin-4-ol.[7] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent the acidic N-H proton from reacting with the basic Grignard reagent.[8]

Stage 3: Deprotection (Optional)

If the unprotected piperidine is desired, the Boc group can be removed under acidic conditions to yield the final product, this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium TurningsMg24.311.2 g (50 mmol)99.8%
IodineI₂253.811 crystal99.8%
3-BromotolueneC₇H₇Br171.045.1 mL (42 mmol)99%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11150 mL≥99.9%
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.257.0 g (35 mmol)98%
Saturated aq. NH₄ClNH₄Cl53.49100 mL-
Ethyl AcetateC₄H₈O₂88.11300 mLHPLC grade
Anhydrous Sodium SulfateNa₂SO₄142.04As neededAnhydrous
Hydrochloric Acid (optional)HCl36.46As neededConcentrated
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Argon or Nitrogen) supply

  • Schlenk line (recommended)[9]

  • Standard laboratory glassware

Workflow Diagram

Caption: Experimental workflow for the synthesis of N-Boc-4-(3-Methylphenyl)piperidin-4-ol.

Step-by-Step Procedure

Part 1: Preparation of 3-Tolylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).[9] This is critical as Grignard reagents are highly sensitive to moisture.[10]

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel.

  • Initiation: Place magnesium turnings (1.2 g, 50 mmol) and a single crystal of iodine in the flask.[11] The iodine helps to activate the magnesium surface by etching away the passivating magnesium oxide layer.[12]

  • Reagent Addition: In the dropping funnel, prepare a solution of 3-bromotoluene (5.1 mL, 42 mmol) in 50 mL of anhydrous THF. Add approximately 5-10 mL of this solution to the magnesium turnings.

  • Reaction Initiation: The reaction mixture may need gentle warming with a heat gun to initiate. The disappearance of the brown iodine color and the appearance of cloudiness and bubbling are signs of reaction initiation.[13] Once initiated, the reaction is exothermic.[14]

  • Completion: Add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The resulting greyish-brown solution is the Grignard reagent, 3-tolylmagnesium bromide.

Part 2: Grignard Addition to N-Boc-4-piperidone

  • Substrate Preparation: In a separate dry flask, dissolve N-Boc-4-piperidone (7.0 g, 35 mmol) in 100 mL of anhydrous THF.

  • Reaction Conditions: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition: Slowly add the N-Boc-4-piperidone solution to the stirred Grignard reagent via the dropping funnel. The addition should be dropwise to control the exothermic reaction.[11]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.[15] This is a safer alternative to strong acids, which can cause vigorous effervescence.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield N-Boc-4-(3-methylphenyl)piperidin-4-ol as a white solid.

Deprotection (Optional)
  • Dissolve the purified N-Boc-4-(3-methylphenyl)piperidin-4-ol in a minimal amount of a suitable solvent like 1,4-dioxane.

  • Add a saturated solution of HCl in 1,4-dioxane or concentrated HCl and stir at room temperature for 2-4 hours.

  • Concentrate the mixture under vacuum to obtain the hydrochloride salt of this compound.

Safety Precautions

  • Fire Hazard: Grignard reactions are highly exothermic and utilize flammable solvents like THF and diethyl ether.[14] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[9]

  • Reactivity: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide.[10][16] Maintain an inert atmosphere throughout the reaction.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[9][17]

  • Quenching: The quenching process can be highly exothermic. Add the quenching agent slowly and with cooling.[13]

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The spectra of piperidin-4-one derivatives are well-documented and can be used for comparison.[18][19]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH) stretch.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Failure of Grignard reagent formation Wet glassware or solvent; inactive magnesium surface.Rigorously dry all glassware and use anhydrous solvents.[10] Activate magnesium with a crystal of iodine or a small amount of 1,2-dibromoethane.[11][12]
Low yield of the desired product Incomplete reaction; side reactions such as enolization of the piperidone or Wurtz coupling.[3][11]Ensure complete formation of the Grignard reagent. Perform the addition of the piperidone at low temperatures (-78 °C to 0 °C) to minimize side reactions.[11]
Formation of byproducts The Grignard reagent acting as a base (enolization) or a reducing agent.Use a less sterically hindered Grignard reagent if possible. Maintain low reaction temperatures during the addition.[3]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound via a Grignard reaction. By understanding the underlying mechanism and adhering to the detailed procedures and safety precautions, researchers can efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Grignard Reaction of N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Substituted Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting diverse therapeutic areas, from oncology to neuroscience. Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The synthesis of 4-substituted piperidine derivatives, particularly tertiary alcohols, is a critical step in the development of new chemical entities. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful and versatile method for introducing a wide range of alkyl, vinyl, and aryl substituents at the C4 position of a piperidone precursor.[1][2]

This application note provides a comprehensive guide to the Grignard reaction using N-Boc-4-piperidone, a widely utilized building block.[3] The tert-butyloxycarbonyl (Boc) protecting group offers stability under the basic conditions of the Grignard reaction while allowing for controlled, regioselective transformations.[4] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address common challenges and troubleshooting strategies to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Theoretical Framework: Mechanism and Key Considerations

The core of the reaction is the nucleophilic addition of the organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of N-Boc-4-piperidone.[2][4] The reaction proceeds via a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the desired tertiary alcohol.[5]

Reaction Mechanism

The simplified mechanism involves the following key steps:

  • Nucleophilic Attack: The highly polarized carbon-magnesium bond of the Grignard reagent (R-MgX) positions the R-group as a potent nucleophile. This nucleophile attacks the carbonyl carbon of the N-Boc-4-piperidone.

  • Formation of Alkoxide Intermediate: The attack breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide and yield the final tertiary alcohol product.[6][7]

Grignard_Mechanism Piperidone N-Boc-4-piperidone Alkoxide Magnesium Alkoxide Intermediate Piperidone->Alkoxide 1. Grignard Addition (Anhydrous Ether or THF) Grignard R-MgX Grignard->Alkoxide Alcohol 4-Substituted-4-hydroxy- N-Boc-piperidine Alkoxide->Alcohol 2. Aqueous Workup (e.g., sat. NH₄Cl)

Caption: General mechanism of the Grignard reaction with N-Boc-4-piperidone.

Critical Experimental Parameters

Success in a Grignard reaction hinges on the scrupulous control of several factors:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic sources, including water.[5][8] This acid-base reaction is significantly faster than the desired nucleophilic addition, leading to the quenching of the reagent and reduced yields.[5] Therefore, all glassware must be flame-dried or oven-dried, and anhydrous solvents must be used.[5][7]

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents.[7] THF is often preferred due to its higher solvating power, which helps to stabilize the Grignard reagent and can be beneficial for the formation of Grignard reagents from less reactive halides.[7][9]

  • Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide, which inhibits the reaction.[7][10] Activation is crucial and can be achieved by methods such as adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by physically crushing the turnings.[7][10] The disappearance of the characteristic iodine color is an indicator of activation.[7]

  • Temperature Control: The addition of the Grignard reagent to the piperidone is highly exothermic. Low temperatures (e.g., -78 °C to 0 °C) are typically employed during the addition to minimize side reactions and improve selectivity.[7]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for both the preparation of the Grignard reagent and its subsequent reaction with N-Boc-4-piperidone.

Protocol 1: Preparation of Arylmagnesium Bromide

This protocol details the formation of an aryl Grignard reagent, a common precursor for synthesizing 4-aryl-4-hydroxypiperidines.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Flame-dried, three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

  • Magnetic stirrer

Procedure:

  • Assemble the flame-dried glassware under an inert atmosphere (N₂ or Ar).

  • Add the magnesium turnings (1.2 eq.) and a single crystal of iodine to the reaction flask.[7]

  • Prepare a solution of the aryl bromide (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color.[7]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]

Protocol 2: Grignard Addition to N-Boc-4-piperidone

This protocol describes the nucleophilic addition of a pre-formed Grignard reagent to N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone (1.0 equivalent)

  • Grignard reagent solution (1.2 - 1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl Ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Flame-dried, three-necked round-bottom flask with a nitrogen/argon inlet, thermometer, and addition funnel/syringe port.

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.[7]

  • Cool the solution to the desired temperature using an appropriate cooling bath (e.g., -78 °C with a dry ice/acetone bath or -10 °C to 0 °C with an ice/salt bath).[6][7]

  • Slowly add the Grignard reagent solution (1.2-1.5 eq.) to the cooled piperidone solution via a syringe or dropping funnel, maintaining the internal temperature.[6][7]

  • Stir the reaction mixture at the low temperature for 1-2 hours.[7]

  • Allow the reaction to warm slowly to room temperature and continue stirring for an additional 2-12 hours, monitoring by TLC until the starting material is consumed.[4][6]

  • Cool the reaction mixture in an ice bath (0 °C) and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[6][7]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purify the crude product by flash column chromatography on silica gel if necessary.[7]

Experimental_Workflow cluster_grignard Part A: Grignard Reagent Formation cluster_addition Part B: Grignard Addition cluster_workup Part C: Work-up & Purification A1 1. Assemble flame-dried glassware under inert atmosphere (N₂/Ar) A2 2. Add Mg turnings (1.2 eq) & Iodine crystal A1->A2 A3 3. Add small portion of Aryl Halide/THF solution A2->A3 A4 4. Initiate reaction (observe reflux & color change) A3->A4 A5 5. Dropwise addition of remaining Aryl Halide solution A4->A5 A6 6. Reflux for 30-60 min A5->A6 B3 3. Slow addition of Grignard Reagent (1.2-1.5 eq) A6->B3 Transfer Reagent B1 1. Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF B2 2. Cool solution to low temp (-78 °C to 0 °C) B1->B2 B2->B3 B4 4. Stir at low temp for 1-2h B3->B4 B5 5. Warm to RT, stir 2-12h B4->B5 C1 1. Cool to 0 °C, quench with sat. aq. NH₄Cl B5->C1 C2 2. Extract with Ethyl Acetate (3x) C1->C2 C3 3. Combine organic layers, wash with brine C2->C3 C4 4. Dry over Na₂SO₄, filter C3->C4 C5 5. Concentrate under reduced pressure C4->C5 C6 6. Purify by flash chromatography C5->C6

Caption: Experimental workflow for the synthesis of 4-substituted-4-hydroxypiperidines.

Quantitative Data Summary

The following table summarizes typical reaction parameters compiled from various protocols. Note that optimal conditions may vary based on the specific Grignard reagent and scale of the reaction.

ParameterValue/ReagentRationaleSource(s)
N-Boc-4-piperidone 1.0 equivalentLimiting reagent[7]
Grignard Reagent 1.2 - 1.5 equivalentsEnsures complete consumption of the ketone; excess accounts for any adventitious quenching.[6][7]
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are required as they solvate the magnesium complex without reacting.[7][8]
Addition Temperature -78 °C to 0 °CControls exothermicity and minimizes side reactions like enolization and reduction.[6][7]
Reaction Time 2 - 14 hoursDependent on the reactivity of the Grignard reagent and steric hindrance.[4][6]
Quenching Agent Saturated aqueous NH₄ClMildly acidic to protonate the alkoxide without causing dehydration of the tertiary alcohol product.[6][7]

Troubleshooting and Field-Proven Insights

Even with careful planning, challenges can arise. Below are common issues and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Reaction fails to initiate - Inactive magnesium surface.- Wet glassware or solvents.- Impure alkyl/aryl halide.- Activate magnesium with iodine, 1,2-dibromoethane, or crushing.[7][10]- Rigorously flame-dry all glassware and use freshly distilled anhydrous solvents.[11]- Purify the halide starting material.
Low yield of desired product - Incomplete Grignard formation.- Enolization: The Grignard reagent acts as a base, deprotonating the α-proton of the piperidone.[1][7]- Reduction: Grignard reagents with β-hydrogens can reduce the ketone to a secondary alcohol.[1][7]- Ensure complete consumption of magnesium during reagent formation. Consider titrating the Grignard reagent to determine its exact concentration.[5]- Use low reaction temperatures (-78 °C) and slow addition of the piperidone to the Grignard solution to favor nucleophilic addition over enolization.[7]- Select a Grignard reagent without β-hydrogens if reduction is a major issue.
Formation of byproducts - Wurtz Coupling: The Grignard reagent reacts with unreacted alkyl/aryl halide to form a biaryl or dialkyl byproduct.[7]- Dehydration: The tertiary alcohol product can eliminate water under harsh acidic workup conditions.- Ensure slow, controlled addition of the halide to the magnesium during reagent formation.[7]- Use a mild quenching agent like saturated aqueous NH₄Cl and avoid strong acids during workup.[7]

Expert Insight: Enolization is a particularly common side reaction with sterically hindered Grignard reagents.[7] The α-protons of the piperidone are acidic, and a bulky Grignard may preferentially act as a base rather than a nucleophile.[1][7] Performing the reaction at the lowest feasible temperature is the most effective strategy to mitigate this pathway.

Conclusion

The Grignard reaction of N-Boc-4-piperidone is a robust and highly effective method for synthesizing a diverse range of 4-substituted-4-hydroxypiperidines, which are invaluable intermediates in drug discovery and development. Success relies on a firm understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions and precise temperature control. By following the protocols and troubleshooting guidance outlined in this note, researchers can confidently and reproducibly execute this critical transformation.

References

Strategic Purification of 4-Aryl-Piperidin-4-ol Compounds by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The 4-aryl-piperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly those targeting the central nervous system. However, the unique combination of a basic piperidine nitrogen, a polar tertiary alcohol, and a variable aryl moiety presents significant challenges for chromatographic purification. This guide provides a detailed framework for developing robust and efficient purification strategies for this important class of compounds. We will explore the underlying chemical principles that govern their chromatographic behavior and present detailed, field-proven protocols for both normal-phase and reversed-phase chromatography. This document is intended for researchers, chemists, and drug development professionals seeking to streamline the isolation and purification of 4-aryl-piperidin-4-ol derivatives.

The Challenge: Understanding the Analyte's Physicochemical Profile

The successful purification of any compound begins with a thorough understanding of its structure and resulting physicochemical properties. The 4-aryl-piperidin-4-ol moiety contains three key functional groups that dictate its interaction with chromatographic stationary and mobile phases:

  • The Tertiary Amine (Piperidine Nitrogen): This basic nitrogen (typical pKa ~8-9) is the most influential group. In normal-phase chromatography on standard silica gel, it can form strong ionic interactions with acidic surface silanol groups (Si-OH), leading to severe peak tailing or even irreversible adsorption of the compound onto the column.[1]

  • The Tertiary Alcohol (4-OH): The hydroxyl group is a hydrogen bond donor and acceptor, significantly increasing the compound's overall polarity. This property can lead to poor retention in reversed-phase systems, where retention is driven by hydrophobicity.[2]

  • The Aryl Group (4-Aryl): This substituent provides a non-polar, hydrophobic region, which is the primary handle for retention in reversed-phase chromatography.[3] The electronic nature and size of the aryl group and its substituents will modulate the overall hydrophobicity of the molecule.

The interplay of these three features—basicity, polarity, and hydrophobicity—requires a carefully considered chromatographic strategy to achieve efficient and high-purity separation.

Selecting the Optimal Chromatographic Mode

The choice between normal-phase and reversed-phase chromatography is the first critical decision in the method development process. Each mode offers distinct advantages and disadvantages for this class of compounds.

Normal-Phase Chromatography (NPC)

In NPC, a polar stationary phase (typically silica or alumina) is used with a non-polar mobile phase (e.g., mixtures of hexane and ethyl acetate).[4][5][6]

  • Mechanism of Interaction: Separation is based on the polarity of the compounds. Polar molecules, like our target, interact strongly with the polar stationary phase and elute later, while non-polar impurities elute faster.[4]

  • Causality of Experimental Choice: For 4-aryl-piperidin-4-ols, the primary interaction is hydrogen bonding between the piperidinol's hydroxyl group and the silica surface. However, the strong acid-base interaction between the basic nitrogen and acidic silanols is often problematic. To mitigate this, the addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is essential .[7] This modifier competitively binds to the active silanol sites, "masking" them from the analyte and resulting in symmetrical peak shapes and improved recovery.

Reversed-Phase Chromatography (RPC)

RPC is the most common technique in the pharmaceutical industry, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3][8][9]

  • Mechanism of Interaction: Separation is based on hydrophobic interactions. Non-polar compounds interact more strongly with the stationary phase and are retained longer.[3][8]

  • Causality of Experimental Choice: For 4-aryl-piperidin-4-ols, retention is primarily driven by the hydrophobic interaction of the aryl group with the C18 alkyl chains. The polar piperidinol portion has less affinity for the stationary phase. Due to the basic nitrogen, peak shape can be poor. Therefore, an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) is typically added to the mobile phase at a low concentration (~0.1%).[10] This serves two purposes: it protonates the piperidine nitrogen, creating a single ionic species, and it masks residual silanol groups on the stationary phase, leading to sharp, symmetrical peaks.

Chiral Chromatography

If the target molecule is chiral and separation of enantiomers is required, specialized chiral stationary phases (CSPs) must be used.[11][12] These phases create transient, diastereomeric complexes with the enantiomers, allowing them to be separated.[11][13] Method development often involves screening various CSPs (e.g., polysaccharide-based or macrocyclic glycopeptide-based) with different mobile phase modes (normal-phase, polar organic, or reversed-phase).[14]

A Systematic Approach to Method Development

A structured workflow is key to developing an efficient and effective purification method, saving time and resources. The following diagram outlines a logical progression from initial analysis to final purification.

Method_Development_Workflow Analyte Analyte Characterization (Structure, Polarity, pKa) Scouting Mode & Condition Scouting Analyte->Scouting TLC TLC Analysis (NPC) - Test various solvent systems - Add 0.5-1% TEA Scouting->TLC Normal-Phase HPLC_Scout Analytical HPLC (RPC) - Broad gradient (e.g., 5-95% B) - Test modifiers (TFA, FA) Scouting->HPLC_Scout Reversed-Phase Decision Select Best Mode (Resolution & Peak Shape) TLC->Decision HPLC_Scout->Decision Optimize Method Optimization Decision->Optimize Opt_NPC Optimize NPC - Fine-tune solvent ratio - Determine optimal loading Optimize->Opt_NPC If NPC chosen Opt_RPC Optimize RPC - Focus gradient around elution %B - Optimize flow rate & loading Optimize->Opt_RPC If RPC chosen ScaleUp Preparative Scale-Up Opt_NPC->ScaleUp Opt_RPC->ScaleUp Flash Flash Chromatography ScaleUp->Flash From NPC Prep_HPLC Preparative HPLC ScaleUp->Prep_HPLC From RPC Final Pure Compound (Verify by Analytical HPLC/NMR) Flash->Final Prep_HPLC->Final

Caption: Workflow for chromatographic purification method development.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the two primary purification modes.

Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier

This protocol is ideal for larger scale purifications (>100 mg) where baseline separation is achievable by TLC.

A. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare a stock solution of your crude 4-aryl-piperidin-4-ol in a suitable solvent (e.g., dichloromethane or methanol).

  • Prepare several eluent systems of varying polarity (e.g., Hexane:Ethyl Acetate ratios of 4:1, 2:1, 1:1). To each of these systems, add 1% triethylamine (TEA) by volume. The TEA is critical for preventing peak streaking.[7]

  • Spot the crude material on a silica gel TLC plate and develop it in the prepared solvent systems.

  • Visualize the plate using a UV lamp and then by staining with a potassium permanganate solution, which is effective for visualizing alcohols and amines.

  • Goal: Identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound and good separation from impurities.

B. Column Preparation and Elution:

  • Select a silica gel column appropriate for the amount of crude material (a sample-to-adsorbent weight ratio of 1:30 to 1:50 is a good starting point).[7]

  • Sample Loading (Dry Loading Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol). Add silica gel (approx. 2-3 times the mass of your sample) to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[15] This ensures a narrow application band and improves resolution.

  • Pack the column with silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane + 1% TEA).

  • Carefully add the dry-loaded sample to the top of the packed column bed, and gently add a thin layer of sand to protect the surface.

  • Begin elution with the low-polarity mobile phase, gradually increasing the polarity by introducing the more polar solvent (e.g., ethyl acetate + 1% TEA) based on your TLC results. A stepwise or linear gradient can be used.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Preparative HPLC

This protocol is suited for challenging separations or when very high purity is required. Method development is performed on an analytical scale first and then transferred to a preparative scale.

A. Analytical Method Development:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., 50:50 water:acetonitrile or methanol).

  • Select a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Prepare the mobile phases:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Run a broad "scouting" gradient from 5% B to 95% B over 10-15 minutes to determine the approximate elution conditions for your compound.[16]

  • Optimize the Gradient: Based on the scouting run, create a shallower, more focused gradient around the elution point of your target compound to maximize resolution from nearby impurities. For example, if the compound elutes at 40% B in the scouting run, an optimized gradient might be 25-55% B over 20 minutes.

B. Preparative Scale-Up:

  • Select a preparative C18 column with the same stationary phase chemistry as the analytical column. The column diameter will depend on the amount of material to be purified (e.g., 21.2 mm ID for 50-250 mg).

  • Scale the flow rate and gradient geometrically based on the column cross-sectional area. A simple formula is: Prep Flow Rate = Analytical Flow Rate x (Prep Column Radius / Analytical Column Radius)² .

  • Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

  • Dissolve the crude sample in a minimal amount of solvent (ideally the initial mobile phase) and inject it onto the column. Do not exceed the loading capacity of the column.

  • Run the scaled-up gradient method and collect fractions using a fraction collector, triggered by UV absorbance.

  • Analyze the collected fractions using the analytical HPLC method to confirm purity.

  • Combine the pure fractions, remove the organic solvent (acetonitrile), and lyophilize the remaining aqueous solution to obtain the purified compound as its TFA salt.

Summary of Starting Conditions

The table below provides a quick reference for initial method development parameters.

ParameterNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
Chromatographic Mode AdsorptionPartitioning
Stationary Phase Silica Gel (SiO₂)C18 (Octadecylsilane)
Mobile Phase A Non-polar solvent (e.g., Hexane)Polar solvent (e.g., H₂O)
Mobile Phase B Polar solvent (e.g., Ethyl Acetate)Organic modifier (e.g., Acetonitrile)
Crucial Modifier 0.5-1% Triethylamine (TEA) 0.1% Trifluoroacetic Acid (TFA)
Elution Principle Increasing %B increases elution strengthIncreasing %B increases elution strength
Detection UV (if chromophore present), StainingUV (if chromophore present), ELSD, MS

Visualizing Key Chromatographic Interactions

Understanding the molecular interactions within the column is key to troubleshooting and method optimization.

Interactions cluster_0 Normal-Phase (Silica Gel) cluster_1 Reversed-Phase (C18) Silica Silica Surface (Acidic Si-OH) Analyte_N Piperidine-N: (Basic) Analyte_N->Silica Strong, Problematic Acid-Base Interaction (Causes Tailing) Analyte_OH Piperidinol-OH (H-bond donor/acceptor) Analyte_OH->Silica Desirable H-Bonding (Retention) Modifier_N TEA Modifier (Basic) Modifier_N->Silica Blocks Si-OH sites, Enabling Elution C18 C18 Stationary Phase (Hydrophobic) Analyte_Aryl Aryl Group (Hydrophobic) Analyte_Aryl->C18 Primary Retention (Hydrophobic Interaction) Analyte_PipOH Piperidinol Head (Polar, Protonated) MobilePhase Polar Mobile Phase (Water/ACN) Analyte_PipOH->MobilePhase Affinity for Mobile Phase

Caption: Key molecular interactions in NPC and RPC systems.

Troubleshooting Common Purification Issues

ProblemPotential Cause(s)Recommended Solution(s)
Severe Peak Tailing (NPC) Strong interaction between the basic piperidine nitrogen and acidic silica surface.Increase the concentration of the basic modifier (TEA) in the mobile phase to 1-2%. Ensure the modifier is present in both the low- and high-polarity solvents.[15][17]
Poor Retention (RPC) The compound is too polar for the C18 stationary phase.Use a column with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase).[4] Alternatively, use 100% aqueous mobile phase if the column is compatible.[18]
Split or Broad Peaks (RPC) The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or MeOH). The pH of the mobile phase is near the pKa of the analyte.Dissolve the sample in the initial mobile phase or a weaker solvent. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa by using a modifier like TFA or formic acid.[1][19]
Low or No Recovery The compound is irreversibly adsorbed to the column (common in NPC without a modifier). The compound is unstable on the stationary phase.NPC: Add a basic modifier. If recovery is still low, switch to a less acidic stationary phase like alumina.[17] RPC: Check for compound stability at the low pH created by TFA; switch to formic acid if needed.
Peak Fronting Column overload; injecting too much sample mass for the column dimensions.Reduce the amount of sample injected.[1] For preparative scale, use a wider diameter column.

References

Application Notes and Protocols for the Recrystallization of 4-(3-Methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Critical Role of Purity for 4-Arylpiperidin-4-ol Scaffolds

The 4-(3-Methylphenyl)piperidin-4-ol moiety is a significant pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The precise three-dimensional arrangement of the piperidine ring, the tertiary alcohol, and the substituted phenyl group is paramount for its interaction with biological targets.[1] Consequently, achieving high purity of this compound is not merely a procedural step but a fundamental requirement for obtaining reliable pharmacological data and ensuring the safety and efficacy of potential drug candidates.

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a compound from its impurities.[2] For solid compounds like this compound, it is often the most effective method for removing byproducts from synthesis, unreacted starting materials, and other contaminants. A successful recrystallization protocol yields a crystalline solid with a sharp melting point, indicative of high purity. This document provides a detailed guide to developing and executing effective recrystallization protocols for this compound, drawing upon established principles and data from structurally related analogs.

Physicochemical Properties and Considerations

While specific experimental data for this compound is not widely published, we can infer its properties from closely related analogs. The presence of a polar hydroxyl group and a basic piperidine nitrogen, combined with a nonpolar tolyl group, gives the molecule a moderate overall polarity. This amphiphilic nature is key to selecting an appropriate solvent system.

PropertyThis compound (Predicted/Inferred)Related Analogs
Molecular Formula C₁₂H₁₇NOPiperidin-4-ol: C₅H₁₁NO[3][4]
Molecular Weight 191.27 g/mol Piperidin-4-ol: 101.15 g/mol [3][4]
Melting Point (°C) Estimated: 100-150Piperidin-4-ol: 86-90[3] 4-(4-Chlorophenyl)piperidin-4-ol: 137-140[5] 3-Methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine: 138-141[6]
Solubility Profile Moderately polarPiperidin-4-ol: Soluble in water; slightly soluble in chloroform, methanol.[3]

The Science of Solvent Selection: A Two-Pronged Approach

The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but readily at its boiling point.[2] For this compound, a systematic approach to solvent selection is recommended, exploring both single-solvent and multi-solvent systems.

Single-Solvent System

A single-solvent recrystallization is the more straightforward approach. Based on the successful recrystallization of analogous 4-aryl-4-hydroxypiperidines, the following solvents are prime candidates for initial screening:

  • Alcohols (Ethanol, Methanol, Isopropanol): These polar protic solvents are often effective for compounds with hydrogen bonding capabilities, such as the hydroxyl and amine groups in our target molecule. A review of piperidin-4-one derivatives highlights ethanol and methanol as common and effective recrystallization solvents for this class of compounds.[2]

  • Esters (Ethyl Acetate): This moderately polar solvent has been successfully used to recrystallize 3-methyl-4-(p-methoxyphenyl)-4-hydroxy-piperidine, a very close structural analog.[6]

  • Aprotic Polar Solvents (Acetonitrile, Acetone): These solvents offer a different polarity profile and can be effective alternatives.

  • Aromatic Hydrocarbons (Toluene): While less polar, toluene can be a good choice, particularly if the crude product contains more nonpolar impurities.

  • Alkanes (Hexanes, Heptane, Methylcyclohexane): These nonpolar solvents are unlikely to be suitable as the primary solvent due to the polarity of the hydroxyl and piperidine groups. However, they are excellent candidates for use as anti-solvents in a two-solvent system. N,3-dimethyl-4-phenyl-4-hydroxy-piperidine has been recrystallized from methylcyclohexane.[6]

Two-Solvent (Mixed-Solvent) System

A two-solvent system is employed when no single solvent meets the ideal criteria. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" or "anti-solvent" (in which it is sparingly soluble) to induce crystallization. The two solvents must be miscible.

Promising Solvent Pairs:

  • Ethanol/Water: A classic combination for moderately polar compounds.

  • Methanol/Water: Similar to ethanol/water, offering a slightly more polar starting point.

  • Ethyl Acetate/Hexanes (or Heptane): A versatile pair that covers a good polarity range.

  • Dichloromethane/Methanol: This mixture has been reported for the recrystallization of piperidin-4-one derivatives.[2]

  • Toluene/Hexanes (or Heptane): Suitable for less polar compounds or when trying to precipitate the product from a more nonpolar solution.

Experimental Protocols

Safety First: 4-Arylpiperidin-4-ol derivatives and the solvents used for their recrystallization can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals used. Piperidine derivatives can be skin and eye irritants.[3]

Protocol 1: Single-Solvent Recrystallization

This protocol is a starting point and should be optimized based on the specific characteristics of the crude this compound.

Workflow for Single-Solvent Recrystallization

A Dissolve Crude Product in Minimal Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C If no filtration B->C D Further Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals under Vacuum F->G A Dissolve Crude Product in Minimal 'Good' Solvent B Add 'Poor' Solvent Dropwise until Turbidity Persists A->B C Gently Warm to Re-dissolve B->C D Slow Cooling to Room Temperature C->D E Further Cooling in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent Mixture F->G H Dry Crystals under Vacuum G->H

References

Application Notes & Protocols: The Utility of 4-(3-Methylphenyl)piperidin-4-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperidine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone of molecular design. This nitrogen-containing heterocycle is a prevalent feature in a significant number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA), demonstrating its broad utility across more than twenty classes of therapeutic agents, including anticancer, antiviral, and antipsychotic drugs.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets.

Within this class, the 4-arylpiperidin-4-ol substructure is a particularly noteworthy pharmacophore.[1] Its presence in molecules like the antidiarrheal agent loperamide underscores its importance, particularly in modulating G-protein coupled receptors (GPCRs) such as the opioid receptors.[2][3] This guide focuses on a specific, versatile building block: 4-(3-Methylphenyl)piperidin-4-ol . The strategic placement of a methyl group at the meta-position of the phenyl ring and the presence of a tertiary alcohol at the C4-position provide medicinal chemists with a unique scaffold. These features can profoundly influence a molecule's binding affinity, receptor selectivity, and metabolic stability, making it an attractive starting point for novel drug discovery campaigns.[1]

Physicochemical Characteristics

A thorough understanding of a scaffold's fundamental properties is critical for any drug discovery program. These parameters influence solubility, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

PropertyValue
IUPAC Name This compound
CAS Number 71916-57-9
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance White to off-white solid
LogP (Predicted) 2.1 - 2.5
pKa (Predicted) ~9.5 (Piperidine Nitrogen)

Core Synthetic Methodologies

The synthesis and subsequent derivatization of the this compound core are foundational steps in leveraging its potential. The following protocols outline robust and widely adopted procedures.

Protocol 1: Synthesis of the Core Scaffold via Grignard Reaction

The most direct and efficient route to 4-arylpiperidin-4-ols is the nucleophilic addition of an organometallic reagent to an N-protected 4-piperidone. The use of a protecting group on the piperidine nitrogen is crucial to prevent its basic and nucleophilic nature from interfering with the Grignard reagent.[1]

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Deprotection A 3-Bromotoluene B Mg turnings Anhydrous THF A->B Reacts with C 3-Methylphenyl- magnesium bromide B->C Forms E Reaction Mixture C->E D N-Boc-4-piperidone D->E F Tetrahedral Intermediate E->F Nucleophilic attack G Aqueous NH4Cl (Quench) F->G H N-Boc-4-(3-Methylphenyl)- piperidin-4-ol G->H I TFA or HCl in Dioxane H->I Deprotection J 4-(3-Methylphenyl)- piperidin-4-ol (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

  • Grignard Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting grey solution to 0 °C.

  • Nucleophilic Addition: In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Slowly add this solution to the cooled Grignard reagent via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate. Purify via silica gel chromatography.

  • Deprotection: Dissolve the purified N-Boc intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours. Evaporate the solvent to yield the hydrochloride salt of the final product, which can be neutralized or used directly.

Protocol 2: Diversification via N-Alkylation and Reductive Amination

The secondary amine of the piperidine ring is the primary site for introducing diversity. This allows for the exploration of the chemical space around the core scaffold to optimize pharmacological properties. Reductive amination and direct alkylation are two of the most robust methods for this purpose.[5][6]

G cluster_0 Reductive Amination cluster_1 Direct Alkylation Core 4-(3-Methylphenyl)- piperidin-4-ol A1 Aldehyde or Ketone (R1-CHO) Core->A1 B1 Alkyl Halide (R2-X) Core->B1 A2 Reducing Agent (e.g., NaBH(OAc)3) A3 N-Alkylated Product B2 Base (e.g., K2CO3, DIPEA) B3 N-Alkylated Product

Caption: Key derivatization strategies for the piperidine nitrogen.

Detailed Protocol (Reductive Amination):

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction is often accompanied by slight effervescence.

  • Reaction Monitoring: Continue stirring at room temperature for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired N-substituted derivative.[5]

Application in Drug Discovery: A Workflow for Opioid Receptor Modulators

The 4-arylpiperidin-4-ol scaffold is a well-established pharmacophore for opioid receptors.[2][3] The following section outlines a hypothetical, yet standard, workflow for identifying novel opioid receptor modulators starting from our core molecule.

Biological Context: Opioid Receptor Signaling

Opioid receptors (Mu, Delta, Kappa) are GPCRs that, upon activation by an agonist, dissociate their coupled inhibitory G-proteins (Gαi/o and Gβγ).[7] This leads to downstream effects like the inhibition of adenylyl cyclase. Receptors are also regulated through a process involving G-protein coupled receptor kinases (GRKs) and subsequent recruitment of β-arrestin proteins, which promotes receptor desensitization and internalization.[7][8] The concept of "biased agonism," where a ligand preferentially activates one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment), is a major area of research for developing safer analgesics.[9]

G cluster_G G-Protein Pathway (Analgesia) cluster_Arrestin β-Arrestin Pathway (Side Effects) Ligand Opioid Ligand (Derivative) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated Receptor GRK->P_MOR Phosphorylates Arrestin β-Arrestin P_MOR->Arrestin Recruits Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Caption: Simplified opioid receptor signaling pathways.

Protocol 3: In Vitro Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of newly synthesized derivatives for the human mu-opioid receptor (hMOR).

  • Materials: hMOR-expressing cell membranes (e.g., from CHO or HEK293 cells), [³H]-DAMGO (radioligand), Naloxone (non-specific binding competitor), test compounds, binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure: a. Prepare serial dilutions of the test compounds in the binding buffer. b. In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kₑ), and either buffer (for total binding), Naloxone (for non-specific binding), or a test compound. c. Incubate the plate at room temperature for 60-90 minutes. d. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. e. Wash the filters with ice-cold binding buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Protocol 4: In Vitro β-Arrestin Recruitment Assay

Objective: To measure the functional potency and efficacy of compounds in activating the β-arrestin signaling pathway.

  • Materials: A cell line co-expressing hMOR and a β-arrestin reporter system (e.g., DiscoveRx PathHunter or Promega Tango). DAMGO (reference agonist), test compounds, cell culture medium, and assay-specific detection reagents.

  • Procedure: a. Plate the engineered cells in a 96- or 384-well plate and incubate overnight. b. Prepare serial dilutions of the test compounds and the reference agonist (DAMGO). c. Add the compounds to the cells and incubate for the time recommended by the assay manufacturer (typically 60-120 minutes) at 37 °C. d. Add the detection reagents according to the manufacturer's protocol. e. After a final incubation period, measure the signal (e.g., chemiluminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the signal response against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to DAMGO) for each compound.

Protocol 5: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of compounds to metabolism by liver enzymes, providing an early indication of their pharmacokinetic profile.[4][10]

  • Materials: Human liver microsomes (HLM), NADPH (cofactor), test compounds, control compounds (one high-turnover, one low-turnover), phosphate buffer (pH 7.4), and quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Procedure: a. Pre-warm a solution of HLM and test compound in phosphate buffer at 37 °C. b. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction. d. Centrifuge the quenched samples to precipitate the proteins. e. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Data Interpretation and Lead Optimization

The data gathered from these assays allows for the construction of a comprehensive Structure-Activity Relationship (SAR).

CompoundR-Group (on N)hMOR Kᵢ (nM)β-Arrestin EC₅₀ (nM)HLM t₁/₂ (min)
Core -H250>10,00045
Deriv-01 -CH₂-Ph158530
Deriv-02 -(CH₂)₂-Cyclohexyl8450>60
Deriv-03 -CO-Ph>1000>10,00015

From this hypothetical data, a researcher could conclude that:

  • N-alkylation is critical for high-affinity binding (Core vs. Deriv-01/02).

  • The N-benzoyl group (Deriv-03) is detrimental to activity.

  • The N-phenethylcyclohexyl group (Deriv-02) confers high affinity, significantly reduced β-arrestin recruitment (indicating potential G-protein bias), and improved metabolic stability compared to the N-benzyl analog (Deriv-01). This compound would be a promising candidate for further investigation.

Conclusion

This compound is a highly valuable and tractable scaffold for medicinal chemistry. Its straightforward synthesis and the amenability of the piperidine nitrogen to a wide array of chemical transformations allow for the rapid generation of diverse compound libraries. As demonstrated through the workflow for opioid receptor modulators, derivatives of this core can be systematically evaluated through a battery of in vitro assays to build a robust SAR, guiding the optimization of potency, selectivity, and pharmacokinetic properties. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals to unlock the full potential of this privileged chemical starting point.

References

Application Note: Strategic Derivatization of 4-(3-Methylphenyl)piperidin-4-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of biologically active agents, particularly those targeting the central nervous system.[1][2][3][4] This application note provides a detailed guide for the systematic derivatization of a key exemplar, 4-(3-methylphenyl)piperidin-4-ol, to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We present robust, field-proven protocols for strategic modification at two primary diversification points: the piperidine nitrogen (N1) and the tertiary hydroxyl group (C4-OH). The methodologies detailed herein—reductive amination for N-alkylation and catalyzed acylation for O-esterification—are designed for high efficiency and broad substrate scope, enabling researchers to rapidly generate diverse chemical libraries for pharmacological screening.

Introduction: The Strategic Value of the 4-Aryl-4-Hydroxypiperidine Core

The 4-aryl-4-hydroxypiperidine motif is frequently encountered in therapeutics targeting opioid, dopamine, and sigma receptors.[1][5][6] Its rigidified structure presents key pharmacophoric features—a basic nitrogen atom, an aromatic ring, and a hydrogen-bonding hydroxyl group—in a well-defined three-dimensional orientation. Our starting scaffold, this compound, provides an excellent platform for SAR exploration. The meta-methyl group offers a subtle electronic and steric handle on the aryl ring, while the secondary amine and tertiary alcohol serve as primary vectors for chemical modification.[7]

The goal of derivatization in an SAR campaign is to systematically probe the chemical space around a core scaffold to understand how specific structural changes modulate biological activity.[8][9] Modifications can influence a compound's potency, receptor selectivity, metabolic stability, and overall pharmacokinetic profile. This guide focuses on two validated and highly effective strategies for diversifying the this compound core.

Figure 1: Overall strategy for the derivatization of this compound.

Scientific Rationale: Causality Behind Experimental Choices

N1-Position: Probing the 'Address' Region

The basic nitrogen of the piperidine ring is a critical interaction point for many G-protein coupled receptors (GPCRs), often forming an ionic bond with an acidic residue (e.g., Aspartate) in the receptor binding pocket.[1] Modifying the substituent on this nitrogen allows for the exploration of adjacent hydrophobic or polar sub-pockets, profoundly impacting affinity and selectivity.[10][11]

  • Reductive Amination: This is our recommended method for N-alkylation due to its exceptional reliability, mild conditions, and broad functional group tolerance. The reaction proceeds via the formation of an iminium ion intermediate from the piperidine and an aldehyde/ketone, which is then selectively reduced in situ. We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its steric bulk and attenuated reactivity make it highly selective for the iminium ion over the starting aldehyde, minimizing side reactions.[10][11]

  • Direct N-Alkylation: While viable, direct alkylation with alkyl halides can be more difficult to control.[12] It often requires stronger bases and elevated temperatures, and carries a risk of over-alkylation to form a quaternary ammonium salt, which is typically undesirable for CNS drug candidates due to its permanent charge and poor blood-brain barrier permeability.[12]

C4-Hydroxyl: Modulating Polarity and Metabolism

The tertiary hydroxyl group is a key hydrogen bond donor and can also influence the molecule's overall polarity and metabolic fate.

  • O-Acylation (Esterification): Converting the hydroxyl group to an ester is a classic tactic to mask a hydrogen bond donor, increase lipophilicity, and potentially create a prodrug that can be hydrolyzed in vivo. However, the tertiary nature of this alcohol presents a significant steric hindrance challenge. Standard acylation methods may be sluggish or ineffective. To overcome this, we employ powerful protocols utilizing catalysts that can activate the acylating agent even for hindered alcohols. Bismuth(III) triflate (Bi(OTf)₃) and certain copper(I) complexes are excellent catalysts for this purpose, enabling smooth acylation with acid anhydrides under mild conditions.[13][14]

Experimental Protocols & Workflows

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the synthesis of an N-benzyl derivative as a representative example.

Materials:

  • This compound

  • Benzaldehyde (or other desired aldehyde/ketone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Reductive_Amination_Workflow Reactants 1. Combine Piperidine & Aldehyde in anhydrous DCM Iminium 2. Stir 30 min at RT (Iminium Ion Formation) Reactants->Iminium Reduction 3. Add NaBH(OAc)₃ portion-wise Iminium->Reduction Reaction 4. Stir 12-16h at RT (Monitor by TLC) Reduction->Reaction Quench 5. Quench with sat. NaHCO₃ (aq) Reaction->Quench Extract 6. Separate layers, Extract aqueous with DCM (3x) Quench->Extract Wash 7. Combine organics, wash with brine, dry over Na₂SO₄ Extract->Wash Purify 8. Filter, concentrate, and purify (Silica Gel Chromatography) Wash->Purify Product Pure N-Alkylated Product Purify->Product

Figure 2: Step-by-step workflow for the N-alkylation protocol.

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the desired aldehyde or ketone (1.1 eq).

  • Stir the mixture for 30 minutes to allow for the formation of the iminium intermediate.[11]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: The reaction is typically exothermic.

  • Continue stirring the reaction at room temperature for 12-16 hours. Monitor progress by Thin-Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with DCM.[10]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-alkylated derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[15][16]

Protocol 2: O-Acylation of the Tertiary Alcohol

This protocol describes the esterification using acetic anhydride and a bismuth triflate catalyst.

Materials:

  • This compound (or an N-substituted derivative from Protocol 1)

  • Acetic Anhydride (or other desired acid anhydride)

  • Bismuth(III) Triflate (Bi(OTf)₃, ~1-5 mol%)

  • Acetonitrile or Dichloromethane, anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the starting alcohol (1.0 eq) in anhydrous acetonitrile.

  • Add the acid anhydride (1.5-2.0 eq) to the solution.

  • Add the catalytic amount of Bi(OTf)₃ (e.g., 0.02 eq).[13]

  • Stir the reaction at room temperature. The reaction is typically much faster than uncatalyzed versions; monitor by TLC for the disappearance of the starting material (usually 1-4 hours).

  • Upon completion, add methanol to the reaction mixture to quench any unreacted anhydride by converting it to the methyl ester, which is easily separable.[13] Stir for 30 minutes.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR (for C=O stretch), and Mass Spectrometry.

Data Application: Building a Structure-Activity Relationship

The power of these derivatization protocols lies in their ability to rapidly generate a matrix of compounds for biological testing. By systematically varying the R¹ (N-substituent) and R² (O-substituent) groups, a clear SAR can be established.

Figure 3: The iterative cycle of SAR development.

Table 1: Representative Data for an SAR Study on a Hypothetical µ-Opioid Receptor (MOR)

Compound IDR¹ (N-Substituent)R² (O-Substituent)MOR Binding Affinity (Kᵢ, nM)SAR Insights
SM -H-H150.5Baseline affinity of the core scaffold.
1a -CH₃-H85.2Small alkyl group improves affinity slightly.
1b -CH₂CH₂Ph-H2.1Phenethyl group dramatically increases potency, suggesting a key hydrophobic interaction.[7]
1c -CH₂(c-Pr)-H12.4Cyclopropylmethyl is a classic opioid antagonist/partial agonist motif.
2a -H-C(O)CH₃210.8Acylation of the C4-OH reduces affinity, suggesting it may be an important H-bond donor.
2b -CH₂CH₂Ph-C(O)CH₃15.6Potency is reduced compared to 1b , confirming the importance of the free hydroxyl group for this series.

Note: Data are hypothetical and for illustrative purposes only.

The insights from such a table are invaluable. For instance, the data above strongly suggest that for high MOR affinity, the N1 position should be occupied by a phenethyl group and the C4-hydroxyl should remain unmodified. This hypothesis can then be tested by synthesizing further analogs with substituted phenethyl groups to optimize the interaction.

Conclusion

The derivatization of the this compound core is a critical activity in the hit-to-lead and lead optimization phases of drug discovery. The robust and scalable protocols for N-alkylation and O-acylation provided in this application note offer researchers a reliable platform for generating diverse chemical libraries. By systematically applying these methods and analyzing the resultant biological data, a comprehensive Structure-Activity Relationship can be developed, paving the way for the rational design of novel therapeutics with improved pharmacological profiles.

References

Application Note: A Practical Guide to ¹H and ¹³C NMR Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis. Its conformational flexibility, dictated by the chair-chair interconversion and nitrogen inversion, presents both a unique structural feature and an analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously characterizing the structure, stereochemistry, and conformational dynamics of piperidine derivatives.[1][2] This guide provides a comprehensive protocol for the ¹H and ¹³C NMR analysis of these important heterocyclic compounds, detailing everything from sample preparation to advanced 2D NMR interpretation.

Introduction: The Conformational Complexity of Piperidines

The non-planar, saturated nature of the piperidine ring means it predominantly adopts a chair conformation to minimize steric and torsional strain. This leads to two distinct proton environments: axial and equatorial. Furthermore, the lone pair on the nitrogen atom can also be axial or equatorial, leading to a phenomenon known as nitrogen inversion. These dynamic processes can significantly influence the appearance of an NMR spectrum. Factors such as N-substitution, protonation, and the presence of bulky groups on the ring can lock the conformation or alter the rate of inversion, making NMR an invaluable tool for stereochemical assignment.[1][2]

Part 1: Protocol for Optimal Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures high-resolution spectra free from artifacts, enabling accurate interpretation.

Step-by-Step Sample Preparation Protocol
  • Material Requirements:

    • High-quality 5 mm NMR tubes (clean, unscratched, and not warped from oven drying).[3][4]

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Glass Pasteur pipette or syringe.

    • Small vial for pre-dissolution.

    • Lint-free tissue.

    • Internal standard (e.g., Tetramethylsilane - TMS), if required for chemical shift referencing.

  • Analyte Concentration:

    • For ¹H NMR: A concentration of 5-25 mg of the piperidine derivative in 0.5-0.7 mL of deuterated solvent is typically sufficient for small molecules (<1000 g/mol ).[4][5]

    • For ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a more concentrated sample is required. Aim for 50-100 mg in 0.5-0.7 mL of solvent to obtain a good signal-to-noise ratio in a reasonable time.[4][5] Overly concentrated samples can lead to broadened lines and difficulty in shimming, so a balance must be struck.[5][6]

  • Solvent Selection:

    • Chloroform-d (CDCl₃): This is the most common starting solvent for neutral, non-polar to moderately polar organic molecules.[6] Be aware that it can be slightly acidic and may cause decomposition of acid-sensitive compounds.[6]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Excellent for more polar compounds and salts (e.g., piperidinium hydrochlorides). Its high boiling point is also advantageous for variable temperature (VT) NMR studies.

    • Deuterium oxide (D₂O): The solvent of choice for highly polar or water-soluble compounds. Protons attached to heteroatoms (like the N-H of a piperidinium salt) will exchange with deuterium and become invisible in the ¹H NMR spectrum.

  • Procedure:

    • Weigh the desired amount of the purified piperidine derivative into a clean, dry vial.

    • Add the chosen deuterated solvent (0.5-0.7 mL) to the vial.[3][6]

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any solid particulates.[5]

    • If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[7] This prevents poor shimming and distorted peak shapes.[5][6]

    • Transfer the clear solution into the NMR tube, ensuring a filling height of approximately 4-5 cm.[4][7]

    • Clean the outside of the NMR tube with a lint-free tissue and cap it securely.

    • Label the tube clearly.

SamplePrepWorkflow cluster_prep Preparation cluster_transfer Transfer cluster_final Finalization weigh 1. Weigh Compound (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Vial (0.5-0.7 mL Deuterated Solvent) weigh->dissolve mix 3. Vortex/Sonicate to Ensure Dissolution dissolve->mix check 4. Check for Particulates mix->check filter 5. Filter if Necessary (Glass Wool Plug) check->filter Solids Present transfer 6. Transfer to NMR Tube check->transfer No Solids filter->transfer clean 7. Clean & Cap Tube transfer->clean label_tube 8. Label Sample clean->label_tube ready Ready for Analysis label_tube->ready

Caption: Workflow for preparing a high-quality NMR sample.

Part 2: NMR Data Acquisition Protocols

The following are generalized protocols. Instrument-specific parameters may need to be optimized for best results.

Standard Acquisition Parameters
Parameter¹H NMR (Proton)¹³C NMR (Carbon-13)DEPT-135
Pulse Program Standard 1-pulse (zg30)Proton-decoupled (zgpg30)dept135
Spectral Width ~12 ppm~220 ppm~220 ppm
Acquisition Time 2-4 seconds1-2 seconds1-2 seconds
Relaxation Delay (D1) 1-2 seconds2-5 seconds2 seconds
Number of Scans 8-161024 or more256-512
Transmitter Frequency Calibrated to spectrometerCalibrated to spectrometerCalibrated to spectrometer

Rationale for Parameter Choices:

  • Relaxation Delay (D1): For ¹³C NMR, a longer delay (D1) is crucial for accurate integration, especially for quaternary carbons which relax more slowly.

  • Number of Scans: The low sensitivity of ¹³C necessitates a significantly higher number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[7]

Part 3: Spectral Interpretation and Analysis

Interpreting the NMR spectra of piperidines requires an understanding of their unique conformational features.

¹H NMR Spectrum: Chemical Shifts and Coupling Constants

The chair conformation of the piperidine ring results in distinct signals for axial and equatorial protons.

  • Axial Protons (Hₐ): These are typically shielded by the C-C bonds of the ring and resonate at a higher field (further upfield, lower ppm) compared to their equatorial counterparts.

  • Equatorial Protons (Hₑ): These protons lie in the deshielding zone of the C-C bonds and thus resonate at a lower field (further downfield, higher ppm).

Coupling Constants (J-values) are paramount for conformational analysis.[8][9]

  • ³Jₐₐ (diaxial): Large coupling, typically 10-13 Hz, due to a ~180° dihedral angle.[10] Observing a large coupling constant is strong evidence for a diaxial relationship between two protons.

  • ³Jₐₑ (axial-equatorial): Small coupling, typically 2-5 Hz (~60° dihedral angle).

  • ³Jₑₑ (diequatorial): Small coupling, typically 2-5 Hz (~60° dihedral angle).

Typical ¹H Chemical Shift Ranges for a Simple Piperidine Ring:

Proton PositionTypical δ (ppm) in CDCl₃Multiplicity (Simplified)Key Coupling Information
N-H 0.5 - 3.0 (broad)Singlet (broad)Often exchanges with D₂O
H-2/H-6 (equatorial)~2.9 - 3.2MultipletJₑₑ, Jₑₐ
H-2/H-6 (axial)~2.5 - 2.8MultipletJₐₐ, Jₐₑ
H-3/H-5 (equatorial)~1.6 - 1.8MultipletJₑₑ, Jₑₐ
H-3/H-5 (axial)~1.4 - 1.6MultipletJₐₐ, Jₐₑ
H-4 (equatorial)~1.6 - 1.8MultipletJₑₑ, Jₑₐ
H-4 (axial)~1.4 - 1.6MultipletJₐₐ, Jₐₑ

Note: These are approximate values. N-substitution, ring substitution, and solvent can significantly alter these shifts.[11]

¹³C NMR Spectrum: The Effect of Substitution

The ¹³C spectrum is simpler, typically showing one peak per unique carbon.[9] The chemical shifts are highly sensitive to the local electronic environment.

Typical ¹³C Chemical Shift Ranges for a Simple Piperidine Ring:

Carbon PositionTypical δ (ppm) in CDCl₃DEPT-135 Signal
C-2 / C-645 - 50Negative (CH₂)
C-3 / C-525 - 30Negative (CH₂)
C-423 - 27Negative (CH₂)

Reference data for unsubstituted piperidine in CDCl₃: C2/C6 at ~47 ppm, C3/C5 at ~27.2 ppm, and C4 at ~25.2 ppm.[12]

Part 4: Unambiguous Assignment with 2D NMR Spectroscopy

For complex or novel piperidine derivatives, 1D spectra are often insufficient for complete structural assignment. 2D NMR techniques are essential for mapping out the molecular framework.[13][14]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds (²J or ³J).[15] It is the primary tool for tracing proton connectivity within the piperidine ring (e.g., H-2 is coupled to H-3).[15]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to.[16] It is an exceptionally reliable way to assign carbon signals based on their known proton assignments.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J or ³J).[15] It is crucial for identifying quaternary carbons and piecing together different fragments of a molecule. For example, an HMBC correlation from the N-CH₃ protons to the C-2 and C-6 ring carbons confirms the N-alkylation site.[18]

NMR_Strategy cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_structure Structure Elucidation H1 ¹H NMR - Proton Environments - Coupling Constants (J) - Integration Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR & DEPT - Carbon Count - CH, CH₂, CH₃, Cq C13->Fragments COSY COSY (¹H-¹H Connectivity) Assemble Assemble Structure COSY->Assemble HSQC HSQC (Direct ¹H-¹³C Bonds) HSQC->Assemble HMBC HMBC (Long-Range ¹H-¹³C Bonds) HMBC->Assemble Fragments->COSY Verify Stereochem Assign Stereochemistry & Conformation (using J & NOE) Assemble->Stereochem Final Final Structure Stereochem->Final

Caption: A strategic workflow for structure elucidation using NMR.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an unparalleled depth of insight into the structure and conformation of piperidine derivatives. By following robust protocols for sample preparation and data acquisition, and by strategically combining COSY, HSQC, and HMBC experiments, researchers can confidently elucidate complex structures, assign stereochemistry, and understand the dynamic conformational behavior inherent to this vital class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aryl-Piperidin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aryl-piperidin-4-ol derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical pharmacophore. Here, we move beyond simple protocols to address the nuanced challenges and common side reactions encountered in the laboratory. Our focus is on providing a deep mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The 4-Aryl-Piperidin-4-ol Scaffold

The 4-aryl-piperidin-4-ol motif is a privileged scaffold in modern drug discovery, forming the core of numerous CNS agents, analgesics, and other therapeutics.[1] Its synthesis, most commonly achieved via the addition of an aryl organometallic reagent to a protected 4-piperidone, appears straightforward. However, this reaction is fraught with potential side reactions that can significantly impact yield and purity. This guide provides a comprehensive troubleshooting framework in a direct question-and-answer format to address these challenges head-on.

Core Synthesis Protocol: Aryl Grignard Addition to N-Boc-4-Piperidone

This protocol serves as a baseline for our discussion. Understanding the ideal workflow is the first step in diagnosing deviations.

Experimental Protocol: Synthesis of N-Boc-4-Aryl-4-Hydroxypiperidine

Part 1: Grignard Reagent Formation

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive inert atmosphere throughout the reaction.

  • Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Activate the surface by adding a single crystal of iodine or a few drops of 1,2-dibromoethane.[2] Successful activation is indicated by the disappearance of the iodine color or gentle bubbling.[2]

  • Reagent Preparation: Prepare a solution of the appropriate aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF). THF is often preferred over diethyl ether for its superior ability to solvate and stabilize the Grignard reagent.[2]

  • Initiation & Addition: Add a small portion of the aryl bromide solution to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and color change. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure maximum conversion to the Grignard reagent.

Part 2: Addition to N-Boc-4-Piperidone

  • Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent relative to the initial aryl bromide) in anhydrous THF.

  • Cooling: Cool the piperidone solution to -78 °C using a dry ice/acetone bath. Low-temperature addition is critical to minimize side reactions.[2]

  • Grignard Addition: Slowly add the freshly prepared Grignard reagent to the cooled piperidone solution via a cannula or dropping funnel over 30-60 minutes.

  • Reaction & Warm-up: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] Avoid using strong acids , which can promote dehydration of the product.[2]

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 4-aryl-piperidin-4-ol.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My Grignard reaction fails to initiate or proceeds very sluggishly. What's wrong?

Answer: This is a frequent and frustrating issue, almost always related to the integrity of the reaction setup.

  • Mechanistic Cause: Grignard reagent formation is a surface reaction where magnesium metal undergoes oxidative addition into the carbon-halogen bond. This process is highly sensitive to atmospheric moisture and passivation of the magnesium surface.

    • Moisture: Water will protonate and destroy the highly basic Grignard reagent as it forms, preventing the reaction from propagating.

    • Magnesium Oxide Layer: Magnesium turnings are typically coated with a thin, inert layer of magnesium oxide (MgO), which prevents the aryl halide from reaching the reactive metal surface.[3]

  • Solutions & Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried at >120°C) and assembled hot under a positive pressure of inert gas (argon or nitrogen). Use anhydrous solvents dispensed from a solvent purification system or a freshly opened sealed bottle.

    • Activate the Magnesium: The MgO layer must be disrupted. Gentle crushing of the turnings with a glass rod (under inert gas) can work. Chemical activation is more reliable; adding a small crystal of iodine is a classic method. The iodine etches the metal surface, exposing fresh magnesium.[2] Alternatively, a few drops of 1,2-dibromoethane can be used.

    • Check Starting Materials: Ensure your aryl halide is pure and dry.

    • Initiation Tricks: If the reaction still won't start after activation, apply gentle heat with a heat gun to a small spot on the flask. If successful, a local color change and bubbling will occur. Remove the heat immediately to prevent an uncontrolled exotherm.

Q2: My reaction worked, but I recovered a significant amount of my N-Boc-4-piperidone starting material. Why did I get such low conversion?

Answer: This is a classic sign that your organometallic reagent acted as a base instead of a nucleophile. This side reaction is known as enolization .

  • Mechanistic Cause: The Grignard (or organolithium) reagent is a strong base. The protons on the carbons alpha to the piperidone's carbonyl group (the C3 and C5 positions) are weakly acidic. The Grignard reagent can abstract one of these protons to form a magnesium enolate. This enolate is unreactive towards further Grignard addition and will simply be protonated back to the starting ketone during the aqueous workup.[2] This pathway is particularly favored by sterically hindered Grignard reagents.[2]

  • Solutions & Troubleshooting Steps:

    • Lower the Temperature: Perform the addition of the Grignard reagent at a very low temperature (-78 °C is common).[2] The activation energy for the desired nucleophilic addition is lower than that for deprotonation. Low temperatures favor the desired kinetic pathway.

    • Consider the Reagent: While Grignard reagents are common, organolithiums can sometimes offer different selectivity. However, they are generally more basic and may exacerbate enolization. A better choice might be to switch to an organocerium reagent (a Cephalon-Meerwein-Ponndorf-Verley type reaction), which is known to be highly nucleophilic but much less basic, thereby suppressing enolization.

    • Reverse Addition: In some cases, slowly adding the piperidone solution to the Grignard reagent can maintain a low concentration of the ketone and minimize enolization, though this is less common.

Q3: My final product is contaminated with a non-polar impurity having a mass double that of my aryl group (or M-H). What is this and how do I prevent it?

Answer: You are likely observing a biaryl compound, the product of a Wurtz-type coupling reaction.

  • Mechanistic Cause: The Grignard reagent can react with unreacted aryl halide still present in the flask. This nucleophilic attack on the halide results in the formation of a new carbon-carbon bond between two aryl groups.[2]

  • Solutions & Troubleshooting Steps:

    • Slow Addition during Grignard Formation: This is the most effective solution. When preparing the Grignard reagent, add the aryl halide solution to the magnesium turnings slowly and dropwise. This maintains a low concentration of the aryl halide, ensuring it reacts with the magnesium surface rather than with an already-formed Grignard molecule.[2]

    • Ensure Complete Conversion: Allow sufficient time for the Grignard formation to go to completion before adding it to the piperidone. This consumes the starting aryl halide.

    • Purification: Biaryl impurities are typically much less polar than the desired alcohol product and can usually be separated effectively by silica gel chromatography.

Q4: My NMR and Mass Spec data show a product that has lost water (M-18). Is my product unstable?

Answer: Yes, the tertiary alcohol product is susceptible to dehydration , especially under acidic conditions, to form a 4-aryl-1,2,3,6-tetrahydropyridine.

  • Mechanistic Cause: The tertiary hydroxyl group can be easily protonated by an acid. The resulting oxonium ion is an excellent leaving group (water). Departure of water generates a tertiary carbocation at the C4 position, which is stabilized by the adjacent aryl group. A neighboring proton (from C3 or C5) is then eliminated to form a stable alkene.[2]

  • Solutions & Troubleshooting Steps:

    • Use a Mild Quench: This is the most critical step. Do not quench the reaction with strong acids like HCl or H₂SO₄. Use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic and effective at neutralizing the magnesium alkoxide without causing significant dehydration.[2]

    • Avoid Acidic Chromatography Conditions: When performing silica gel chromatography, avoid using highly acidic solvent systems. If necessary, the silica gel can be pre-treated with a small amount of a base like triethylamine mixed into the eluent.

    • Careful Handling: Store the purified product in a neutral environment. If an HCl salt is desired for downstream applications, it should be formed as the final step after the compound is fully purified and characterized.

Q5: Are organolithium reagents a viable alternative to Grignards for this synthesis?

Answer: Yes, aryllithium reagents can be very effective, but they present a different set of challenges.

  • Pros: Organolithium reagents are generally more reactive than their Grignard counterparts, which can be beneficial for less reactive aryl halides or hindered piperidones.

  • Cons:

    • Increased Basicity: As mentioned in Q2, their higher basicity can increase the likelihood of enolization.[4]

    • Different Side Reactions: While Wurtz coupling is less common, other side reactions like ortho-metalation can occur, where the aryllithium deprotonates its own aromatic ring.[4][5]

    • Handling: Organolithiums (like n-BuLi and t-BuLi) are often pyrophoric and require more stringent handling techniques than magnesium turnings.

The choice between Grignard and organolithium reagents depends on the specific substrates and should be evaluated on a case-by-case basis.

Summary of Common Side Reactions

Side ReactionByproduct FormedMechanistic CausePrevention Strategy
Enolization Recovered 4-PiperidoneGrignard/Organolithium acts as a base, deprotonating the α-carbon.[2]Perform addition at low temperature (-78 °C); use less basic organocerium reagents.
Reduction 4-Aryl-piperidin-4-ol (secondary alcohol)Hydride transfer from β-hydrogens on the Grignard reagent.[2]Use a Grignard reagent without β-hydrogens (e.g., PhMgBr, MeMgBr).
Wurtz Coupling Biaryl Compound (e.g., Biphenyl)Grignard reagent attacks unreacted aryl halide.[2]Slow, dropwise addition of aryl halide during Grignard formation.
Dehydration 4-Aryl-1,2,3,6-tetrahydropyridineAcid-catalyzed elimination of water from the tertiary alcohol product.[2]Quench with saturated aq. NH₄Cl; avoid strong acids during workup and purification.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthetic route versus the common pitfalls.

G Reactants Aryl-MgBr + N-Boc-4-Piperidone Product Desired Product 4-Aryl-piperidin-4-ol Reactants->Product Nucleophilic Addition (Desired Pathway) -78°C Enolate Side Product Piperidone Enolate Reactants->Enolate Enolization (Base Action) Reduction Side Product Secondary Alcohol Reactants->Reduction Reduction (Hydride Transfer) Wurtz Side Product Biaryl Compound Reactants->Wurtz Wurtz Coupling (With Aryl Halide) Dehydration Side Product Tetrahydropyridine Product->Dehydration Dehydration (Acidic Workup)

Caption: Desired reaction pathway versus common side reactions.

G start Experiment Result: Low Yield or Impure Product q1 Was starting material (4-piperidone) recovered? start->q1 q2 Is there a non-polar biaryl impurity? q1->q2 No cause1 Probable Cause: Enolization q1->cause1 Yes q3 Does MS show M-18 peak? q2->q3 No cause2 Probable Cause: Wurtz Coupling q2->cause2 Yes cause3 Probable Cause: Dehydration q3->cause3 Yes sol1 Solution: Lower reaction temp (-78°C). Consider organocerium reagent. cause1->sol1 sol2 Solution: Slowly add aryl halide during Grignard preparation. cause2->sol2 sol3 Solution: Quench with sat. aq. NH4Cl. Avoid strong acid. cause3->sol3

Caption: A troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Optimizing Gragard Reactions for 4-(3-Methylphenyl)piperidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists engaged in the synthesis of piperidine-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-(3-Methylphenyl)piperidin-4-ol via the Grignard reaction. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

Introduction: The Synthetic Challenge

The addition of an aryl Grignard reagent, such as 3-tolylmagnesium bromide, to a protected 4-piperidone derivative is a cornerstone reaction for accessing a wide range of pharmacologically relevant 4-aryl-4-piperidinol scaffolds.[1] While conceptually straightforward, this reaction is notoriously sensitive to experimental conditions. Success hinges on the careful preparation of the Grignard reagent and precise control over the reaction environment to prevent common side reactions that can drastically reduce yield and purity.

This guide is structured to address the most pressing issues encountered in the lab, from reaction initiation failure to the presence of persistent impurities.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about setting up the Grignard reaction for success.

Q1: What are the essential precautions before starting the Grignard reaction?

A1: The absolute exclusion of water is the most critical factor. Grignard reagents are potent bases and will be instantly quenched by any protic source, including atmospheric moisture or residual water in solvents or on glassware.[2][3]

  • Glassware: All glassware must be rigorously dried, either in an oven overnight (>120°C) or by flame-drying under vacuum and cooling under a constant stream of an inert gas like argon or nitrogen.[3]

  • Solvents: Anhydrous solvents are mandatory. Use freshly opened bottles of anhydrous tetrahydrofuran (THF) or diethyl ether, or solvent dispensed from a dedicated solvent purification system.[3]

  • Reagents: Ensure the starting materials, 3-bromotoluene and N-protected 4-piperidone (e.g., N-Boc-4-piperidone), are anhydrous. The aryl halide may need to be distilled if its purity is questionable.[4]

Q2: Which solvent is better for this reaction, THF or Diethyl Ether?

A2: Tetrahydrofuran (THF) is generally the preferred solvent for the formation of aryl Grignard reagents like 3-tolylmagnesium bromide.[4][5] THF's higher boiling point allows for a wider temperature range for reaction control, and its superior ability to solvate the Grignard reagent can facilitate its formation and reactivity.[6]

Q3: How do I know if my Grignard reagent has formed successfully?

A3: Several visual cues indicate successful formation:

  • The disappearance of the metallic sheen on the magnesium turnings.

  • The solution turning a cloudy grey or brownish color.[7]

  • A gentle, self-sustaining reflux (exotherm) after initiation. For quantitative assessment, the concentration of the formed Grignard reagent should be determined via titration (e.g., against a solution of iodine or a known concentration of a non-enolizable ketone like benzophenone) before its use in the main reaction. This step is crucial for ensuring accurate stoichiometry and maximizing yield.[8]

Q4: Why is an N-protected 4-piperidone necessary?

A4: The secondary amine in the piperidine ring is acidic enough to quench the Grignard reagent. A protecting group, such as tert-butyloxycarbonyl (Boc), is installed to prevent this acid-base reaction, ensuring the Grignard reagent acts as a nucleophile at the carbonyl carbon.

Part 2: Troubleshooting Guide for Common Issues

This section provides a systematic approach to diagnosing and solving problems during the synthesis.

Issue 1: Reaction Fails to Initiate

Symptom: No exotherm, color change, or consumption of magnesium is observed after adding a portion of the 3-bromotoluene solution.

Potential CauseScientific Explanation & Recommended Solution
Inactive Magnesium Surface Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[3] Solution: Activate the magnesium surface. This can be done mechanically by grinding the turnings in a dry mortar and pestle or chemically by adding a small crystal of iodine (the purple color will fade upon initiation) or a few drops of 1,2-dibromoethane to the flask before adding the aryl halide.[2][3]
Presence of Moisture As detailed in the FAQs, even trace amounts of water will quench the Grignard reagent as it forms, preventing the reaction from starting.[2] Solution: Re-verify that all glassware, solvents, and reagents are scrupulously dry. Flame-dry the apparatus again under inert gas if necessary.
Initiation Threshold Not Reached Sometimes, the reaction requires a small energy input to overcome the activation barrier. Solution: After adding a small amount of the 3-bromotoluene solution, gently warm the spot where the reagents are with a heat gun.[4][9] Be prepared to remove the heat source immediately once the reaction initiates, as it is exothermic.
Issue 2: Low Yield of this compound

Symptom: After work-up and purification, the isolated product mass is significantly lower than the theoretical yield.

Potential CauseScientific Explanation & Recommended Solution
Wurtz Coupling Side Reaction The newly formed Grignard reagent (3-tolyl-MgBr) can react with the unreacted starting material (3-bromotoluene) to form a biaryl dimer (3,3'-bitoluene). This is a major side reaction.[2] Solution: Add the 3-bromotoluene solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the formed Grignard reagent.[2]
Enolization of the Piperidone The Grignard reagent can act as a base, abstracting a proton from the carbon alpha to the carbonyl group of the N-Boc-4-piperidone. This forms an enolate, which, upon work-up, reverts to the starting ketone, thus reducing the yield of the desired alcohol.[3][10] Solution: Perform the addition of the piperidone solution to the Grignard reagent at a low temperature (e.g., 0 °C or -10 °C).[2] This favors the nucleophilic addition pathway over the enolization pathway.
Reduction of the Piperidone If the Grignard reagent possesses a β-hydride (not the case for 3-tolylmagnesium bromide, but relevant for others like ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[10] While less common with aryl Grignards, it's a known side reaction with sterically hindered ketones.[11] Solution: Maintaining low temperatures during the addition of the ketone can help suppress this side reaction.
Inaccurate Stoichiometry Using an insufficient amount of the Grignard reagent will naturally lead to incomplete conversion of the starting ketone. Solution: Titrate the Grignard reagent before use to determine its exact concentration. Use a slight excess (e.g., 1.1 to 1.3 equivalents) relative to the N-Boc-4-piperidone to ensure complete reaction.
Issue 3: Presence of Impurities in the Final Product

Symptom: NMR or LC-MS analysis of the purified product shows significant peaks corresponding to starting material or byproducts.

Potential CauseScientific Explanation & Recommended Solution
Unreacted N-Boc-4-piperidone Incomplete reaction due to low temperature, insufficient reaction time, or inaccurate stoichiometry. Solution: Ensure the use of a slight excess of titrated Grignard reagent. After the addition of the piperidone at low temperature, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours to ensure completion.[2]
3,3'-Bitoluene Byproduct Formed from the Wurtz coupling reaction during Grignard formation. Solution: This impurity is non-polar and can typically be removed effectively using flash column chromatography. Optimizing the slow, dropwise addition of 3-bromotoluene during reagent formation is the best preventative measure.
Magnesium Alkoxide Hydrolysis Issues The initial product is a magnesium alkoxide salt, which must be hydrolyzed during work-up to yield the final alcohol. Incomplete hydrolysis or formation of magnesium hydroxides can complicate purification. Solution: Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[12] This is a mildly acidic buffer that effectively hydrolyzes the alkoxide and dissolves magnesium salts without risking acid-catalyzed side reactions with the tertiary alcohol product.

Part 3: Data & Protocols

Table 1: Key Reaction Parameter Summary
ParameterRecommended ConditionRationale
Solvent Anhydrous THFGood solvating power for Grignard reagent, wider temperature range.[4][6]
Grignard Formation Temp. Room Temp to Gentle RefluxReaction is exothermic; rate is controlled by dropwise addition of halide.[2]
Ketone Addition Temp. 0 °C to -10 °CMinimizes side reactions like enolization.[2]
Equivalents (Mg:Halide) 1.2 : 1.0A slight excess of magnesium ensures full conversion of the aryl halide.
Equivalents (Grignard:Ketone) 1.1 - 1.3 : 1.0Ensures complete consumption of the limiting ketone.
Work-up Quench Sat. aq. NH₄ClMildly acidic quench to hydrolyze the alkoxide and dissolve Mg salts.[12]
Experimental Protocols

Protocol 1: Preparation of 3-Tolylmagnesium Bromide (ca. 1.0 M in THF)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet (Argon/N₂), and a pressure-equalizing dropping funnel with a septum.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.). Add a single crystal of iodine. Gently warm the flask with a heat gun under inert gas flow until purple iodine vapors are observed and coat the turnings. Allow to cool.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 3-bromotoluene (1.0 eq.) in anhydrous THF.

  • Initiation: Add a small portion (approx. 10%) of the 3-bromotoluene solution to the magnesium suspension. The disappearance of the iodine color and/or the onset of a gentle bubble indicates initiation. Gentle warming may be necessary.[9]

  • Formation: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the gray-to-brown mixture at room temperature or with gentle heating (40-50 °C) for 1-2 hours until most of the magnesium is consumed.

  • Titration: Cool the solution to room temperature. Before use, determine the precise molarity by titrating a small aliquot.

Protocol 2: Synthesis of N-Boc-4-(3-Methylphenyl)piperidin-4-ol

  • Setup: In a separate flame-dried flask under inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

  • Cooling: Cool both the prepared Grignard solution and the piperidone solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the N-Boc-4-piperidone solution to the vigorously stirred Grignard reagent via cannula or dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Part 4: Diagrams

Reaction Mechanism

Grignard_Mechanism cluster_formation Step 1: Grignard Reagent Formation cluster_addition Step 2: Nucleophilic Addition cluster_workup Step 3: Aqueous Work-up ArBr 3-Tolyl-Br ArMgBr 3-Tolyl-MgBr ArBr->ArMgBr + Mg(0) Mg Mg(0) Mg->ArMgBr Solvent1 Anhydrous THF Solvent1->ArMgBr ArMgBr_reac 3-Tolyl-MgBr (Nucleophile) Piperidone N-Boc-4-Piperidone (Electrophile) Alkoxide Magnesium Alkoxide Intermediate Piperidone->Alkoxide + ArMgBr_reac->Alkoxide Alkoxide_workup Magnesium Alkoxide Intermediate Product 4-(3-Methylphenyl) piperidin-4-ol Alkoxide_workup->Product Quench Sat. aq. NH4Cl Quench->Product +

Caption: Grignard reaction mechanism for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckInitiation Does Reaction Initiate? Start->CheckInitiation ActivateMg Activate Mg: - Add Iodine/DBE - Apply gentle heat CheckInitiation->ActivateMg No ReactionProceeds Reaction Proceeds CheckInitiation->ReactionProceeds Yes CheckAnhydrous Verify Anhydrous Conditions ActivateMg->CheckAnhydrous CheckAnhydrous->CheckInitiation Retry CheckYield Is Yield > 70%? ReactionProceeds->CheckYield Success Success: Purify Product CheckYield->Success Yes LowYield Low Yield Issue CheckYield->LowYield No TroubleshootFormation Optimize Reagent Formation: - Slow halide addition - Titrate reagent LowYield->TroubleshootFormation TroubleshootAddition Optimize Ketone Addition: - Add ketone at 0°C - Check stoichiometry LowYield->TroubleshootAddition TroubleshootFormation->Start Re-run TroubleshootAddition->Start Re-run

Caption: A logical workflow for troubleshooting common Grignard reaction issues.

References

Technical Support Center: Troubleshooting the Mannich Reaction for Piperidone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidone derivatives via the Mannich reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful carbon-carbon bond-forming reaction to construct the valuable piperidine core.[1][2] As a cornerstone reaction in medicinal chemistry, the Mannich reaction offers a direct route to β-amino carbonyl compounds, which are key intermediates in the synthesis of a vast array of pharmaceuticals and natural products.[3][4][5][6] However, like any multicomponent reaction, its success is highly dependent on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.

This document is structured to provide direct, actionable advice in a question-and-answer format, addressing common challenges encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven solutions to enhance your reaction yields and product purity.

Troubleshooting Guide: Common Issues and Solutions

Q1: Why is my yield of the desired piperidone unexpectedly low?

Low yield is the most frequent challenge in the double Mannich condensation leading to 4-piperidones. The root cause often lies in one or more of the following areas:

  • Suboptimal pH: The Mannich reaction is highly pH-sensitive. The initial step, the formation of the electrophilic iminium ion from the amine and formaldehyde, is acid-catalyzed.[7][8][9] However, the subsequent step requires the ketone to be in its nucleophilic enol or enolate form.[7][10]

    • If the pH is too low (strongly acidic): The concentration of the free amine will be negligible as it will be fully protonated. This shifts the equilibrium away from iminium ion formation. Furthermore, the ketone will be predominantly in its protonated form, favoring enolization, but the overall rate can be slow.

    • If the pH is too high (basic): While this favors the formation of the enolate from the ketone, the concentration of the iminium ion will be very low. Aldol-type side reactions of the ketone and formaldehyde may also become prevalent.

    • Solution: The optimal pH is a delicate balance, typically falling in the weakly acidic range (pH 4-6). This can be achieved using buffer systems or by using the hydrochloride salt of the primary amine as a reactant, which establishes an equilibrium that provides both free amine and the necessary acidic conditions.[9] It is advisable to perform small-scale pH screening experiments to determine the optimal conditions for your specific substrates.

  • Incorrect Stoichiometry: The classic piperidone synthesis is a double Mannich reaction, requiring two equivalents of the aldehyde (typically formaldehyde) and two equivalents of the enolizable ketone (or a molecule with two enolizable positions) for every one equivalent of the primary amine.

    • Solution: Carefully check the molar ratios of your reactants. An excess of formaldehyde can sometimes be used to drive the reaction to completion, but this can also lead to side products.[11] A 1:2:2 ratio of amine:aldehyde:ketone is the standard starting point for optimization.

  • Side Reactions Dominating: Several side reactions can compete with the desired piperidone formation, consuming starting materials and reducing the yield.

    • Self-Condensation of the Ketone (Aldol Reaction): The ketone can react with itself, especially under basic conditions.

    • Reaction of Amine with Ketone: The primary amine can form an enamine with the ketone, which might be less reactive towards the iminium ion.

    • Polymerization of Formaldehyde: In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form (methanediol) and various oligomers (paraformaldehyde).

    • Bis-alkylation of the Amine: The product of the first Mannich reaction, a β-amino ketone, can potentially react again with the iminium ion if it has available N-H protons.[10]

    • Solution: Controlling the reaction temperature is crucial. Running the reaction at lower temperatures can often suppress side reactions. Slow, controlled addition of one of the reactants (often the ketone or formaldehyde) to the mixture of the other components can help maintain a low concentration of the added reactant, favoring the desired reaction pathway over self-condensation.[11]

  • Retro-Mannich Reaction: The Mannich reaction is reversible.[1] The formed piperidone can decompose back to its starting materials or intermediates, especially at elevated temperatures or under unfavorable pH conditions.

    • Solution: Once the reaction is deemed complete by monitoring (e.g., TLC, LC-MS), it is important to work up the reaction promptly. Adjusting the pH to a more neutral or slightly basic range during workup can help stabilize the Mannich base product.

Q2: I am observing multiple unexpected spots on my TLC plate. What are the likely side products?

The formation of multiple products is a clear indicator of competing reaction pathways. Here are the most common culprits:

  • Mono-Mannich Product: The reaction may stall after the first Mannich addition, resulting in an acyclic β-amino ketone. This is often seen if the reaction time is too short, the temperature is too low, or if there is a stoichiometric imbalance.

  • Aldol Adducts: As mentioned, self-condensation of the ketone or a crossed-aldol reaction between the ketone and formaldehyde can lead to β-hydroxy ketones or α,β-unsaturated ketones after dehydration.[12]

  • Aminal/Methylene-bis-amine Formation: Formaldehyde can react with two molecules of the amine to form an aminal. While this is often an intermediate in equilibrium, it can sometimes be isolated.

  • Products of Over-Alkylation: If a primary amine is used, the initial piperidone product, which is a secondary amine, can react further with formaldehyde and the ketone.[10]

Troubleshooting Workflow for Side Product Formation

G start Low Yield / Multiple Products check_pH Verify & Optimize Reaction pH (4-6) start->check_pH check_stoich Confirm Reactant Stoichiometry (1:2:2 Amine:Aldehyde:Ketone) start->check_stoich control_temp Lower Reaction Temperature start->control_temp slow_add Implement Slow Addition of Ketone/Aldehyde start->slow_add analyze_side Identify Side Products (LC-MS, NMR) check_pH->analyze_side check_stoich->analyze_side control_temp->analyze_side slow_add->analyze_side mono_mannich Mono-Mannich Product Detected? analyze_side->mono_mannich aldol Aldol Products Detected? analyze_side->aldol mono_mannich->aldol No increase_time Increase Reaction Time / Temp mono_mannich->increase_time Yes adjust_pH_base Adjust pH to be less acidic aldol->adjust_pH_base Yes end_bad Problem Persists aldol->end_bad No end_good Improved Yield & Purity increase_time->end_good adjust_pH_base->end_good G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: First Mannich Reaction cluster_2 Step 3 & 4: Cyclization Amine Primary Amine (R-NH2) Iminium Iminium Ion ([R-N=CH2]+) Amine->Iminium Aldehyde Formaldehyde (CH2O) Aldehyde->Iminium Ketone Ketone (Enol Form) Intermediate γ-Amino Ketone Iminium->Intermediate Ketone->Intermediate Intermediate2 γ-Amino Ketone Piperidone 4-Piperidone Product Intermediate2->Piperidone Aldehyde2 Formaldehyde Aldehyde2->Piperidone

References

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-(3-Methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Methylphenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to enhance the yield and purity of this valuable piperidine scaffold. The 4-aryl-piperidin-4-ol motif is a crucial pharmacophore in numerous biologically active compounds, making its efficient synthesis a key step in many research endeavors.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting, causality-driven explanations, and field-proven optimization strategies in a direct question-and-answer format.

Core Synthetic Workflow: The Grignard Approach

The most prevalent and versatile method for synthesizing this compound is the Grignard reaction.[1] This involves the nucleophilic addition of a 3-methylphenyl organometallic species to the electrophilic carbonyl carbon of an N-protected 4-piperidone.[1] The reaction must be meticulously controlled to achieve high yield and purity.

Synthesis_Workflow cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Nucleophilic Addition cluster_2 Part C: Workup & Deprotection cluster_3 Part D: Purification A 3-Bromotoluene D 3-Methylphenyl- magnesium Bromide A->D Reacts with B Magnesium Turnings B->D Activates C Anhydrous THF C->D Solvent F Magnesium Alkoxide Intermediate D->F Adds to carbonyl @ -78°C to 0°C E N-Boc-4-piperidone E->F H Crude N-Boc Protected Product F->H Protonation G Quench (aq. NH4Cl) G->H J Crude Final Product H->J I Acidic Deprotection (e.g., HCl) I->J L Pure 4-(3-Methylphenyl)- piperidin-4-ol J->L K Recrystallization or Optimized Chromatography K->L Purification_Troubleshooting Start Crude this compound Problem Issue: Severe Peak Tailing on Standard Silica Column Start->Problem Cause Cause: Amine interaction with acidic silanol groups Problem->Cause Solution1 Solution 1: Optimized Chromatography Cause->Solution1 Solution2 Solution 2: Recrystallization Cause->Solution2 Method1A Add Base to Mobile Phase (e.g., 0.5% Triethylamine) Solution1->Method1A Method1B Use Alternative Stationary Phase (e.g., Alumina, Diol) Solution1->Method1B Method2A Select Appropriate Solvent (e.g., Ethyl Acetate, Ethanol) Solution2->Method2A Method2B Slow Cooling for Crystal Growth Solution2->Method2B Result High Purity Product Method1A->Result Method1B->Result Method2A->Result Method2B->Result

References

Preventing dehydration of tertiary alcohol in piperidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehydration and Maximizing Yield

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of tertiary piperidin-4-ols. The formation of the desired tertiary alcohol is often plagued by a facile dehydration reaction, leading to the formation of undesired tetrahydropyridine byproducts. As your Senior Application Scientist, I have structured this guide to provide not only troubleshooting solutions but also a deep dive into the mechanistic principles governing this transformation, ensuring your syntheses are both successful and reproducible.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of tertiary piperidin-4-ols, particularly when using organometallic additions to N-protected 4-piperidones.

Frequently Asked Questions (FAQs)

Q1: I performed a Grignard reaction on N-Boc-4-piperidone, but my main product is an alkene (N-Boc-4-alkyl-1,2,3,6-tetrahydropyridine). What is causing this?

A1: You are observing the classic side reaction of acid-catalyzed dehydration. Tertiary alcohols are highly susceptible to elimination, especially under acidic conditions.[1][2] The reaction proceeds via an E1 mechanism, which is initiated by the protonation of the hydroxyl group, turning it into a good leaving group (water).[3] The subsequent loss of water generates a stable tertiary carbocation, which is then deprotonated to form the alkene.[4][5] This pathway is highly favorable and can be triggered by overly acidic workup conditions.[6]

Q2: How can I prevent this dehydration during the reaction workup?

A2: The key is to neutralize the reaction and protonate the intermediate magnesium or lithium alkoxide under non-acidic or very mildly acidic conditions. The standard and most effective method is to "quench" the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) .[7][8]

  • Why it works: Ammonium chloride is the salt of a weak acid (NH₄⁺) and a strong acid (HCl), making its solution slightly acidic (pH ~4.5-5.5), but not acidic enough to promote the E1 dehydration of the sensitive tertiary alcohol.[6] It provides a proton source to neutralize the alkoxide without creating the strongly acidic environment that strong acids like HCl or H₂SO₄ would.[7]

Q3: My Grignard reaction is sluggish or fails to initiate, especially at the recommended low temperatures. What should I do?

A3: Grignard reagent formation can be tricky. Here are the critical factors:

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be destroyed by any trace of water. Ensure all glassware is flame- or oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents must be anhydrous.[9]

  • Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide. This layer must be disrupted. Common activation methods include:

    • Adding a small crystal of iodine (the color will disappear as the reaction starts).

    • Adding a few drops of 1,2-dibromoethane.

    • Mechanically crushing the magnesium turnings in the flask (under inert gas) before adding the solvent.

  • Use of Rieke Magnesium: For particularly difficult substrates, highly reactive Rieke magnesium can be prepared or purchased to facilitate the reaction, even at very low temperatures.[10]

Q4: Should I use a Grignard reagent or an organolithium reagent? Is there a difference in outcome?

A4: Both Grignard and organolithium reagents can be used effectively for addition to ketones to form tertiary alcohols.[11] Organolithium reagents are generally more reactive than their Grignard counterparts.[12] This increased reactivity can be advantageous for hindered ketones but may also lead to more side reactions if not controlled carefully. For this synthesis, either can be successful, but the choice may depend on the specific nucleophile and available starting materials. The principles of low-temperature addition and a mild ammonium chloride quench remain critical for both.[13]

Q5: Is the N-Boc protecting group essential? Can I use an unprotected piperidone?

A5: An N-protecting group is absolutely critical. The piperidine nitrogen is both basic and nucleophilic. If left unprotected, it will react with the highly basic Grignard or organolithium reagent in an acid-base reaction, consuming your expensive reagent and preventing the desired addition to the ketone.[14] The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust, stable to the reaction conditions, and can be removed later under acidic conditions if desired.[15]

Part 2: Mechanistic Insights & Process Logic

Understanding the "why" behind the protocol is crucial for robust process development and troubleshooting.

The Dehydration Pathway: A Mechanistic View

The dehydration of a tertiary alcohol is a textbook example of an E1 elimination reaction. The stability of the tertiary carbocation intermediate is the primary driving force for this unwanted pathway.

E1_Mechanism cluster_invisible Tertiary_Alcohol Tertiary Piperidin-4-ol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Tertiary_Alcohol->Protonated_Alcohol + H⁺ Protonated_Alcohol->Tertiary_Alcohol - H⁺ Carbocation Tertiary Carbocation (Stable Intermediate) Protonated_Alcohol->Carbocation - H₂O (Slow, RDS) Alkene Alkene Byproduct Carbocation->Alkene - H⁺ (Fast) H2O H₂O H3O H₃O⁺ (Strong Acid)

Caption: E1 dehydration mechanism of a tertiary alcohol.

The Synthetic Workflow: A Logical Flowchart

The successful synthesis hinges on a sequence of controlled steps designed to favor the desired product and suppress the dehydration pathway.

Synthesis_Workflow Start Start: N-Boc-4-Piperidone Grignard Organometallic Addition (Grignard or Organolithium) -78 °C, Anhydrous THF Start->Grignard Alkoxide Intermediate Alkoxide Grignard->Alkoxide Quench Low-Temp Quench Saturated aq. NH₄Cl Maintain T < -60 °C Alkoxide->Quench Workup Aqueous Workup & Extraction Quench->Workup Mild Protonation Dehydration Dehydration (Alkene Byproduct) Quench->Dehydration If Quench is too acidic or warm Product Desired Product: Tertiary Piperidin-4-ol Workup->Product

References

Technical Support Center: Grignard Reactions with 4-Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for a common yet challenging reaction in medicinal chemistry and organic synthesis: the addition of Grignard reagents to 4-piperidone and its derivatives. As a Senior Application Scientist, my goal is to equip you with the mechanistic understanding and practical protocols needed to overcome the pervasive issue of enolization and other side reactions, thereby maximizing the yield of your target 4-hydroxy-4-substituted piperidines.

The 4-hydroxypiperidine motif is a critical pharmacophore found in a vast number of therapeutic agents.[1][2][3][4][5] The Grignard reaction is a powerful and direct method for installing a desired substituent at the C4 position. However, the inherent basicity of the Grignard reagent often leads to competitive deprotonation at the acidic α-protons of the 4-piperidone, resulting in the formation of a stable enolate and recovery of starting material upon workup.[6][7] This guide will address this and other common issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Low or No Yield of the Desired Tertiary Alcohol, with Significant Recovery of Starting 4-Piperidone.

Question: My Grignard reaction is not working. After quenching, I primarily recover my starting N-protected 4-piperidone. What is the most likely cause?

Answer: This is the classic symptom of the enolization side reaction. The Grignard reagent (R-MgX), being a strong base, can abstract a proton from the carbon adjacent to the carbonyl group (the α-carbon) of the 4-piperidone.[6][7] This acid-base reaction forms a magnesium enolate, which is unreactive toward further nucleophilic addition. During aqueous workup, the enolate is protonated, regenerating the starting ketone.

Mechanism: Nucleophilic Addition vs. Enolization

The competition between desired nucleophilic addition and the enolization side reaction is the central challenge.

G cluster_0 Reaction Pathways Ketone N-Protected 4-Piperidone Transition_Addition Nucleophilic Attack (Desired Pathway) Ketone->Transition_Addition Acts as Electrophile Transition_Enolization Proton Abstraction (Side Reaction) Ketone->Transition_Enolization α-Proton Source Grignard Grignard Reagent (R-MgX) Grignard->Transition_Addition Acts as Nucleophile Grignard->Transition_Enolization Acts as Base Product Magnesium Alkoxide Intermediate Transition_Addition->Product Enolate Magnesium Enolate (Unreactive) Transition_Enolization->Enolate Workup_1 Aqueous Workup (H₃O⁺) Product->Workup_1 Workup_2 Aqueous Workup (H₃O⁺) Enolate->Workup_2 Final_Product Tertiary Alcohol (Target Molecule) Starting_Material Recovered 4-Piperidone Workup_1->Final_Product Workup_2->Starting_Material

Caption: Competing pathways in the Grignard reaction with 4-piperidone.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Temperature is a critical factor. Performing the Grignard addition at low temperatures, typically -78 °C (dry ice/acetone bath), significantly favors the nucleophilic addition pathway over enolization.[6] The addition pathway generally has a lower activation energy. By reducing the thermal energy in the system, you limit the ability of the Grignard reagent to act as a base. Allow the reaction to stir at this low temperature for 1-2 hours before slowly warming to room temperature.[6]

  • Use a Less Sterically Hindered Grignard Reagent: Bulky or sterically hindered Grignard reagents are more prone to act as bases rather than nucleophiles.[6] If your synthesis allows, a less hindered Grignard may improve the yield of the addition product.

  • Employ a Lewis Acid Additive (The Luche Reaction): This is the most effective and widely adopted solution. The addition of a Lewis acid, most commonly anhydrous cerium(III) chloride (CeCl₃), can dramatically suppress enolization.[8][9][10][11][12]

    • Mechanism of Action: CeCl₃ is believed to function in two ways. First, it undergoes transmetalation with the Grignard reagent to form a more nucleophilic but significantly less basic organocerium species (R-CeCl₂).[9][11] This new reagent has a much lower propensity to deprotonate the ketone. Second, the highly oxophilic cerium ion coordinates to the carbonyl oxygen of the 4-piperidone, increasing the electrophilicity of the carbonyl carbon and further promoting nucleophilic attack.[11]

    • Key Consideration: The CeCl₃ must be rigorously anhydrous. Commercially available CeCl₃·7H₂O must be carefully dried before use, typically by heating under high vacuum. The presence of water will quench the Grignard reagent and inhibit the reaction.[13] Using a pre-complexed, anhydrous solution like LaCl₃·2LiCl is also a highly effective alternative.[12]

Issue 2: My Reaction Is Complex, with Multiple Byproducts Observed by TLC/LCMS.

Question: I am getting some of my desired product, but the reaction mixture is messy. What are the other likely byproducts and how can I avoid them?

Answer: Besides enolization, several other side reactions can complicate your synthesis, leading to a mixture of products.

Byproduct TypeFormation MechanismMitigation Strategy
Secondary Alcohol Reduction: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein–Ponndorf–Verley type reduction).[6]Use a Grignard reagent without β-hydrogens if possible. Lowering the reaction temperature can also disfavor this pathway. Using CeCl₃ can help as the organocerium reagent is less prone to this type of reduction.
Biaryl Compound (Wurtz Coupling) Homocoupling: The Grignard reagent can couple with unreacted aryl halide starting material.[6]Ensure slow addition of the aryl halide to the activated magnesium during the Grignard reagent preparation to maintain a low concentration of the halide.[6]
Dehydrated Product (Tetrahydropyridine) Elimination: The tertiary alcohol product can be sensitive to acidic conditions, leading to dehydration during an aggressive acidic workup or purification on silica gel.[6]Use a milder quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl.[6] Keep the workup temperature low (ice bath).

Workflow: Optimized Grignard Addition Using Cerium(III) Chloride

This protocol is designed to maximize the yield of the tertiary alcohol product while minimizing side reactions.

Caption: Recommended workflow for CeCl₃-mediated Grignard addition.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Cerium(III) Chloride

This step is critical for success as water will destroy the Grignard reagent.[13]

  • Place cerium(III) chloride heptahydrate (CeCl₃·7H₂O) in a round-bottom flask.

  • Heat the flask gently with a heat gun under high vacuum to remove the bulk of the water. The solid will turn into a fine, flowing powder.

  • Once the powder appears dry, heat the flask at 140 °C under high vacuum for at least 4 hours.

  • Allow the flask to cool to room temperature under vacuum and then backfill with an inert atmosphere (Nitrogen or Argon). The anhydrous CeCl₃ should be used immediately or stored in a desiccator over a strong drying agent.

Protocol 2: CeCl₃-Promoted Grignard Addition to N-Boc-4-piperidone
  • Setup: Under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Suspension: Add anhydrous tetrahydrofuran (THF) and stir the suspension vigorously at room temperature for at least 2 hours to ensure fine dispersion.

  • Substrate Addition: Dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF and add it to the CeCl₃ suspension.[14][15][16]

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 equivalents) dropwise to the cooled, stirring suspension over 30 minutes.

  • Reaction: Stir the mixture at -78 °C for 2 hours.

  • Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By carefully controlling reaction parameters and utilizing key additives like cerium(III) chloride, the challenges of enolization in Grignard reactions with 4-piperidone can be effectively overcome, leading to reliable and high-yielding syntheses of valuable 4-hydroxy-4-substituted piperidine derivatives.

References

Minimizing Wurtz coupling byproducts in Grignard synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Grignard Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying chemical principles to empower your research. This resource addresses one of the most common challenges in Grignard reactions: the formation of Wurtz coupling byproducts. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately minimize these unwanted side reactions, ensuring higher yields and purity for your desired product. This guide is structured in a question-and-answer format to directly address the issues you may encounter at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about Wurtz coupling in the context of Grignard synthesis.

Q1: What exactly is a Wurtz coupling byproduct in my Grignard reaction?

A1: Wurtz-type coupling products are homocoupled dimers of your organic halide starting material (R-R). They arise from a significant side reaction where a newly formed Grignard reagent molecule (R-MgX) unfortunately reacts with a molecule of the unreacted organic halide (R-X) still present in the reaction mixture.[1][2] This parasitic reaction not only consumes your valuable Grignard reagent but also introduces a significant impurity that can complicate the purification of your final product.[1]

Q2: I've confirmed a high yield of the R-R dimer in my post-reaction analysis. What are the most probable causes?

A2: A high yield of Wurtz coupling byproducts is typically promoted by a combination of factors that favor the reaction between the Grignard reagent and the unreacted halide over the reaction with the magnesium surface. The most common culprits are:

  • High Local Concentration of Organic Halide: Rapid addition of the organic halide leads to localized areas of high concentration. This increases the statistical probability of a Grignard reagent molecule encountering and reacting with an unreacted halide molecule.[1][3]

  • Elevated Reaction Temperature: The formation of a Grignard reagent is an exothermic process.[4][5][6] If this heat is not properly managed, localized "hot spots" can develop, which significantly accelerate the rate of the Wurtz coupling reaction.[1][4]

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the Grignard reagent and influencing its reactivity through the Schlenk equilibrium.[7][8][9][10] Solvents like Tetrahydrofuran (THF) can, for certain reactive substrates like benzylic halides, promote more Wurtz coupling compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1][4]

  • Poor Magnesium Activation or Insufficient Surface Area: A passive, oxide-coated, or small surface area of magnesium slows down the rate of Grignard reagent formation. This leaves unreacted organic halide in the solution for a longer period, providing more opportunity for it to react with the Grignard reagent that has been formed.[1]

Q3: My Grignard reagent solution appears cloudy. Is this related to Wurtz coupling?

A3: While a gray, cloudy suspension is often indicative of successful Grignard reagent formation, unusual cloudiness or precipitate formation can sometimes be linked to side reactions. The primary product of the Schlenk equilibrium, MgX₂, can precipitate, especially if dioxane is present.[9] However, excessive Wurtz coupling does not typically cause cloudiness itself; the byproduct (R-R) is usually soluble. Significant darkening of the reaction mixture to brown or black, however, can be a sign of decomposition or other side reactions, which may occur under conditions that also favor Wurtz coupling, such as overheating.[11]

Part 2: In-Depth Troubleshooting & Optimization

This section provides actionable strategies and the scientific rationale to minimize Wurtz coupling.

Issue 1: Consistently High Levels of Wurtz Byproduct (>10%)

If you are consistently observing high levels of the R-R dimer, a systematic review of your reaction parameters is necessary.

Root Cause Analysis & Corrective Actions:

  • Addition Rate & Concentration:

    • Expertise & Experience: The rate of addition of the organic halide is the most critical parameter to control. The goal is to maintain a low, steady-state concentration of the unreacted halide at all times. This ensures the halide is more likely to react with the abundant magnesium surface rather than the newly formed Grignard reagent.

    • Trustworthiness (Self-Validating Protocol):

      • Action: Add the organic halide, dissolved in your anhydrous solvent, dropwise to the magnesium suspension using an addition funnel.

      • Validation: The reaction should maintain a gentle, controlled reflux. If the reflux becomes too vigorous, you are adding the halide too quickly. A steady temperature is a key indicator of a well-controlled reaction.[1][4]

      • Recommendation: For a typical lab-scale reaction, the addition should take place over a period of 30-60 minutes.

  • Temperature Control:

    • Expertise & Experience: The exothermic nature of Grignard formation means that heat is constantly being generated.[5][6] Higher temperatures increase the rate of all reactions, but often accelerate the bimolecular Wurtz coupling side reaction more significantly than the surface-mediated Grignard formation.

    • Trustworthiness (Self-Validating Protocol):

      • Action: Use a water or ice bath to manage the reaction temperature, especially during the initial stages and addition.[1] Maintain a gentle reflux, and do not allow the reaction to proceed too vigorously.[4]

      • Validation: Monitor the internal reaction temperature with a thermometer. For sensitive substrates, maintaining a temperature below 10°C during addition can be highly effective.[1]

Visualizing the Competing Pathways

The diagram below illustrates the desired Grignard formation pathway versus the undesired Wurtz coupling pathway.

G cluster_0 Reaction Environment cluster_1 Reaction Products RX Organic Halide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX Reacts with Mg⁰ (Desired Pathway) Byproduct Wurtz Byproduct (R-R) Mg Magnesium (Mg⁰) Desired_Product Desired Grignard Reagent (R-MgX) RMgX->Byproduct Reacts with R-X (Undesired Pathway)

Caption: Competing reaction pathways in Grignard synthesis.

Issue 2: The Impact of Solvent Choice

The choice of solvent is not merely about dissolution; it actively participates in the reaction by coordinating with the magnesium center, which influences the Schlenk equilibrium and the reagent's reactivity.[7][8][10]

2R-MgX ⇌ MgR₂ + MgX₂ (Schlenk Equilibrium)

  • Expertise & Experience: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential as they solvate the magnesium atom, stabilizing the Grignard reagent.[12] However, their properties differ. THF is a stronger Lewis base and can sometimes accelerate unwanted side reactions for reactive halides. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a greener and often superior alternative, known to suppress Wurtz coupling.[4][10]

Data Presentation: Solvent Effects on Wurtz Coupling

The following table summarizes the typical performance of different solvents in the formation of benzylmagnesium chloride, a system prone to Wurtz coupling.

SolventGrignard Yield (%)Wurtz Byproduct (R-R) (%)Comments
Diethyl Ether (Et₂O)~94LowExcellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)~27HighPoor yield due to significant byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)>90Very LowRecommended alternative; suppresses Wurtz coupling.[4][10]

Data is illustrative and based on literature reports for benzyl halides.

Recommendation: If you are using THF and experiencing significant Wurtz coupling, especially with benzylic, allylic, or other reactive halides, consider switching to 2-MeTHF or diethyl ether.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for critical procedures.

Protocol 1: Magnesium Activation

A clean, reactive magnesium surface is crucial for efficient Grignard formation, which in turn minimizes the time available for Wurtz coupling.

  • Materials:

    • Magnesium turnings

    • A single crystal of iodine or a few drops of 1,2-dibromoethane

    • Flame-dried, three-necked round-bottom flask with a condenser, addition funnel, and nitrogen inlet.

  • Procedure:

    • Place magnesium turnings (typically 1.2 equivalents) into the flame-dried flask.

    • Assemble the glassware quickly while still warm and allow it to cool under a positive pressure of dry nitrogen or argon.[11]

    • Add a single crystal of iodine.[1][11]

    • Gently heat the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and the brown color disappears. This process etches the magnesium surface, removing the passivating oxide layer.[1]

    • Allow the flask to cool to room temperature before proceeding with the addition of your halide solution.

Protocol 2: Model Grignard Synthesis with Minimized Wurtz Coupling

This protocol for the formation of benzylmagnesium chloride demonstrates the application of the principles discussed.

  • Materials:

    • Activated Magnesium turnings (1.2 eq)

    • Benzyl chloride (1.0 eq)

    • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

    • Anhydrous workup and quenching reagents (e.g., electrophile, sat. aq. NH₄Cl)

  • Procedure:

    • Setup: Use the flask containing activated magnesium from Protocol 1.

    • Initiation: Prepare a solution of benzyl chloride in anhydrous 2-MeTHF. Add a small portion (approx. 5-10%) of this solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1] If it doesn't start, gentle warming may be required.

    • Controlled Addition: Once initiated, add the remaining benzyl chloride solution dropwise from the addition funnel over a period of 40-60 minutes.

    • Temperature Management: Maintain the reaction temperature below 10°C throughout the addition using an ice bath to control the exotherm.[1]

    • Completion: After the addition is complete, stir the resulting gray suspension at 0°C for an additional 30 minutes to ensure full conversion.[1]

    • The Grignard reagent is now ready for use or titration.

Part 4: Troubleshooting Workflow

Use this logical diagram to diagnose and resolve issues with Wurtz coupling in your experiments.

TroubleshootingWorkflow Start Start: High Wurtz Coupling Byproduct Detected CheckAddition Is Halide Addition Slow and Controlled? Start->CheckAddition CheckTemp Is Reaction Temperature Maintained Low (<10°C)? CheckAddition->CheckTemp Yes ActionSlowAddition Action: Add halide solution dropwise over 30-60 min. Use an addition funnel. CheckAddition->ActionSlowAddition No CheckSolvent Are you using THF with a reactive halide (e.g., benzyl)? CheckTemp->CheckSolvent Yes ActionCool Action: Use an ice bath to maintain low temperature during addition. CheckTemp->ActionCool No CheckMg Was Mg Surface Properly Activated? CheckSolvent->CheckMg No ActionChangeSolvent Action: Switch solvent to 2-MeTHF or Diethyl Ether. CheckSolvent->ActionChangeSolvent Yes ActionActivateMg Action: Use I₂ or 1,2-dibromoethane to activate Mg surface before starting the reaction. CheckMg->ActionActivateMg No End Problem Resolved: Low Wurtz Byproduct CheckMg->End Yes ActionSlowAddition->CheckTemp ActionCool->CheckSolvent ActionChangeSolvent->CheckMg ActionActivateMg->End

Caption: A logical workflow for troubleshooting excessive Wurtz coupling.

References

Validation & Comparative

A Comparative Guide to the Activity of 4-(3-Methylphenyl)piperidin-4-ol and Other Aryl-Piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of centrally acting analgesics, the 4-aryl-piperidinol scaffold represents a privileged structure with a rich history of therapeutic relevance. This guide provides an in-depth, objective comparison of the pharmacological activity of 4-(3-methylphenyl)piperidin-4-ol against other key aryl-piperidinol analogs. By delving into the structure-activity relationships (SAR), supported by experimental data and detailed protocols, this document aims to equip scientists with the critical insights needed to advance their research and development programs.

The Significance of the 4-Aryl-4-Hydroxypiperidine Scaffold

The 4-aryl-4-hydroxypiperidine core is a well-established pharmacophore found in numerous biologically active compounds, most notably in the realm of opioid analgesics. The presence of a hydroxyl group and an aryl substituent at the 4-position of the piperidine ring creates a tertiary alcohol, a key feature influencing receptor binding affinity, selectivity, and metabolic stability[1]. The substitution pattern on the aryl ring is a critical determinant of the compound's pharmacological profile, modulating its interaction with biological targets such as opioid and nociceptin receptors.

The subject of this guide, this compound, features a methyl group at the meta-position of the phenyl ring. This specific substitution can significantly impact the molecule's electronic properties and steric interactions within the receptor binding pocket, potentially leading to enhanced potency and selectivity[1]. Understanding the subtle yet profound effects of altering the aryl substituent is paramount for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Comparative Analysis of Aryl-Piperidinol Activity

The pharmacological activity of 4-aryl-piperidinols is most commonly evaluated by their affinity for opioid receptors (μ, δ, and κ) and the nociceptin/orphanin FQ (NOP) receptor, as well as their in vivo analgesic efficacy. The following sections and data tables synthesize findings from multiple studies to provide a comparative overview.

Impact of Aryl Substitution on Opioid Receptor Binding

For instance, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that a hydroxyl group at the meta-position of the phenyl ring is optimal for high affinity at μ, κ, and δ opioid receptors. Methylation of this hydroxyl group generally leads to a decrease in binding affinity. The data below, adapted from a study on opioid receptor antagonists, illustrates the sensitivity of receptor binding to aryl substitution. Although these are antagonists, the binding principles are informative.

CompoundAryl Substituent (R)μ Ki (nM)κ Ki (nM)δ Ki (nM)
1 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 4-Br---

Data adapted from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives. A direct Ki value for this compound is not provided in the cited literature but the trend suggests the importance of the meta-position.

The data clearly indicates a preference for substitution at the meta-position of the phenyl ring for optimal opioid receptor binding. While a methyl group is electronically different from a hydroxyl group, its placement at the meta-position in this compound is significant. Further comparative studies are necessary to precisely quantify its binding affinity relative to other analogs.

Nociceptin Receptor (NOP) Ligand Activity

The 4-hydroxy-4-phenylpiperidine scaffold has also been identified as a potent ligand for the nociceptin receptor (NOP), a target implicated in pain modulation and other CNS functions. Research in this area has provided valuable SAR insights. For example, a series of 4-hydroxy-4-phenylpiperidines have been synthesized and shown to bind to the NOP receptor with high affinity[2][3]. The substitution on the phenyl ring plays a key role in this interaction.

In Vivo Analgesic Activity

The ultimate measure of a potential analgesic is its efficacy in preclinical pain models. The hot plate test is a widely used assay to assess the central analgesic activity of compounds. In a study investigating piperidine derivatives, compounds with a 4-aryl-4-piperidinol core demonstrated significant analgesic effects[4]. For example, 4-(4'-bromophenyl)-4-piperidinol and its derivatives exhibited highly significant analgesic activity. This suggests that other halogenated or alkylated phenyl-piperidinols, including the 3-methylphenyl variant, are likely to possess analgesic properties.

Experimental Protocols

To ensure scientific rigor and enable reproducibility, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of 4-aryl-piperidinol activity.

Synthesis of this compound

The synthesis of 4-aryl-4-hydroxypiperidines is typically achieved via a Grignard reaction with a suitable N-protected 4-piperidone.

Workflow for Synthesis of this compound

A 1. Grignard Reagent Formation C 3. Grignard Reaction A->C 3-Methylphenyl- magnesium bromide B 2. N-Protected 4-Piperidone B->C D 4. Acidic Workup C->D Tetrahedral Intermediate E 5. Deprotection (Optional) D->E F 6. Purification E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of 3-bromotoluene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed, yielding 3-methylphenylmagnesium bromide.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C. To this, add a solution of an N-protected 4-piperidone (e.g., N-benzyl-4-piperidone or N-Boc-4-piperidone) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Aqueous Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Deprotection (if necessary): If an N-benzyl protecting group is used, it can be removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas). If an N-Boc protecting group is used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.

  • Purification: Purify the final product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Workflow for Opioid Receptor Binding Assay

A 1. Membrane Preparation B 2. Incubation A->B Receptor Source C 3. Filtration B->C Separation of bound and free radioligand D 4. Scintillation Counting C->D Quantification of bound radioactivity E 5. Data Analysis D->E Calculation of Ki

Caption: Workflow for a competitive opioid receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the desired opioid receptor subtype (μ, δ, or κ) or from brain tissue (e.g., rat brain homogenate). Homogenize the cells or tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, or [³H]U-69,593 for κ), and varying concentrations of the test compound (e.g., this compound). For determining non-specific binding, add a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assay: Hot Plate Test

The hot plate test is a classic method for evaluating the central analgesic activity of compounds in rodents.

Workflow for the Hot Plate Test

A 1. Animal Acclimatization B 2. Baseline Latency Measurement A->B C 3. Compound Administration B->C D 4. Post-treatment Latency Measurement C->D E 5. Data Analysis D->E Comparison of latencies

Caption: Workflow for assessing analgesic activity using the hot plate test.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the animals (typically mice or rats) to the testing room and the hot plate apparatus to minimize stress-induced responses.

  • Apparatus Setup: Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe the animal for nociceptive responses, such as licking a hind paw, shaking a paw, or jumping. Record the time (latency) to the first clear nociceptive response. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time is removed and assigned the cut-off latency.

  • Compound Administration: Administer the test compound (e.g., this compound), a vehicle control, and a positive control (e.g., morphine) to different groups of animals via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE values between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Structure-Activity Relationship (SAR) Summary and Future Directions

The collective evidence from various studies points to several key SAR principles for 4-aryl-piperidinol derivatives:

  • Aryl Substitution is Key: The electronic and steric properties of the substituent on the 4-phenyl ring are critical for receptor affinity and activity.

  • Positional Isomers Matter: The position of the substituent (ortho, meta, or para) significantly influences the pharmacological profile. The meta-position appears to be particularly important for opioid receptor interactions.

  • N-Substitution Modulates Activity: While this guide focuses on the aryl group, it is crucial to note that the substituent on the piperidine nitrogen also plays a major role in determining whether a compound acts as an agonist, antagonist, or has mixed efficacy, as well as influencing its potency and selectivity.

Logical Relationship of SAR in 4-Aryl-Piperidinols

A 4-Aryl-Piperidinol Scaffold B Aryl Substituent (Nature & Position) A->B C N-Substituent A->C D Receptor Affinity (μ, δ, κ, NOP) B->D C->D E Functional Activity (Agonist/Antagonist) D->E F In Vivo Efficacy (e.g., Analgesia) E->F

Caption: Interplay of structural features influencing the activity of 4-aryl-piperidinols.

Future research should focus on a systematic evaluation of a series of 4-aryl-4-hydroxypiperidines, including this compound, in standardized binding and functional assays for a direct and robust comparison. Such studies will be invaluable in elucidating the precise structural requirements for optimizing the activity of this important class of compounds and will pave the way for the development of next-generation analgesics with superior therapeutic profiles.

References

A Senior Application Scientist's Guide to the Biological Activity of 4-(3-Methylphenyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-4-hydroxypiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of biologically active agents. This guide provides an in-depth exploration of the biological activities of 4-(3-Methylphenyl)piperidin-4-ol and its analogs. We will delve into the rationale behind focusing on this particular scaffold, detail synthetic strategies, present a comparative analysis of biological activities, and provide step-by-step experimental protocols for their evaluation. Our objective is to equip researchers with the necessary knowledge to design and assess novel therapeutic agents based on this versatile chemical framework.

The Significance of the this compound Core

The this compound structure is of significant interest due to its unique combination of features that are known to interact with various biological targets. The piperidin-4-ol core is a well-established pharmacophore found in numerous pharmaceuticals. The tertiary alcohol, formed by the hydroxyl group and the phenyl ring at the C4 position, can influence binding affinity and metabolic stability. Furthermore, the substitution pattern on the phenyl ring plays a crucial role in modulating the compound's electronic properties and its interaction with specific receptors. The meta-positioned methyl group in this compound, for instance, can enhance selectivity and potency for certain biological targets. Modifications of similar 4-phenylpiperidine structures have led to the discovery of compounds with significant activity at dopamine D2 receptors.

The piperidine moiety itself is a prevalent structural motif in a vast array of pharmaceuticals, spanning therapeutic areas such as oncology, virology, and neurology, with activities including analgesic, antipsychotic, and antihistamine effects. The historical success of piperidine-based drugs, such as the synthetic opioid analgesic pethidine, has spurred continuous research into this chemical class, leading to the development of novel therapeutic agents with improved efficacy and safety profiles.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its analogs typically commences with the construction of a piperidin-4-one precursor. A common and efficient method for this is the Mannich reaction. This is followed by the introduction of the 3-methylphenyl group at the C4 position, often via a Grignard reaction.

A general synthetic workflow is illustrated below:

SynthesisWorkflow Start Starting Materials (e.g., amine, ketone, aldehyde) Mannich Mannich Reaction Start->Mannich Piperidinone Piperidin-4-one precursor Mannich->Piperidinone Grignard_reaction Grignard Reaction Piperidinone->Grignard_reaction Grignard_reagent Grignard Reagent (3-methylphenylmagnesium bromide) Grignard_reagent->Grignard_reaction Parent_compound This compound Grignard_reaction->Parent_compound N_alkylation N-Alkylation/ N-Arylation Parent_compound->N_alkylation Analogs Target Analogs N_alkylation->Analogs Purification Purification & Characterization Analogs->Purification SAR cluster_scaffold This compound Scaffold cluster_N_substituent N-Substituent (R) cluster_Aryl_substituent Aryl Substituent (meta-CH3) Scaffold N_substituent N_substituent Aryl_substituent Aryl_substituent N_sub Modulates affinity and selectivity Small_alkyl Small Alkyl (e.g., -CH3) - May confer antagonist properties at opioid receptors N_sub->Small_alkyl Aralkyl Aralkyl (e.g., -CH2CH2Ph) - Can enhance potency at opioid and dopamine receptors N_sub->Aralkyl Polar_groups Introduction of Polar Groups - May improve pharmacokinetic properties N_sub->Polar_groups Aryl_sub Influences potency and selectivity Meta_pos meta-Position - Favorable for activity at certain receptors (e.g., dopamine D2) Aryl_sub->Meta_pos Other_subs Other Substitutions (e.g., -OH, -Cl) - Can alter binding mode and affinity Aryl_sub->Other_subs

Comparative study of 4-aryl-piperidin-4-ol derivatives as opioid receptor modulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Aryl-Piperidin-4-ol Derivatives as Opioid Receptor Modulators

The 4-aryl-piperidin-4-ol scaffold is a cornerstone in the development of opioid receptor modulators, serving as the structural foundation for a wide range of therapeutic agents.[1][2] Its rigid framework allows for precise orientation of key pharmacophoric elements, making it an ideal starting point for exploring structure-activity relationships (SAR) at the mu (μ), delta (δ), and kappa (κ) opioid receptors. This guide provides a comparative analysis of select derivatives, detailing their receptor interaction profiles and the experimental methodologies used for their characterization. We will delve into the causality behind experimental design, ensuring a deep, field-proven understanding for researchers in drug discovery.

The 4-Aryl-Piperidin-4-ol Core Structure: A Privileged Scaffold

The versatility of the 4-aryl-piperidin-4-ol core lies in its key structural features, which can be systematically modified to fine-tune opioid receptor affinity, selectivity, and functional activity.

Caption: Core chemical scaffold and key points for synthetic modification.

The N-substituent (R1) is particularly critical in determining whether a compound acts as an agonist or an antagonist.[3] For instance, small alkyl groups like N-methyl often confer agonist properties, while larger, bulkier groups like N-phenethyl can introduce antagonist activity. The nature and substitution pattern of the aryl ring (R2) are pivotal for receptor recognition and selectivity between the μ, δ, and κ subtypes.[2][4]

Comparative Analysis of Receptor Binding and Functional Activity

The ultimate goal in modulating these structures is to achieve a desired pharmacological profile. This is quantified by assessing two key parameters:

  • Binding Affinity (Ki): Measures how tightly a ligand binds to a receptor. A lower Ki value indicates higher affinity.

  • Functional Activity (EC50 or Ke): For agonists, the EC50 value represents the concentration required to elicit a half-maximal response. For antagonists, the Ke value indicates the concentration required to inhibit the effect of an agonist by 50%.

The following table summarizes data for a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, illustrating the profound impact of the N-substituent on receptor interaction.[1][3]

CompoundN-Substituent (R1)μ-OR (Ki, nM)δ-OR (Ki, nM)κ-OR (Ki, nM)Functional Activity (μ-OR)
LY255582 Phenethyl0.6391.8Antagonist (Ke = 8.47 nM)[3]
5a Methyl4300>100008800Antagonist (Ke = 4300 nM)[3]
Derivative 1 H1122260Antagonist[1]
Derivative 2 CH₃1613160Antagonist[1]
Derivative 3 C(O)NH₂1.1452.5Antagonist[1]
Derivative 4 C(O)N(CH₃)₂0.7491.9Antagonist[1]

Data is compiled from multiple sources for illustrative purposes.[1][3] Ki values represent binding affinity, while Ke values represent antagonist potency.

Expert Insights: The data clearly demonstrates that for this specific piperidine series, the N-substituent dramatically influences potency. The N-phenethyl group in LY255582 confers high-nanomolar antagonist potency at the μ-opioid receptor (MOR).[3] In contrast, replacing it with a simple N-methyl group (Compound 5a) results in a catastrophic loss of potency, with the Ke value increasing by over 500-fold.[3] This underscores the principle that the N-substituent binding pocket is a critical determinant of high-affinity interactions for antagonists in this chemical class.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the data presented, rigorous, well-defined experimental protocols are essential. Here, we outline the standard workflows for determining binding affinity and functional activity.

Workflow for Characterizing Novel Derivatives

The characterization of a new chemical entity follows a logical progression from initial binding assessment to functional validation. This ensures that resources are focused on compounds with the most promising profiles.

Caption: High-level workflow for opioid modulator drug discovery.

Protocol 1: Radioligand Displacement Binding Assay

Principle: This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the target receptor. The assay is conducted on membranes prepared from cells stably expressing the opioid receptor subtype of interest (e.g., CHO-hMOR cells).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture CHO cells stably expressing the human μ-opioid receptor (CHO-hMOR) to ~80% confluency.

    • Harvest cells and lyse them via dounce homogenization in a cold buffer solution.

    • Isolate the membrane fraction through differential centrifugation.[5]

    • Determine the protein concentration of the membrane preparation using a standard method like the Lowry assay.[5]

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

    • Add a fixed concentration of a high-affinity radioligand, such as [³H]DAMGO for the μ-receptor, typically at its Kd concentration.

    • Add increasing concentrations of the unlabeled test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration (e.g., 10 µM) of a non-radiolabeled, potent opioid like Naloxone to a set of control wells.[5]

    • Total binding is measured in wells containing only the radioligand and membranes.

  • Incubation and Harvesting:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the curve using non-linear regression.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Principle: This assay measures the functional activation of G proteins following agonist binding to a GPCR. Opioid receptors are coupled to inhibitory G proteins (Gαi/o).[6][7] When an agonist binds, it promotes the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.[8][9]

Step-by-Step Methodology:

  • Assay Buffer and Reagents:

    • Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and EDTA.

    • Prepare solutions of GDP (to ensure G proteins are in their inactive state at baseline), the test compound, a standard agonist (e.g., DAMGO for MOR), and [³⁵S]GTPγS.

  • Assay Procedure:

    • Add cell membranes (e.g., 10 µg) expressing the opioid receptor of interest to each well of a 96-well plate.

    • Add a fixed concentration of GDP (e.g., 10-30 µM) to all wells and incubate briefly to load the G proteins.

    • For Agonist Testing: Add increasing concentrations of the test compound.

    • For Antagonist Testing: Add a fixed, sub-maximal concentration (e.g., EC80) of a standard agonist (like DAMGO) along with increasing concentrations of the test compound.[3]

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters, similar to the binding assay.

    • Wash the filters with ice-cold buffer.

    • Measure the amount of [³⁵S]GTPγS bound to the membranes on the filters using a scintillation counter.

  • Data Analysis:

    • Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound. Determine the IC50 and calculate the antagonist dissociation constant (Ke) using the Cheng-Prusoff equation.

Opioid Receptor Signaling: The Gαi/o Pathway

Upon activation by an agonist, μ-opioid receptors primarily couple to the Gαi/o family of G proteins. This initiates a signaling cascade that ultimately leads to the desired analgesic effect but also potential side effects. The key downstream effects include the inhibition of adenylyl cyclase and the modulation of ion channel activity.[7][10][11]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds G_Protein Gαi/oβγ (Inactive) MOR->G_Protein Activates G_alpha_active Gαi-GTP (Active) G_Protein->G_alpha_active G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel K+ / Ca2+ Channels Cellular_Response Reduced Neuronal Excitability (Analgesia) Ion_Channel->Cellular_Response Leads to G_alpha_active->AC Inhibits G_beta_gamma->Ion_Channel Modulates PKA->Cellular_Response Inhibition leads to

Caption: Canonical Gαi/o-coupled signaling pathway for μ-opioid receptors.

Mechanistic Explanation:

  • Agonist Binding: An agonist, such as a 4-aryl-piperidin-4-ol derivative, binds to and stabilizes an active conformation of the μ-opioid receptor.

  • G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the dissociation of GDP from the Gαi subunit and the binding of GTP. This causes the Gαi-GTP and Gβγ subunits to dissociate.[5][7]

  • Downstream Effectors:

    • The active Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This reduction in cAMP decreases the activity of Protein Kinase A (PKA).

    • The Gβγ dimer directly interacts with and modulates ion channels. It typically activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release.[12]

  • Cellular Outcome: The combined effect of hyperpolarization and reduced neurotransmitter release decreases neuronal excitability, which is the cellular basis for opioid-induced analgesia.

This guide provides a foundational framework for understanding and comparing 4-aryl-piperidin-4-ol derivatives. By integrating SAR data with robust, validated experimental protocols, researchers can rationally design the next generation of opioid receptor modulators with improved therapeutic profiles.

References

Validating 4-(3-Methylphenyl)piperidin-4-ol: A Comparative Guide for Drug Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is one of rigorous validation. The selection of a core molecular scaffold is a critical decision that dictates the future of a development program. This guide provides an in-depth technical evaluation of 4-(3-Methylphenyl)piperidin-4-ol as a potential drug scaffold. By combining established synthetic routes, comparative analysis with alternative privileged scaffolds, and detailed experimental protocols for validation, this document serves as a comprehensive resource for assessing the utility of this and related chemical structures in drug discovery.

The 4-Aryl-Piperidin-4-ol Core: A Privileged Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents.[1] Its prevalence is a testament to its favorable physicochemical and pharmacokinetic properties. The 4-aryl-piperidin-4-ol motif, a key feature of our topic compound, is of particular interest. The tertiary alcohol can influence binding properties and metabolic stability, while the aryl group provides a vector for a wide array of substitutions to modulate target affinity and selectivity.[2] For instance, modifications of similar 4-phenylpiperidine structures have led to the discovery of compounds with significant activity at dopamine D2 receptors.[2]

The subject of this guide, this compound, introduces a methyl group at the meta-position of the phenyl ring. This seemingly minor modification can have profound effects on the molecule's electronic properties and its interaction with biological targets, potentially leading to enhanced selectivity and potency.[2]

Synthesis of the this compound Scaffold

The synthesis of this compound is readily achievable through established organometallic reactions. A common and efficient method involves the Grignard reaction.

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings and a crystal of iodine in anhydrous diethyl ether. To this, add a solution of 3-bromotoluene in anhydrous diethyl ether dropwise. The reaction is initiated by gentle heating and is maintained at a gentle reflux until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. In a separate flask, dissolve N-Boc-4-piperidone in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting N-Boc-4-(3-methylphenyl)piperidin-4-ol can be deprotected using a strong acid, such as trifluoroacetic acid in dichloromethane, to yield the final product.

Synthesis_Workflow 3-Bromotoluene 3-Bromotoluene Grignard Reagent Grignard Reagent 3-Bromotoluene->Grignard Reagent Mg, I2 Mg, I2 Mg, I2->Grignard Reagent N-Boc-protected Intermediate N-Boc-protected Intermediate Grignard Reagent->N-Boc-protected Intermediate N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->N-Boc-protected Intermediate Final Product This compound N-Boc-protected Intermediate->Final Product TFA TFA TFA->Final Product caption Grignard Synthesis Workflow

Caption: Grignard Synthesis Workflow for this compound.

Comparative Analysis with Alternative Scaffolds

The validation of a drug scaffold necessitates a thorough comparison with established alternatives. Here, we compare the piperidine scaffold of this compound with two other "privileged" heterocyclic scaffolds: piperazine and pyrrolidine.

PropertyPiperidinePiperazinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[3]~11.27Piperidine's high basicity can lead to strong ionic interactions but may also increase clearance. Piperazine's dual pKa values allow for finer tuning of basicity and solubility.[3]
Calculated logP (cLogP) ~0.84 (parent)[4]~-1.1 (parent)[3]~0.46 (parent)[4]The lipophilic nature of piperidine can enhance membrane permeability but may also increase metabolic susceptibility.[3][4]
Conformational Flexibility Prefers a rigid chair conformation.Exists in chair and boat conformations.More flexible envelope and twist conformations.The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction.[5]
Metabolic Stability Generally stable, but susceptible to oxidation at carbons adjacent to the nitrogen.[5]Can undergo N-dealkylation and oxidation.Generally stable, with potential for oxidation.Strategic placement of substituents can block metabolic "soft spots" for all three scaffolds.

Experimental Validation Framework

A comprehensive validation of this compound as a drug scaffold requires a battery of in vitro assays to assess its efficacy, selectivity, safety, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Efficacy and Selectivity

The initial assessment of a new chemical entity involves determining its potency against the intended biological target and its selectivity against off-targets.

  • Primary Assay (Efficacy): This will be target-dependent (e.g., enzyme inhibition assay, receptor binding assay). The goal is to determine the IC50 or EC50 value.

  • Selectivity Panel: The compound should be screened against a panel of related targets to assess its selectivity. A selectivity of at least 100-fold over related targets is generally desired.

In Vitro Safety and Toxicity

Early assessment of potential safety liabilities is crucial to de-risk a drug discovery program.

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound is indicative of cytotoxicity.

Experimental Protocol: XTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and relevant controls) and incubate for 24-72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add the mixture to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (concentration that causes 50% cytotoxicity).

XTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout Seed Cells Seed Cells Add Compound to Cells Add Compound to Cells Seed Cells->Add Compound to Cells Compound Dilution Compound Dilution Compound Dilution->Add Compound to Cells Incubate (24-72h) Incubate (24-72h) Add Compound to Cells->Incubate (24-72h) Add XTT Reagent Add XTT Reagent Incubate (24-72h)->Add XTT Reagent Incubate (2-4h) Incubate (2-4h) Add XTT Reagent->Incubate (2-4h) Measure Absorbance Measure Absorbance Incubate (2-4h)->Measure Absorbance caption XTT Cell Viability Assay Workflow

Caption: XTT Cell Viability Assay Workflow.

Inhibition of the hERG potassium ion channel can lead to life-threatening cardiac arrhythmias. Therefore, early assessment of a compound's hERG liability is a regulatory requirement.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Compound Application: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to record hERG currents in the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.

  • Data Acquisition: Sequentially perfuse the cells with increasing concentrations of this compound and record the corresponding inhibition of the hERG current.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

In Vitro ADME Profiling

Understanding the ADME properties of a compound is critical for predicting its in vivo behavior.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Experimental Protocol: Human Liver Microsomal Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer (e.g., potassium phosphate, pH 7.4).

  • Compound Addition: Add this compound to the incubation mixture at a final concentration typically below its Km (e.g., 1 µM).[2]

  • Time Course: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (Clint).

ADME_Validation_Framework cluster_Efficacy Efficacy & Selectivity cluster_Safety In Vitro Safety cluster_ADME In Vitro ADME Primary_Assay Primary Target Assay (IC50 / EC50) Selectivity_Panel Selectivity Profiling (>100-fold) Primary_Assay->Selectivity_Panel Cytotoxicity Cytotoxicity Assay (MTT/XTT, CC50) Cardiotoxicity hERG Assay (IC50) Cytotoxicity->Cardiotoxicity Metabolic_Stability Microsomal Stability (t1/2, Clint) Permeability Permeability Assay (PAMPA, Caco-2) Metabolic_Stability->Permeability Plasma_Protein_Binding Plasma Protein Binding (% unbound) Permeability->Plasma_Protein_Binding Scaffold This compound Scaffold->Primary_Assay Scaffold->Cytotoxicity Scaffold->Metabolic_Stability caption Comprehensive In Vitro Validation Workflow

Caption: Comprehensive In Vitro Validation Workflow for a Novel Drug Scaffold.

Conclusion: A Promising but Uncharted Scaffold

The this compound scaffold represents a synthetically accessible and promising starting point for drug discovery, building upon the well-established utility of the piperidine core. Its structural features suggest the potential for favorable interactions with a variety of biological targets. However, as with any novel scaffold, its true value can only be ascertained through rigorous experimental validation.

The comparative analysis and detailed experimental frameworks provided in this guide offer a clear path forward for researchers seeking to characterize this and related scaffolds. By systematically evaluating efficacy, selectivity, safety, and ADME properties, the drug discovery community can make data-driven decisions, ultimately increasing the probability of translating promising chemical matter into impactful medicines.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Methylphenyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction: The Significance of the 4-Arylpiperidin-4-ol Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in specific three-dimensional orientations make it a privileged scaffold for drug design. Within this class, the 4-arylpiperidin-4-ol core structure is of particular interest to researchers in drug development. This scaffold features a piperidin-4-ol, a known pharmacophore, with a phenyl ring and a hydroxyl group attached to the same carbon atom, creating a tertiary alcohol.[3] This arrangement is crucial for influencing binding properties and metabolic stability.

This guide focuses specifically on the 4-(3-methylphenyl)piperidin-4-ol series. The placement of the methyl group at the meta-position of the phenyl ring can significantly influence the molecule's electronic properties and its interactions with biological targets, potentially leading to enhanced potency and selectivity.[3] Derivatives of this scaffold have shown notable activity at various central nervous system targets, including opioid and sigma receptors, making them promising candidates for developing novel analgesics and therapeutics for neurodegenerative diseases.[4] This document provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, comparing the effects of structural modifications on their biological performance and providing the experimental context for these findings.

Synthetic Methodologies: Building the Core Scaffold

The foundational approach to synthesizing this compound and its derivatives typically involves the construction of a piperidin-4-one precursor, followed by the introduction of the aryl group at the C4 position.[3] The most common and effective method for creating the C4-aryl bond is the Grignard reaction.

This process begins with the preparation of a Grignard reagent, such as 3-methylphenylmagnesium bromide, from 3-bromotoluene and magnesium metal.[3] This organometallic reagent is then reacted with a suitable N-protected piperidin-4-one. The subsequent acidic workup yields the desired this compound derivative. The choice of the nitrogen protecting group is critical, as it can be removed or replaced in subsequent steps to generate a library of N-substituted analogs.

General Experimental Protocol: Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 3-bromotoluene in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small iodine crystal. The mixture is stirred until the magnesium is consumed.

  • Addition to Piperidinone: The solution of the Grignard reagent is cooled in an ice bath. A solution of an N-protected 4-piperidone (e.g., 1-benzyl-4-piperidone) in anhydrous THF is added dropwise, maintaining the low temperature.

  • Reaction and Quenching: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the target this compound derivative.

Synthetic Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification 3-Bromotoluene 3-Bromotoluene Grignard_Reagent 3-Methylphenyl- magnesium Bromide 3-Bromotoluene->Grignard_Reagent Anhydrous Ether/THF Mg Mg Mg->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate N-Protected_Piperidinone N-Protected 4-Piperidone N-Protected_Piperidinone->Intermediate Final_Product This compound Derivative Intermediate->Final_Product 1. Sat. NH4Cl (aq) 2. Extraction 3. Chromatography

Caption: General synthesis of this compound derivatives.

Comparative Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of this compound derivatives can be finely tuned by structural modifications at several key positions. These modifications primarily influence the compounds' affinity and selectivity for opioid (μ, δ, κ) and sigma (σ1, σ2) receptors.

The Critical Role of the N-Substituent

The substituent attached to the piperidine nitrogen is a major determinant of both potency and efficacy (i.e., agonist vs. antagonist activity).

  • Small Alkyl Groups (e.g., N-Methyl): In many related 4-(3-hydroxyphenyl)piperidine series, an N-methyl substituent often results in compounds with weak antagonist or mixed agonist-antagonist profiles at opioid receptors.[5][6] For instance, N-methyl-4-(3-hydroxyphenyl)piperidine is a weak opioid antagonist.[5][6]

  • Larger/Aralkyl Groups (e.g., N-Phenylpropyl): Replacing the N-methyl group with a larger substituent, such as a phenylpropyl group, dramatically increases potency. The N-phenylpropyl derivative of 4-(3-hydroxyphenyl)piperidine is a significantly more potent antagonist at μ, δ, and κ opioid receptors compared to its N-methyl counterpart.[5][6] This suggests that an extended N-substituent can access additional binding pockets within the receptor, enhancing affinity. This principle is also observed in the fentanyl class of phenylpiperidines, where the N-phenethyl group is crucial for high μ-opioid receptor affinity.[7][8]

Substitution on the Piperidine Ring

Adding substituents to the piperidine ring itself, particularly at the C3 and C4 positions, can switch a compound's activity from an antagonist to an agonist.

  • 3-Methyl Group: The stereochemistry of a methyl group at the C3 position is critical. In the related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, all N-substituted analogs are pure opioid receptor antagonists.[6]

  • 4-Methyl Group: The presence of a 4-methyl group can introduce weak δ-opioid receptor agonism, while the compound remains an antagonist at μ and κ receptors.[5][6] However, replacing this 4-methyl group with a larger alkyl substituent can lead to compounds with both agonist and antagonist properties.[6]

The Phenyl Ring and its Substituents

The substitution pattern on the C4-phenyl ring is pivotal for receptor interaction and selectivity.

  • Hydroxyl vs. Methyl Group: Much of the published research focuses on a hydroxyl group at the 3-position of the phenyl ring, which is a key pharmacophoric element for opioid receptor binding. The 4-(3-hydroxyphenyl)piperidine scaffold is a well-established template for potent opioid antagonists.[5][9] While direct comparative data is limited for the 3-methylphenyl analog, the methyl group's electronic and steric properties are expected to alter the binding mode compared to the hydrogen-bonding capability of a hydroxyl group. This may shift selectivity towards other targets, such as sigma receptors.

  • Sigma (σ) Receptor Affinity: The 4-phenylpiperidine scaffold is also a known pharmacophore for sigma receptors.[10][11] Modifications to the phenyl ring and the N-substituent are known to modulate affinity and selectivity for σ1 and σ2 subtypes. For example, in a series of phenoxyalkylpiperidines, a 4-methyl substituent on the piperidine ring was found to be optimal for σ1 receptor interaction.[12] It is plausible that the 3-methylphenyl group in the title compounds contributes favorably to sigma receptor binding.

SAR Visualization

Caption: Key Structure-Activity Relationships for the 4-arylpiperidin-4-ol scaffold.

Comparative Biological Data

The following table summarizes representative data from the literature for related 4-arylpiperidine derivatives to illustrate the SAR principles discussed. Data is primarily focused on the more extensively studied 4-(3-hydroxyphenyl)piperidine analogs to provide a clear comparison framework.

CompoundStructureN-SubstituentRing SubstituentsPhenyl SubstituentReceptor Affinity (Ke, nM) / Activity
1 (8a) [5]4-(3-hydroxyphenyl)piperidine-CH₃None3-OHμ: >10,000, δ: >10,000, κ: 2700 (Antagonist)
2 (8b) [5]4-(3-hydroxyphenyl)piperidine- (CH₂)₃PhNone3-OHμ: 8.47, δ: 34.3, κ: 36.8 (Antagonist)
3 (4a) [6]trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine-CH₃3-Me, 4-Me3-OHμ: 508, κ: 194 (Antagonist)
4 (4b) [6]trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine- (CH₂)₃Ph3-Me, 4-Me3-OHμ: 0.88, δ: 13.4, κ: 4.09 (Antagonist)

Note: The data presented is for 4-(3-hydroxyphenyl) derivatives, as comprehensive data for the 4-(3-methylphenyl) series is less prevalent in publicly accessible literature. These compounds serve as validated analogs to demonstrate the profound impact of N- and ring-substitutions.

Key Experimental Protocol: In Vitro Receptor Affinity Assay

To determine the binding affinity and functional activity of newly synthesized derivatives, a [³⁵S]GTPγS binding assay is a standard and robust method. It measures the functional consequence of receptor binding by quantifying G-protein activation.

[³⁵S]GTPγS Binding Assay Protocol
  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human opioid receptor of interest (μ, δ, or κ).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).

    • Add increasing concentrations of the test compound (the this compound derivative).

    • For agonist testing, add a sub-maximal concentration of a standard agonist (e.g., DAMGO for μ-opioid receptor). For antagonist testing, add a fixed concentration of an agonist to stimulate binding.

    • Add GDP (Guanosine diphosphate) to each well to ensure G-proteins are in their inactive state.

    • Initiate the binding reaction by adding the assay buffer containing [³⁵S]GTPγS.

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound [³⁵S]GTPγS from the unbound.

    • Wash the filters rapidly with ice-cold buffer to remove non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Plot the specific binding (total minus non-specific) against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to calculate EC₅₀ (for agonists) or Kₑ/IC₅₀ (for antagonists) values.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is complex and highly dependent on the substitution pattern at multiple positions. The evidence from closely related analogs strongly indicates that:

  • The N-substituent is a primary driver of potency , with larger, hydrophobic groups significantly enhancing affinity for opioid receptors.

  • Substitution on the piperidine ring itself can act as a molecular switch , converting antagonists into agonists.

  • The 3-methylphenyl group likely directs these compounds towards different receptor profiles compared to the well-studied 3-hydroxyphenyl analogs, with a higher probability of interacting with sigma receptors.

Future research should focus on systematically synthesizing and evaluating this compound derivatives with varied N- and ring-substituents. Direct comparison of their binding affinities and functional activities at opioid and sigma receptors will be crucial to fully elucidate the SAR of this specific scaffold. Such studies could lead to the discovery of novel ligands with unique selectivity profiles, potentially yielding safer and more effective therapeutics for pain management, psychiatric disorders, and neurodegenerative conditions.[13]

References

A Comparative Pharmacological Evaluation of Novel Piperidine Derivatives: From Bench to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active natural products.[1] Its conformational flexibility and ability to engage in key interactions with biological targets make it a highly sought-after motif in the design of novel therapeutics.[1] This guide provides an in-depth comparative analysis of the in vitro and in vivo pharmacological evaluation of novel piperidine derivatives, showcasing their potential as anticancer, analgesic, and central nervous system (CNS)-active agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comprehensive framework for assessing the therapeutic promise of these versatile compounds.

The Strategic Importance of Piperidine Derivatives in Drug Discovery

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, which can be readily functionalized to modulate the physicochemical and pharmacological properties of a molecule.[1] This structural feature is integral to a diverse range of pharmaceuticals, from the potent analgesic fentanyl to the CNS stimulant methylphenidate (Ritalin).[2][3] The enduring interest in piperidine derivatives stems from their proven ability to interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, leading to a broad spectrum of therapeutic applications.

This guide will navigate the critical stages of pharmacological evaluation, from initial in vitro screening to in vivo efficacy studies, using three distinct classes of novel piperidine derivatives as illustrative case studies:

  • Case Study 1: An Anticancer Piperidine Derivative Targeting the Epidermal Growth Factor Receptor (EGFR)

  • Case Study 2: An Analgesic Piperidine Derivative Acting as a Mu-Opioid Receptor (MOR) Agonist

  • Case Study 3: A CNS-Active Piperidine Derivative with Anxiolytic and Antidepressant Potential

Part 1: In Vitro Evaluation - The Foundation of Pharmacological Characterization

In vitro assays are the initial proving ground for novel compounds, providing crucial data on their potency, selectivity, and mechanism of action at the molecular and cellular levels. These assays are designed to be high-throughput, cost-effective, and reproducible, allowing for the rapid screening of large compound libraries and the selection of promising candidates for further development.

Assessing Cytotoxicity: The MTT Assay

A fundamental first step in the evaluation of any potential therapeutic is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of a compound.[4]

Principle of the MTT Assay:

The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing a quantitative measure of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Target Engagement: Radioligand Binding Assays

For compounds designed to interact with specific receptors, such as GPCRs, radioligand binding assays are the gold standard for determining binding affinity (Ki).[5] These assays directly measure the interaction between a radiolabeled ligand and its receptor.

Principle of Radioligand Binding Assays:

A radiolabeled compound with known high affinity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The novel, unlabeled piperidine derivative is then added at increasing concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki value, a measure of the compound's binding affinity, can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Radioligand Binding Assay for MOR

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the mu-opioid receptor (MOR).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled MOR antagonist (e.g., [3H]-diprenorphine), and varying concentrations of the test piperidine derivative.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Functional Activity: Assessing Downstream Signaling

Demonstrating that a compound binds to its target is crucial, but it is equally important to determine its functional effect – whether it acts as an agonist, antagonist, or inverse agonist. This is achieved by measuring the compound's impact on downstream signaling pathways.

Signaling Pathways of Interest:

  • EGFR Signaling: Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[7][8]

  • Opioid Receptor Signaling: Activation of MOR, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, resulting in an overall reduction in neuronal excitability.[9][10]

  • Serotonin Receptor Signaling: Serotonin receptors are a diverse family of GPCRs that can couple to various G proteins (Gs, Gi/o, Gq) to modulate a wide range of intracellular signaling pathways, influencing mood, anxiety, and cognition.[11][12][13]

Experimental Protocol: cAMP Assay for MOR Agonism

  • Cell Culture: Use a cell line expressing MOR and a reporter system for cAMP levels (e.g., CRE-luciferase).

  • Compound Treatment: Treat the cells with varying concentrations of the piperidine derivative in the presence of forskolin (an adenylyl cyclase activator).

  • Incubation: Incubate for a specified period to allow for changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the reporter signal (e.g., luminescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the reporter signal against the log concentration of the test compound to determine the EC50 value (the concentration that produces 50% of the maximal response).

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Living System

In vivo studies are essential to evaluate the pharmacological effects of a novel compound in a complex biological system. These studies provide critical information on a compound's efficacy, pharmacokinetic profile, and potential toxicity.

Anticancer Efficacy: Xenograft Models

To assess the in vivo anticancer activity of a piperidine derivative targeting EGFR, a xenograft model is commonly employed. In this model, human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is evaluated.

Experimental Protocol: Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung carcinoma) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Randomly assign the mice to treatment groups and administer the piperidine derivative or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.

Analgesic Efficacy: Pain Models

The analgesic potential of a MOR agonist is evaluated using various in vivo pain models that assess the animal's response to a noxious stimulus. The tail-flick test is a classic and reliable method for measuring centrally mediated analgesia.

Experimental Protocol: Tail-Flick Test

  • Acclimatization: Acclimatize the animals (typically rats or mice) to the testing apparatus.

  • Baseline Measurement: Measure the baseline tail-flick latency by applying a heat source to the tail and recording the time it takes for the animal to flick its tail away from the heat. A cut-off time is set to prevent tissue damage.[14]

  • Compound Administration: Administer the piperidine derivative or a control substance.

  • Post-Treatment Measurement: Measure the tail-flick latency at various time points after compound administration.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) to quantify the analgesic response.

CNS Activity: Models of Anxiety and Depression

To evaluate the anxiolytic and antidepressant-like effects of a CNS-active piperidine derivative, behavioral models that are sensitive to clinically effective drugs are used. The forced swim test and the elevated plus maze are commonly employed for this purpose.[15][16][17]

Experimental Protocol: Forced Swim Test (Antidepressant-like Activity)

  • Apparatus: A cylindrical container filled with water.

  • Procedure: Place the animal in the water for a set period (e.g., 6 minutes).

  • Behavioral Scoring: Record the duration of immobility during the last few minutes of the test.

  • Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Experimental Protocol: Elevated Plus Maze (Anxiolytic-like Activity)

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Behavioral Scoring: Record the time spent in and the number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Part 3: Comparative Analysis of Novel Piperidine Derivatives

The following tables provide a comparative summary of the pharmacological data for our three case-study piperidine derivatives.

Table 1: In Vitro Activity of Novel Piperidine Derivatives

Compound Class Target In Vitro Assay Cell Line / Preparation Metric Value (µM) Reference
Anticancer Piperidine-Dihydropyridine Hybrid EGFRMTT AssayA-549 (Lung Cancer)IC5015.94[18][19]
MTT AssayMCF-7 (Breast Cancer)IC5022.12[18][19]
Analgesic Alkyl/Phenylalkyl Piperidine Analogue MORRadioligand BindingMOR-expressing membranesKi0.0034[20]
cAMP AssayMOR-expressing cellsEC500.68[20]
CNS-Active Piperazine-Oxadiazole Derivative Serotonin ReceptorsForced Swim TestMice-Dose-dependent decrease in immobility[21]
Tail Suspension TestMice-Dose-dependent decrease in immobility[21]

Table 2: In Vivo Efficacy of Novel Piperidine Derivatives

Compound Class Therapeutic Area In Vivo Model Animal Species Key Finding Reference
Anticancer Piperidine-Dihydropyridine Hybrid Cancer(Data not available in cited sources)
Analgesic Alkyl Piperidine Derivative PainTail Immersion TestMiceSignificant analgesic effect observed[22]
CNS-Active Piperazine-Oxadiazole Derivative DepressionForced Swim TestMiceSignificant reduction in immobility time at 20-30 mg/kg[21]

Part 4: ADMET Profiling - Predicting Drug-likeness

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical determinants of its success as a drug.[14][23] Early prediction of ADMET properties using in silico tools can help to identify and mitigate potential liabilities, thereby reducing the risk of late-stage attrition in drug development.[14][24]

Key ADMET Parameters:

  • Absorption: The process by which a drug enters the bloodstream. Key parameters include intestinal absorption and cell permeability.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues in the body. The blood-brain barrier (BBB) is a critical consideration for CNS-active drugs.

  • Metabolism: The chemical modification of a drug by enzymes, primarily in the liver. Cytochrome P450 (CYP) enzymes play a major role in drug metabolism.

  • Excretion: The removal of a drug and its metabolites from the body, mainly through the kidneys and liver.

  • Toxicity: The potential of a drug to cause adverse effects. Key concerns include cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).

A variety of computational tools and web servers are available for the in silico prediction of ADMET properties, providing valuable insights for lead optimization.[24]

Visualizing the Molecular Mechanisms

Understanding the signaling pathways targeted by novel piperidine derivatives is crucial for elucidating their mechanism of action. The following diagrams, generated using Graphviz, illustrate the key signaling cascades involved in our case studies.

Figure 1: Simplified EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Piperidine Anticancer Piperidine Derivative Piperidine->EGFR EGF EGF EGF->EGFR

A simplified representation of the EGFR signaling pathway and the inhibitory action of the anticancer piperidine derivative.

Figure 2: Simplified Mu-Opioid Receptor Signaling Pathway

MOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MOR MOR AC Adenylyl Cyclase MOR->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Neuronal Inhibition (Analgesia) Analgesic_Piperidine Analgesic Piperidine Derivative Analgesic_Piperidine->MOR

A simplified diagram of the mu-opioid receptor signaling pathway, illustrating the agonistic effect of the analgesic piperidine derivative.

Figure 3: Simplified Serotonin Receptor Signaling and CNS Effects

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin SERT SERT Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling CNS_Effect Anxiolytic/ Antidepressant Effect Downstream_Signaling->CNS_Effect CNS_Piperidine CNS-Active Piperidine Derivative CNS_Piperidine->Serotonin_Receptor

A simplified overview of serotonergic neurotransmission and the potential site of action for a CNS-active piperidine derivative.

Conclusion

The pharmacological evaluation of novel piperidine derivatives is a multifaceted process that requires a systematic and integrated approach, combining in vitro and in vivo methodologies. This guide has provided a framework for this process, highlighting the importance of robust experimental design, the careful selection of appropriate assays and models, and the comprehensive analysis of the resulting data. The case studies presented herein demonstrate the immense therapeutic potential of the piperidine scaffold across a range of diseases. As our understanding of molecular pharmacology continues to evolve, so too will our ability to design and develop novel piperidine-based drugs with improved efficacy and safety profiles, ultimately benefiting patients in need.

References

A Comparative Guide to the Analgesic Potency of Halogenated 4-Phenylpiperidin-4-ols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpiperidin-4-ol scaffold is a cornerstone in the development of potent analgesic agents, forming the structural basis for numerous clinically significant opioids. The strategic modification of this core structure, particularly through halogenation of the phenyl ring, offers a powerful tool to modulate analgesic potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of halogenated 4-phenylpiperidin-4-ol derivatives, synthesizing key structure-activity relationship (SAR) findings and presenting supporting experimental data to inform the rational design of next-generation analgesics.

The Rationale for Halogenation in Analgesic Design

Halogen atoms (Fluorine, Chlorine, Bromine) are frequently introduced into drug candidates for several key reasons. Their introduction can significantly alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. Furthermore, halogens can impact a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of 4-phenylpiperidin-4-ols, these modifications can fine-tune the binding affinity for opioid receptors, the primary targets for their analgesic effects.

Structure-Activity Relationship of Halogenated 4-Phenylpiperidin-4-ols

The analgesic activity of halogenated 4-phenylpiperidin-4-ols is critically dependent on two main factors: the nature of the halogen and its position on the phenyl ring (ortho, meta, or para). The general structure of these compounds is depicted below:

G cluster_0 General Structure of Halogenated 4-Phenylpiperidin-4-ols struct

Caption: General chemical structure of halogenated 4-phenylpiperidin-4-ols.

Comparative Analgesic Potency: Experimental Data

A systematic investigation into the impact of halogen substitution on analgesic potency was conducted by C.C. Chao and A.P. Roszkowski on a series of 1-methyl-4-phenyl-4-piperidinol ethyl esters, a closely related scaffold.[1] The following table summarizes their findings, presenting the median effective dose (ED50) for analgesia in mice using the hot-plate method. A lower ED50 value signifies higher analgesic potency.[1]

Halogen SubstitutionPositionAnalgesic Potency (ED50 in mg/kg, mice)
Fluorine ortho-1.2
meta-0.5
para-1.5
Chlorine ortho-1.0
meta-0.3
para-1.2
Bromine ortho-1.5
meta-0.4
para-1.8

Data sourced from Chao, C. C., & Roszkowski, A. P. (1975). Structure-activity relationships of 1-substituted 4-phenyl-4-piperidinol esters as analgesics. Journal of Medicinal Chemistry, 18(7), 657-661.[1]

From this data, several key SAR trends can be elucidated:

  • Positional Importance: For all halogens tested, substitution at the meta position of the phenyl ring consistently resulted in the highest analgesic potency (lowest ED50).

  • Halogen Identity: Chlorine at the meta position provided the most potent compound in this series, with an ED50 of 0.3 mg/kg.

  • Ortho vs. Para: Substitution at the ortho and para positions generally led to a decrease in potency compared to the meta position.

These findings suggest that the electronic and steric properties imparted by a halogen at the meta position are optimal for interaction with the opioid receptor, likely the µ-opioid receptor, which is a key mediator of the analgesic effects of this class of compounds.

Experimental Protocols for Assessing Analgesic Potency

The determination of analgesic efficacy in preclinical models is crucial for the development of new pain therapeutics. The hot-plate test and the tail-flick test are two of the most common and reliable methods used to evaluate the activity of centrally acting analgesics.

The Hot-Plate Test

The hot-plate test measures the reaction time of an animal to a thermal stimulus.[2] An increase in the latency to respond after drug administration indicates an analgesic effect.

Experimental Workflow:

G A Animal Acclimatization B Baseline Latency Measurement (Place animal on hot plate at 55°C ± 0.5°C) A->B C Administration of Test Compound (e.g., halogenated 4-phenylpiperidin-4-ol) or Vehicle B->C D Post-Treatment Latency Measurement (at predefined time points, e.g., 30, 60, 90 mins) C->D E Data Analysis (Calculate % Maximum Possible Effect and ED50) D->E

Caption: Workflow for the hot-plate test.

Detailed Protocol:

  • Animal Acclimatization: Acclimate mice or rats to the testing room for at least 1 hour before the experiment.

  • Apparatus: Use a commercially available hot-plate apparatus maintained at a constant temperature, typically 55°C ± 0.5°C.

  • Baseline Measurement: Gently place each animal on the hot plate and start a timer. Observe for nociceptive responses, such as paw licking, shaking, or jumping. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the latency measurement on the hot plate.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50, the dose that produces a 50% effect, is then determined from the dose-response curve.

The Tail-Flick Test

The tail-flick test is another common method for assessing spinal nociceptive reflexes.[1][3][4] It measures the time it takes for an animal to withdraw its tail from a noxious heat source.

Experimental Workflow:

G A Animal Restraint and Acclimatization B Baseline Tail-Flick Latency (Apply heat source to the tail) A->B C Administration of Test Compound or Vehicle B->C D Post-Treatment Tail-Flick Latency (at predefined time points) C->D E Data Analysis (Calculate % Analgesia and ED50) D->E G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Halogenated 4-Phenylpiperidin-4-ol B µ-Opioid Receptor (GPCR) A->B C Inhibition of Adenylyl Cyclase B->C D Closing of Voltage-gated Ca2+ Channels B->D F Opening of K+ Channels B->F E Reduced Neurotransmitter Release (e.g., Substance P) D->E G Hyperpolarization and Inhibition of Postsynaptic Neuron F->G

References

A Comparative Guide to the Antimicrobial Activity of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents that can circumvent existing resistance mechanisms.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone for scaffold-based drug design. The piperidine nucleus, in particular, is a well-established "privileged structure," forming the core of numerous pharmaceuticals.[2][3] This guide focuses on a specific, highly versatile subclass: piperidin-4-one derivatives. These compounds have demonstrated a broad spectrum of biological activities, including significant potential as antimicrobial agents.[1][2]

This document provides a comparative analysis of the antimicrobial performance of various piperidin-4-one derivatives. We will delve into their synthesis, explore structure-activity relationships (SAR), present comparative efficacy data against key pathogens, and provide detailed experimental protocols to support researchers in this promising field.

The Synthetic Foundation: Building the Piperidin-4-one Core

The versatility of the piperidin-4-one scaffold stems from its accessible synthesis, most commonly via the Mannich reaction. This one-pot multicomponent reaction is highly efficient for creating the 2,6-diaryl-piperidin-4-one core, which serves as the starting point for a vast array of derivatives.[1][4][5]

The causality behind this choice is efficiency and modularity. By condensing an ethyl methyl ketone, two different aldehydes (aromatic or substituted), and an ammonium source (like ammonium acetate), a diverse library of piperidone precursors can be generated rapidly.[1][6] From this core, the ketone at the C-4 position becomes a reactive handle for further derivatization into structures like thiosemicarbazones, oximes, and oxime esters, significantly expanding the chemical space and biological activity.[1][7]

G cluster_reactants Reactants cluster_derivatives Derivatization at C4-Ketone cluster_products Final Products R1CHO Aromatic Aldehyde 1 (R1-CHO) Reaction Mannich Reaction (One-Pot Condensation) R1CHO->Reaction R2CHO Aromatic Aldehyde 2 (R2-CHO) R2CHO->Reaction Ketone Ethyl Methyl Ketone Ketone->Reaction Amine Ammonium Acetate Amine->Reaction Core 2,6-Diaryl-3-methyl -piperidin-4-one Core Reaction->Core Thiosemicarbazide Thiosemicarbazide Core->Thiosemicarbazide + Hydroxylamine Hydroxylamine (NH2OH) Core->Hydroxylamine + Thiosemicarbazone Thiosemicarbazone Derivative Thiosemicarbazide->Thiosemicarbazone Oxime Oxime Derivative Hydroxylamine->Oxime CarboxylicAcid Activated Carboxylic Acids OximeEster Oxime Ester Derivative CarboxylicAcid->OximeEster Oxime->CarboxylicAcid +

Caption: Generalized synthetic workflow for piperidin-4-one derivatives.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

The true potential of piperidin-4-one derivatives is revealed by comparing their in vitro activity against a panel of clinically relevant microbes. The choice of derivatization at the C-4 position and substitutions on the aryl rings at C-2 and C-6 profoundly influence both the potency and spectrum of activity.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is not inherent to the piperidone ring alone but is a synergistic effect of the entire molecular architecture. Key SAR observations from multiple studies include:

  • Derivatization at C-4: The conversion of the C-4 ketone is critical. Simple 2,6-diaryl piperidin-4-ones often show moderate antibacterial activity but weak or no antifungal activity.[1]

  • Thiosemicarbazones: The addition of a thiosemicarbazone moiety dramatically enhances antifungal activity. This is a recurring finding, suggesting this group is a key pharmacophore for fungal targets.[1][8]

  • Oxime Ethers/Esters: The formation of oxime ethers and esters can significantly boost both antibacterial and antifungal potency. The nature of the substituent on the ether or ester group is crucial; for example, halogenated phenylmethyl groups on oxime ethers have been shown to yield compounds with potent activity against Bacillus subtilis and Aspergillus flavus.[7]

  • Aryl Substituents (C-2/C-6): The electronic properties of substituents on the aryl rings at the C-2 and C-6 positions modulate activity. However, a universal trend (electron-donating vs. electron-withdrawing) is not clearly established and appears to be pathogen-specific.

  • N-Substitution: Substitution on the piperidine nitrogen can also influence activity and pharmacological properties, though this is explored less frequently in the context of antimicrobial activity compared to C-4 derivatization.

Caption: Key Structure-Activity Relationships of Piperidin-4-one Derivatives.

Comparative MIC Data

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying in vitro antimicrobial activity. The following table summarizes representative MIC values from the literature, comparing different classes of piperidin-4-one derivatives against standard reference drugs.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
Piperidin-4-one 2,6-diaryl-3-methylStaphylococcus aureus125 - 250Ampicillin100[1]
Escherichia coli125 - 250Ampicillin100[1]
Thiosemicarbazone Derivative of 2,6-diaryl-3-methylStaphylococcus aureus125 - 250Ampicillin100[1]
Candida albicans100 - 125Terbinafine100[1]
Microsporum gypseum100 - 125Terbinafine100[1]
Oxime Ether 1,3,5-trimethyl-2,6-diphenyl-O-(2-chlorophenylmethyl)oximeBacillus subtilis7.8Streptomycin6.25[7]
1,3-dimethyl-2,6-diphenyl-O-(2-chlorophenylmethyl)oximeAspergillus flavus15.6Amphotericin B15.6[7]
1,3-dimethyl-2,6-diphenyl-O-(2-bromophenylmethyl)oximeCandida-517.8Amphotericin B15.6[7]
Oxime Ester Various Novel EstersBacillus subtilis62.5 - 250Ciprofloxacin31.2[9]
Pseudomonas aeruginosa125 - 500Ciprofloxacin31.2[9]

Note: This table is a synthesis of data from multiple sources. Direct comparison should be made with caution as experimental conditions may vary slightly between studies.

Experimental Protocols: A Guide to Antimicrobial Evaluation

To ensure reproducibility and validity, standardized protocols are essential. The following describes the broth microdilution method for determining MIC, a robust and widely accepted technique.

Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system because it includes positive (microbe + broth), negative (broth only), and drug-control (microbe + reference drug) wells, ensuring that the observed inhibition is due to the test compound and not other factors.

Objective: To determine the lowest concentration of a piperidin-4-one derivative that completely inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (e.g., in DMSO)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum, standardized to 0.5 McFarland turbidity

  • Reference antibiotic (e.g., Ampicillin, Ciprofloxacin, Amphotericin B)

  • Incubator

Methodology:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 10 µL of this final inoculum to each well (except the negative control).

  • Controls:

    • Positive Control: Wells containing broth and inoculum only.

    • Negative Control: Wells containing broth only.

    • Reference Drug: Set up a separate dilution series for the reference antibiotic.

  • Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Reading Results: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

G start Start prep_plate Prepare 96-well plate with 100µL broth per well start->prep_plate serial_dilute Perform 2-fold serial dilution of test compound across plate prep_plate->serial_dilute prep_inoculum Standardize microbial culture to 0.5 McFarland serial_dilute->prep_inoculum inoculate Inoculate wells with standardized microbial suspension prep_inoculum->inoculate controls Include Positive (growth) & Negative (sterility) controls inoculate->controls incubate Incubate plate (e.g., 24h at 37°C) controls->incubate read_mic Visually inspect for turbidity. MIC = Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Perspectives and Conclusion

The body of evidence strongly supports the piperidin-4-one scaffold as a valuable template for the development of novel antimicrobial agents.[1] The synthetic accessibility via the Mannich reaction allows for the rapid generation of diverse chemical libraries.[6]

  • Derivatization of the C-4 ketone is a highly effective strategy for increasing antimicrobial potency.

  • Thiosemicarbazone derivatives are particularly promising as antifungal agents.[1]

  • Oxime ether derivatives have shown potent and balanced activity against both bacteria and fungi, with some compounds exhibiting efficacy comparable or superior to reference drugs.[7]

Future research should focus on optimizing these lead structures to improve their therapeutic index and pharmacokinetic profiles. Further exploration of N-1 substitutions and the synthesis of hybrid molecules combining the piperidin-4-one core with other known antimicrobial pharmacophores could yield next-generation therapeutics. In-depth mechanistic studies, potentially exploring targets like DNA gyrase as seen in related piperidine classes, are also critical to understanding and overcoming resistance.[10]

References

A Comparative Guide to the Antileukemic Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a ubiquitous motif in medicinal chemistry, continues to yield promising candidates in the fight against cancer. This guide offers a comparative analysis of novel piperidine derivatives demonstrating significant antileukemic activity, juxtaposed with established therapeutic agents. We delve into their cytotoxic profiles, mechanisms of action, and the experimental frameworks used for their evaluation, providing a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Therapeutic Promise of Piperidine Derivatives in Leukemia

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. The development of novel, targeted therapies with improved efficacy and reduced side effects is a critical goal in hematological oncology. Piperidine-containing compounds have emerged as a promising class of molecules, with several derivatives exhibiting potent antineoplastic properties.[1][2] Their structural versatility allows for the fine-tuning of pharmacological properties, leading to the discovery of agents that can selectively target leukemic cells and overcome resistance to conventional therapies.

This guide will focus on a selection of recently developed piperidine derivatives and compare their antileukemic prowess against standard-of-care drugs, providing a critical perspective on their potential as next-generation therapeutics.

Comparative Efficacy: Novel Piperidine Derivatives vs. Standard-of-Care Antileukemic Agents

A critical aspect of evaluating novel drug candidates is to benchmark their potency against existing treatments. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected novel piperidine derivatives and standard antileukemic drugs in various leukemia cell lines. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cytotoxicity (IC50) of Novel Piperidine Derivatives in Leukemia Cell Lines

Compound/DerivativeLeukemia Cell LineIC50 (µM)Reference
Compound 3a (4-(3-(piperidin-4-yl)propyl)piperidine derivative)K562 (Chronic Myeloid Leukemia)Low Concentration[3]
Reh (Acute Lymphoblastic Leukemia)Low Concentration[3]
Compound 29e (Indole derivative with piperidine moiety)K562 (Chronic Myeloid Leukemia)0.09[4]
MV4-11 (Acute Myeloid Leukemia)Not specified[4]
Compound II (3-chloro-3-methyl-2,6-diarylpiperidin-4-one)MV-4-11 (Acute Myeloid Leukemia)< 5[5]
Compound 5-3 (Diketopiperazine derivative)MV4-11 (FLT3-ITD positive AML)0.052[1]
MOLM13 (FLT3-ITD positive AML)0.115[1]

Table 2: In Vitro Cytotoxicity (IC50) of Standard Antileukemic Drugs in Leukemia Cell Lines

DrugLeukemia Cell LineIC50 (µM)Reference
Cytarabine K562~0.2 (starting dose)[6]
CCRF-CEM (Acute Lymphoblastic Leukemia)~0.09[7]
Daunorubicin K562Not specified
Doxorubicin K5620.031[8]
Vincristine K562< 0.6[7]
Gilteritinib MV4-11 (FLT3-ITD positive AML)0.00092
MOLM-13 (FLT3-ITD positive AML)0.0029

Expert Analysis:

The data presented highlights the remarkable potency of some novel piperidine derivatives. For instance, Compound 29e exhibits a nanomolar IC50 value in the K562 cell line, comparable to or even exceeding the potency of some established drugs.[4] Similarly, the diketopiperazine derivative Compound 5-3 demonstrates potent and selective activity against FLT3-ITD positive AML cell lines, a genetically defined subset of leukemia with a poor prognosis.[1] This targeted approach is a hallmark of modern cancer therapy, and the development of such specific inhibitors is highly encouraging.

While a direct comparison is challenging due to variations in experimental conditions across different studies, the low micromolar to nanomolar activity of these novel compounds positions them as highly promising candidates for further preclinical and clinical development.

Unraveling the Mechanism of Action: How Piperidine Derivatives Induce Leukemic Cell Death

Understanding the molecular mechanisms by which these novel compounds exert their antileukemic effects is paramount for their rational development and clinical application. The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis, or programmed cell death, a crucial process for eliminating malignant cells.

Induction of Apoptosis via the Intrinsic Pathway

Several novel piperidine derivatives trigger the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members.

  • Modulation of Bcl-2 Family Proteins: Studies have shown that piperine, a natural piperidine alkaloid, can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2 in leukemia cells.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Caspase Activation: The release of cytochrome c initiates a cascade of enzymatic reactions involving a family of proteases called caspases. This ultimately leads to the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[2]

  • p53-Dependent Apoptosis: The tumor suppressor protein p53 plays a crucial role in orchestrating the apoptotic response to cellular stress. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to increase the mRNA expression of p53 and the p53 target gene, Bax, suggesting a p53-dependent mechanism of apoptosis induction in hematological cancer cell lines.[5]

Figure 1: Intrinsic Apoptosis Pathway Induced by Piperidine Derivatives Piperidine_Derivatives Novel Piperidine Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Piperidine_Derivatives->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Piperidine_Derivatives->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by novel piperidine derivatives.

Targeting Key Signaling Pathways in Leukemia

Beyond the direct induction of apoptosis, some novel piperidine derivatives exhibit their antileukemic activity by targeting specific signaling pathways that are frequently dysregulated in leukemia.

  • FLT3 Inhibition: The FMS-like tyrosine kinase 3 (FLT3) receptor is a key signaling molecule that, when mutated (e.g., internal tandem duplication, ITD), drives the proliferation and survival of acute myeloid leukemia (AML) cells. The diketopiperazine derivative, Compound 5-3 , is a potent and selective inhibitor of FLT3-ITD, effectively blocking downstream signaling through pathways such as STAT5, Erk, and Akt.[1] This targeted inhibition leads to cell cycle arrest and apoptosis specifically in FLT3-mutated leukemia cells.

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton and play a critical role in cell division. Compound 29e has been shown to bind to the colchicine site on tubulin, thereby inhibiting its polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is shared by established anticancer drugs like vincristine.

Figure 2: Targeted Inhibition of Pro-Survival Signaling Pathways cluster_0 FLT3 Signaling cluster_1 Microtubule Dynamics Compound_5_3 Compound 5-3 (Diketopiperazine derivative) FLT3_ITD FLT3-ITD Compound_5_3->FLT3_ITD Inhibition STAT5 STAT5 FLT3_ITD->STAT5 Erk Erk FLT3_ITD->Erk Akt Akt FLT3_ITD->Akt Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival Erk->Proliferation_Survival Akt->Proliferation_Survival Compound_29e Compound 29e (Indole derivative) Tubulin Tubulin Compound_29e->Tubulin Inhibition of Polymerization Microtubules Microtubule Assembly Tubulin->Microtubules Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest

Caption: Targeted inhibition of pro-survival pathways by novel piperidine derivatives.

Experimental Protocols: A Guide to Evaluating Antileukemic Activity

To ensure the scientific rigor and reproducibility of the findings presented, this section outlines the detailed methodologies for the key experiments used to assess the antileukemic activity of the novel piperidine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Leukemia cells (e.g., K562, Reh, MV4-11) are seeded in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the novel piperidine derivatives and standard drugs in culture medium.

    • Add 100 µL of the drug solutions to the respective wells, resulting in a final volume of 200 µL per well. Include a vehicle control (e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software program.

Figure 3: MTT Assay Workflow for Assessing Cell Viability Start Start Seed_Cells Seed Leukemia Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Piperidine Derivatives & Standard Drugs Incubate_24h->Add_Compounds Incubate_Treatment Incubate for Treatment (24-72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment:

    • Treat leukemia cells with the desired concentrations of the piperidine derivatives or standard drugs for the specified time. Include a vehicle control.

  • Cell Harvesting and Washing:

    • Harvest the cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate compensation controls to correct for spectral overlap between FITC and PI.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

Step-by-Step Protocol:

  • Protein Extraction:

    • After treatment with the piperidine derivatives, lyse the leukemia cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, p-FLT3, total FLT3) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Perspectives

The novel piperidine derivatives highlighted in this guide demonstrate significant promise as antileukemic agents. Their potent in vitro cytotoxicity, often in the nanomolar range, and their ability to induce apoptosis through various well-defined molecular pathways underscore their therapeutic potential. The targeted nature of some of these compounds, such as the FLT3 inhibitor Compound 5-3, represents a significant advancement in precision medicine for leukemia.

Further preclinical studies, including in vivo efficacy and toxicity assessments in animal models of leukemia, are warranted to translate these promising in vitro findings into clinically viable therapies. The continued exploration of the vast chemical space of piperidine derivatives will undoubtedly lead to the discovery of even more potent and selective antileukemic agents, offering new hope for patients with this challenging disease.

References

A Senior Application Scientist's Guide to Computational Modeling of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents targeting a wide array of biological systems, from central nervous system (CNS) disorders to cancer.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure in drug discovery. However, navigating the vast chemical space of its potential derivatives to identify potent and selective candidates is a significant challenge. This is where computational studies and molecular modeling become indispensable tools, enabling the rational design and optimization of novel drug candidates while minimizing the time and cost associated with traditional experimental approaches.[3][4]

This guide provides an in-depth comparison of key computational techniques applied to the study of 4-arylpiperidines. Moving beyond a simple listing of methods, we will delve into the causality behind methodological choices, offering field-proven insights to help you design and execute robust in silico experiments.

Pillar 1: Virtual Screening & Pose Prediction with Molecular Docking

Molecular docking is often the first-line computational approach in a drug discovery cascade. It predicts the preferred orientation (the "pose") of a ligand when bound to a target protein and estimates the strength of the binding interaction, typically as a scoring value.[3][5] For 4-arylpiperidine derivatives, docking is crucial for generating initial hypotheses about structure-activity relationships (SAR) and prioritizing compounds for synthesis.[6][7]

The "Why": Causality in the Docking Workflow

The goal of docking is to filter a large number of potential molecules down to a manageable few with a higher probability of being active. For instance, in the development of cholinesterase inhibitors for Alzheimer's disease, docking can reveal how different substitutions on the aryl ring of a 4-arylpiperidine might interact with key residues like Tryptophan and Tyrosine in the enzyme's active site.[6][7] The predicted interactions, such as π-π stacking or hydrogen bonds, can rationalize the observed biological activity of known compounds and guide the design of new ones.[6]

Experimental Protocol: A Self-Validating Docking Workflow

A robust docking protocol includes rigorous preparation and validation to ensure the results are meaningful and not artifacts of the computational setup.

  • Receptor Preparation:

    • Selection: Obtain a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (PDB). If no experimental structure exists, a homology model may be generated.[8]

    • Cleaning: Remove all non-essential molecules, including water, co-solvents, and existing ligands. This is critical because they can interfere with the docking algorithm.

    • Protonation: Add hydrogen atoms and assign protonation states appropriate for a physiological pH (e.g., 7.4). This step is vital as hydrogen bonds are a primary driver of ligand binding. Software like Schrödinger's Maestro or AutoDockTools can automate this process.[9]

  • Ligand Preparation:

    • 3D Structure Generation: Convert 2D structures of your 4-arylpiperidine library into 3D conformations.

    • Ionization & Tautomerization: Generate plausible ionization and tautomeric states for each ligand at the target pH. A ligand's charge state dramatically affects its interaction potential.

  • Binding Site Definition:

    • Grid Generation: Define a cubic grid box that encompasses the entire binding site of the target protein. The docking algorithm will only search for poses within this defined space. The center of the grid is often defined by the position of a co-crystallized ligand.

  • Docking & Scoring:

    • Algorithm Selection: Choose a docking algorithm (e.g., Glide, AutoDock). These programs sample a wide range of ligand conformations and orientations within the grid.[3]

    • Execution: Run the docking simulation. Each ligand will be assigned a score (e.g., GlideScore, ΔG) that estimates its binding affinity. Lower scores typically indicate better predicted affinity.

  • Post-Docking Analysis & Validation:

    • Pose Analysis: Visually inspect the top-ranked poses. Do the predicted interactions make chemical sense? For example, does a positively charged nitrogen on the piperidine ring form a salt bridge with an acidic residue like Aspartate in the binding pocket?[9]

    • Re-docking: A crucial validation step is to remove the original ligand from a crystal structure and dock it back in. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å, confirming the protocol can reproduce experimental data.

cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis & Validation PDB 1. Select Target PDB Clean 2. Clean Structure (Remove Water/Ligands) PDB->Clean Protonate 3. Add Hydrogens (Set pH 7.4) Clean->Protonate Grid 5. Define Binding Site (Grid Generation) Protonate->Grid Ligands 4. Prepare Ligand Library (Generate 3D States) Ligands->Grid Dock 6. Run Docking Algorithm Grid->Dock Score 7. Generate Poses & Scores Dock->Score Analyze 8. Visual Inspection (Analyze Interactions) Score->Analyze Validate 9. Validate Protocol (Re-dock Native Ligand) Analyze->Validate Prioritize 10. Prioritize Hits Validate->Prioritize

Caption: Molecular Docking Workflow for 4-Arylpiperidines.

Data Presentation: Comparing Docking Results
Compound IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Lead-01 -9.5Tyr103, Phe107, Trp164π-cation, Hydrophobic
Analog-A -8.2Tyr103, Trp164Hydrophobic
Analog-B -10.1Tyr103, Phe107, Trp164, Asp120π-cation, Hydrophobic, H-Bond
Reference -9.8Tyr103, Phe107, Trp164π-cation, Hydrophobic

This table illustrates how docking results can be used to compare analogs. Analog-B shows a better score, potentially due to an additional hydrogen bond with Asp120, making it a high-priority candidate for synthesis.

Pillar 2: Assessing Stability with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, it doesn't account for the inherent flexibility of the protein or the ligand. MD simulations address this by modeling the atomic motions of the entire system over time, offering a more realistic view of the binding event.[10] For 4-arylpiperidines, MD is essential for validating the stability of a docked pose and understanding the dynamic interplay of interactions that hold the ligand in place.[9][11][12]

The "Why": From Static Poses to Dynamic Interactions

A high docking score is promising, but what if the predicted interactions are transient and unstable? MD simulations can answer this. By simulating the protein-ligand complex in a water-solvated, temperature- and pressure-controlled environment, we can observe whether the key interactions predicted by docking are maintained over a period of nanoseconds.[12][13] This process can reveal crucial conformational changes in the protein or ligand that are necessary for stable binding, insights that are impossible to gain from docking alone.[12]

Experimental Protocol: A Standard MD Simulation Workflow
  • System Setup:

    • Initial Coordinates: Use the best-ranked pose from molecular docking as the starting structure.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to mimic the aqueous cellular environment.[13]

    • Ionization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.[13]

  • Minimization & Equilibration:

    • Energy Minimization: Perform an energy minimization routine to relax the system and remove any steric clashes introduced during the setup phase.

    • NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (isochoric-isothermal ensemble). This allows the solvent to equilibrate around the complex.

    • NPT Equilibration: Switch to a constant pressure ensemble (isobaric-isothermal) to allow the system's density to relax to the correct value.[13] This two-step equilibration is critical for achieving a stable starting point for the production simulation.

  • Production MD:

    • Execution: Run the simulation for a desired length of time (e.g., 100-200 ns), saving the coordinates (trajectory) at regular intervals.[12]

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the system has reached equilibrium and the ligand is not diffusing out of the binding pocket.

    • RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each protein residue to identify flexible regions versus stable regions that interact with the ligand.

    • Interaction Analysis: Analyze the trajectory to determine the percentage of simulation time that key interactions (e.g., hydrogen bonds) are present.

Start 1. Start with Docked Pose Solvate 2. Solvate & Ionize System Start->Solvate Minimize 3. Energy Minimization Solvate->Minimize NVT 4. NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT 5. NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production 6. Production MD Run (e.g., 100 ns) NPT->Production Analysis 7. Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis Result Assess Binding Stability Analysis->Result

Caption: Molecular Dynamics Simulation Workflow.

Data Presentation: Comparing MD Simulation Metrics
Compound IDAvg. Ligand RMSD (Å)H-Bond Occupancy (Asp120)MM/GBSA ΔG_bind (kcal/mol)
Analog-A 3.5 (unstable)5%-45.7
Analog-B 1.4 (stable)88%-62.3

This comparative table shows that while both compounds had reasonable docking scores, MD reveals Analog-A is unstable in the binding pocket (high RMSD). In contrast, Analog-B remains stable, maintaining its key hydrogen bond for 88% of the simulation, and has a more favorable calculated binding free energy (MM/GBSA), making it the superior candidate.

Pillar 3: Predictive Modeling with QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling builds a mathematical correlation between the chemical features of a set of molecules and their measured biological activity.[14][15] For a series of 4-arylpiperidines, a QSAR model can be used to predict the activity of untested or hypothetical compounds, thereby guiding synthetic efforts toward more potent molecules.

The "Why": Guiding Synthesis with Predictive Power

Once you have experimental data for a series of 4-arylpiperidines, QSAR can identify the key molecular properties (descriptors) that drive activity. For example, a model might reveal that increasing the electrostatic potential on the aryl ring and decreasing the molecule's size leads to higher potency. This insight is invaluable, as it transforms the design process from random guesswork to a data-driven strategy. A robust 3D-QSAR model can even generate contour maps that visualize regions where bulky groups are favorable or where electronegative groups will increase activity.[8][13]

Experimental Protocol: Building a Predictive QSAR Model
  • Data Set Preparation:

    • Curation: Compile a dataset of 4-arylpiperidine analogs with reliable, consistently measured biological activity data (e.g., IC₅₀, Kᵢ).

    • Splitting: Divide the dataset into a training set (typically ~75-80% of the compounds) to build the model and a test set (~20-25%) to validate its predictive power.[13]

  • Descriptor Calculation & Alignment (for 3D-QSAR):

    • Descriptor Generation: Calculate molecular descriptors for each compound. These can be 2D (e.g., molecular weight, logP) or 3D (e.g., steric and electrostatic fields in CoMFA).

    • Alignment: For 3D-QSAR, all molecules in the training set must be aligned to a common template. This is a critical step that heavily influences the model's quality.

  • Model Generation:

    • Algorithm: Use a statistical method (e.g., Partial Least Squares, Genetic Function Approximation) to generate a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable).[15]

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric. A q² > 0.5 is generally considered acceptable.

    • External Validation: Use the generated model to predict the activity of the compounds in the test set. A high predictive correlation coefficient (r²_pred) indicates that the model can accurately predict the activity of new compounds.[15]

Data 1. Curate Bio-Activity Data Split 2. Split into Training & Test Sets Data->Split Descriptors 3. Calculate Molecular Descriptors Split->Descriptors Align 4. Align Structures (for 3D-QSAR) Descriptors->Align Model 5. Generate Model (e.g., PLS, GFA) Align->Model Validate 6. Internal & External Validation (q², r²_pred) Model->Validate Predict 7. Predict Activity of New Compounds Validate->Predict

Caption: Quantitative Structure-Activity Relationship (QSAR) Workflow.

Data Presentation: QSAR Model Validation Statistics
Model ParameterValueInterpretation
(Training Set)0.94The model explains 94% of the variance in the training data.
(Cross-Validation)0.75The model is robust and has good internal predictivity.
r²_pred (Test Set)0.89The model accurately predicts the activity of external compounds.

Pillar 4: Abstracting Features with Pharmacophore Modeling

Pharmacophore modeling identifies the 3D spatial arrangement of chemical features essential for biological activity.[16][17] Unlike a specific molecule, a pharmacophore is an abstract concept, representing features like a hydrogen bond donor, a hydrophobic center, or a positive ionizable group. For 4-arylpiperidines, a pharmacophore model can be used to search vast virtual libraries for novel scaffolds that match these essential features, moving beyond the original chemical class.[18][19]

The "Why": Finding New Scaffolds with a Common "Key"

If several structurally diverse 4-arylpiperidines are active against a target, they must share a common set of interactions. A ligand-based pharmacophore model distills this information from a set of active molecules into a 3D query.[17] This query can then be used to screen millions of compounds in databases like ZINC, identifying molecules that, while looking very different from a 4-arylpiperidine, present the same essential features to the target protein and thus have a high likelihood of being active.

Experimental Protocol: Ligand-Based Pharmacophore Generation
  • Ligand Set Selection: Choose a set of structurally diverse and potent active compounds.

  • Conformation Generation: Generate a wide range of low-energy 3D conformations for each selected ligand to account for its flexibility.

  • Feature Identification: Identify potential pharmacophoric features (hydrophobic, aromatic, H-bond donor/acceptor, positive/negative ionizable) in each conformation.

  • Model Generation & Scoring: Align the conformations of the different ligands and identify common features. The software generates multiple potential pharmacophore hypotheses and scores them based on how well they overlap with the active molecules.

  • Model Validation: The best model is validated by its ability to selectively retrieve active compounds from a database containing a mix of known actives and inactive decoys.

cluster_ligands Input Ligands L1 Active Ligand 1 Generate 1. Generate Conformations & Identify Features L1->Generate L2 Active Ligand 2 L2->Generate L3 Active Ligand 3 L3->Generate Align 2. Align Ligands & Find Common Features Generate->Align Hypothesis 3. Generate & Score Pharmacophore Hypotheses Align->Hypothesis Validate 4. Validate Model with Actives & Decoys Hypothesis->Validate Screen 5. Virtual Screening of Databases Validate->Screen

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Comparative Summary of Computational Techniques

TechniquePrimary GoalComputational CostKey OutputStage of Use
Molecular Docking Predict binding pose & affinityLowRanked list of poses, interaction scoresHit Identification, Lead Generation
MD Simulations Assess complex stability & dynamicsHighTrajectory, RMSD/RMSF, binding free energyHit-to-Lead, Lead Optimization
QSAR Predict activity of new compoundsMediumPredictive equation, contour mapsLead Optimization
Pharmacophore Identify essential features, find new scaffoldsMedium3D feature queryHit Identification, Scaffold Hopping

Conclusion

The computational modeling of 4-arylpiperidines is not a single method but a multi-faceted strategy. Each technique provides a unique lens through which to view the complex problem of molecular recognition. By starting with rapid screening methods like docking and pharmacophore modeling, progressing to rigorous validation with MD simulations, and building predictive power with QSAR, researchers can construct a robust, self-validating workflow. This integrated approach enhances the probability of success, accelerates the discovery timeline, and ultimately paves the way for the development of novel, life-saving therapeutics based on the versatile 4-arylpiperidine scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-(3-Methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is to treat 4-(3-Methylphenyl)piperidin-4-ol and all associated materials as hazardous waste. This approach ensures the highest level of safety for laboratory personnel and environmental protection.

Part 1: Core Hazard Assessment and Safety Principles

Based on its chemical structure—a substituted piperidine ring—this compound is anticipated to share hazards with its parent and related compounds. These hazards inform every aspect of its handling and disposal.

Anticipated Hazard Profile:

  • Skin Corrosion/Irritation: Piperidine derivatives are frequently corrosive or irritating to the skin, capable of causing burns upon contact.[1][2][3]

  • Serious Eye Damage: Contact with the eyes is likely to cause severe, potentially irreversible damage.[1][2][3]

  • Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2]

  • Flammability: While the flashpoint of this specific compound is unknown, the parent compound, piperidine, is a flammable liquid.[3][6][7] Therefore, it should be kept away from heat and ignition sources.

  • Environmental Hazard: Many amine compounds are toxic to aquatic life with long-lasting effects. Uncontrolled release to the environment must be prevented.

Due to these potential hazards, all waste streams containing this compound must be managed according to the Resource Conservation and Recovery Act (RCRA) and local institutional guidelines.[8] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. [8][9][10]

Part 2: Mandatory Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable when handling this compound during active use or disposal. The causality behind each selection is to create a comprehensive barrier against chemical exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with chemical-resistant nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed and disposed of immediately if contamination occurs, protecting the inner glove and skin.[11]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of liquids or contact with airborne particles, preventing severe eye damage.[1][2]
Body Protection A dedicated, long-sleeved lab coat.Prevents contamination of personal clothing. For extensive handling, a chemically resistant apron or disposable suit is recommended.
Respiratory All handling must occur in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially toxic vapors or aerosols.[1][6]

Part 3: Waste Stream Management: Segregation and Containment

Proper segregation and containment at the point of generation are critical for safe and compliant disposal.[8]

Step 1: Identify and Segregate Waste Streams You will likely generate several types of waste, all of which are considered hazardous:

  • Neat Compound and Concentrated Solutions: Unused or residual solid compound and stock solutions.

  • Contaminated Labware: Glassware (beakers, flasks), stir bars, and plasticware that have come into direct contact with the chemical.

  • Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes used to transfer the compound.

  • Contaminated PPE and Debris: Gloves, bench paper, and absorbent materials used for cleanup.

Step 2: Use Designated Hazardous Waste Containers

  • Liquid Waste: Collect in a dedicated, chemically compatible container with a secure, leak-proof screw-top cap.[8] Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect contaminated PPE and labware in a clearly labeled, durable container, such as a lined bucket or a designated hazardous waste box.

  • Sharps Waste: All contaminated sharps must be placed directly into a puncture-resistant sharps container specifically labeled for hazardous chemical waste.[11]

Step 3: Ensure Proper Labeling The Environmental Protection Agency (EPA) requires all hazardous waste containers to be clearly labeled.[12] The label must include:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[11]

  • A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").

Chemical Incompatibility Warning: Piperidine and its derivatives are basic amines. They can react exothermically and violently with acids and strong oxidizing agents.[6][7] Store this waste stream separately from acidic or oxidizing waste.

Part 4: Step-by-Step Disposal Workflows

Follow these procedural workflows meticulously to ensure safety.

Workflow A: Disposing of Neat Compound and Contaminated Solutions

  • Work in a Fume Hood: Perform all transfers inside a certified chemical fume hood.

  • Transfer Waste: Carefully pour or scrape the waste material into your designated liquid or solid hazardous waste container.

  • Seal Securely: Tightly seal the container cap. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Decontaminate and Store: Wipe the exterior of the container clean and place it in the designated Satellite Accumulation Area (SAA).[9][12]

Workflow B: Handling Contaminated Labware and PPE

  • Non-Disposable Glassware: Triple-rinse glassware with a suitable solvent (e.g., ethanol or acetone). The first two rinsates are hazardous and must be collected in the liquid hazardous waste container. The cleaned glassware can then be washed normally, pending institutional policy.

  • Disposable Items & PPE: Place all contaminated disposables (pipette tips, weigh boats) and used PPE directly into the solid hazardous waste container.

  • Doffing PPE: Remove PPE carefully, ensuring the contaminated exterior does not touch your skin. The outer pair of gloves should be removed first.

Part 5: Spill Management Protocol

Immediate and correct response to a spill is vital.

For a Small Spill (Contained within a Fume Hood):

  • Alert Personnel: Notify others in the immediate area.

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a chemical absorbent pad.[4][6]

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into the solid hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Document the spill according to your laboratory's safety plan.

For a Large Spill (Outside of a Fume Hood):

  • EVACUATE: Immediately evacuate the laboratory and alert others.

  • ISOLATE: Close the doors to the affected area to contain vapors.

  • NOTIFY: Call your institution's EHS emergency number and report the spill. Do not attempt to clean it up yourself.

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating different waste streams associated with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (this compound) B Is the waste primarily liquid? A->B C Neat Compound, Solutions, Contaminated Rinsates B->C YES F Contaminated PPE, Labware, Spill Debris B->F NO D Collect in Labeled LIQUID Hazardous Waste Container C->D K Store all sealed containers in designated Satellite Accumulation Area (SAA) D->K E Is the solid waste a sharp? G YES E->G I NO E->I F->E H Collect in Labeled SHARPS Hazardous Waste Container G->H H->K J Collect in Labeled SOLID Hazardous Waste Container I->J J->K L Arrange pickup by licensed hazardous waste contractor for high-temperature incineration K->L

Caption: Logical workflow for the safe segregation and disposal of this compound waste.

Part 6: Final Storage and Professional Disposal

All properly sealed and labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA).[9][12] This area should be secure, away from general traffic, and provide secondary containment to catch any potential leaks.

The ultimate disposal of this compound waste is not complete until it is collected by a licensed professional. Your institution's EHS department will coordinate with a certified hazardous waste disposal company.[8][13] The standard and required method for this type of chemical waste is high-temperature incineration at a permitted facility, which ensures complete destruction of the compound.[11]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(3-Methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of 4-(3-Methylphenyl)piperidin-4-ol. In the landscape of drug discovery and development, the novel molecules we synthesize are often accompanied by a limited body of specific safety data. This is the case for this compound. My objective here is not to simply list personal protective equipment (PPE), but to provide a comprehensive, risk-based methodology for its selection and use. We will operate under the precautionary principle, deriving our safety protocols from an expert analysis of structurally analogous compounds, namely the piperidine chemical class, to ensure a robust margin of safety in all your laboratory operations.

Hazard Analysis: The Foundation of Your Safety Protocol

While specific toxicological data for this compound is not extensively documented, the piperidine scaffold is well-characterized. Piperidine and its derivatives are known to be hazardous.[1] For instance, the parent compound, piperidine, is recognized as being toxic when in contact with the skin or inhaled, and it can lead to severe skin burns and eye damage.

Based on Safety Data Sheets (SDS) for closely related analogs, we can anticipate the following primary hazards:

  • Severe Skin Irritation and Burns: Many piperidine derivatives are corrosive and can cause significant skin damage upon contact.[2][3]

  • Serious Eye Damage: Direct contact with the eyes is likely to cause severe, potentially irreversible damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to irritation of the respiratory system, causing symptoms like coughing and wheezing.[4][5]

  • Systemic Toxicity: Piperidines can be harmful if swallowed, absorbed through the skin, or inhaled.[2]

This hazard profile dictates that our primary goal is to establish robust barriers to prevent any contact between the chemical and your body.

Core Protective Equipment: A Task-Based Summary

The selection of PPE is not static; it must adapt to the specific procedure being performed. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Handling Solids Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Fully-Buttoned Lab CoatRecommended, especially if handling fine powder outside a fume hood. (Minimum N95 respirator)
Preparing Solutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Fully-Buttoned Lab CoatRequired if not performed in a certified chemical fume hood.
Running Reactions/Transfers Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Fully-Buttoned Lab CoatWork should be conducted in a chemical fume hood to prevent vapor inhalation.[3][6]
Handling Large Quantities (>50g) Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)Chemical-Resistant Apron over Lab CoatRequired. Use a respirator with an organic vapor cartridge.
Waste Disposal Chemical Splash GogglesChemical-Resistant Gloves (e.g., Nitrile)Fully-Buttoned Lab CoatRecommended if handling open waste containers.

Deep Dive: The Causality Behind Your PPE Choices

Understanding why a specific piece of equipment is chosen is fundamental to building a culture of safety and ensuring its correct use.

Eye and Face Protection

The potential for serious eye damage is a critical threat with piperidine-based compounds.[2] Standard safety glasses are insufficient.

  • Chemical Splash Goggles: These are mandatory as they form a seal around the eyes, protecting from splashes, mists, and fine powders.

  • Face Shield: When handling larger volumes or during procedures with a high splash potential (e.g., dissolving the compound, transfers), a face shield must be worn in addition to goggles. This provides a secondary barrier, protecting the entire face from direct contact.

Hand Protection

Given the risk of skin irritation, burns, and dermal toxicity, your hands are a primary point of potential exposure.[5]

  • Material Selection: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves like neoprene or butyl rubber should be considered. Always consult a glove compatibility chart for the specific solvent you are using.

  • Glove Integrity: Before every use, visually inspect gloves for any signs of degradation or puncture. Never reuse disposable gloves. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream.

Body Protection

Your personal clothing is not a barrier to chemicals.

  • Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) is the minimum requirement. It should have long sleeves with tight-fitting cuffs.[1]

  • Personal Attire: Long pants and fully enclosed, non-porous shoes are mandatory in the laboratory to protect against spills that may reach the floor.

Respiratory Protection

The risk of respiratory irritation from airborne particles or vapors is significant.[3]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls. All work with this compound should ideally be performed within a certified chemical fume hood.[5]

  • When Respirators are Needed: If a fume hood is not available or when handling large quantities of fine powder that could become airborne, respiratory protection is necessary. An N95-rated respirator can provide protection against particulates, while a respirator equipped with organic vapor cartridges is necessary for protection against vapors.

The Safe Handling Workflow: A Visual Protocol

This diagram outlines the logical flow of operations, ensuring safety is integrated at every step.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS & Safety Protocols B 2. Verify Fume Hood Functionality A->B C 3. Don PPE: Lab Coat, Goggles, Gloves B->C D 4. Carefully Weigh & Handle Chemical C->D Proceed to Hood E 5. Perform Experiment/ Prepare Solution D->E F 6. Securely Close Primary Container E->F G 7. Decontaminate Work Surface F->G Complete Handling H 8. Dispose of Waste in Labeled Container G->H I 9. Doff PPE in Correct Order (Gloves First) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for Safely Handling this compound.

Procedural Guidance: From Donning to Disposal

  • Pre-Operation Safety Check: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on your lab coat and button it completely. Next, put on your chemical splash goggles. Finally, wear your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling: Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3][6] Use tools like spatulas and weighing paper appropriate for handling solids to avoid generating dust.

  • Spill Management: In the event of a small spill inside the fume hood, use an inert absorbent material to clean it up. For larger spills, evacuate the area and follow your institution's emergency procedures.[5] Contaminated materials must be placed in a sealed container for hazardous waste disposal.

  • Decontamination and Doffing: After completing your work, decontaminate your work area. To remove your PPE, first take off your gloves using a method that avoids touching the outer surface with your bare hands. Next, remove your lab coat, followed by your goggles.

  • Waste Disposal: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[3]

By integrating this expert-level understanding of the risks and the rationale behind each piece of protective equipment, you empower yourself to work safely and effectively. This protocol is not just a set of rules but a self-validating system designed to protect you, your colleagues, and your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.